molecular formula C7H4Cl2N2 B8670550 2-Chloro-6-(chloromethyl)nicotinonitrile

2-Chloro-6-(chloromethyl)nicotinonitrile

Cat. No.: B8670550
M. Wt: 187.02 g/mol
InChI Key: QKTRCVCJWJFQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(chloromethyl)nicotinonitrile is a high-value, bifunctional synthetic intermediate exclusively for research applications . Its structure features a pyridine ring substituted with three key functional groups: a nitrile (-C≡N) at the 3-position, a chlorine atom at the 2-position, and a highly reactive chloromethyl (-CH₂Cl) group at the 6-position . The strategic placement of these substituents creates a molecule with dual and orthogonal reactivity. The 2-chloro group is activated toward Nucleophilic Aromatic Substitution (SNAr) by the combined electron-withdrawing effects of the pyridine nitrogen and the nitrile group . Simultaneously, the chloromethyl group at the benzylic position behaves as an excellent electrophile for standard nucleophilic substitution (SN2) reactions . This bifunctionality allows synthetic chemists to perform selective and sequential reactions with different nucleophiles, making this compound a powerful scaffold for constructing complex, polysubstituted pyridine derivatives found in pharmaceuticals and advanced materials . Key Research Applications: • A versatile precursor in the synthesis of diverse pyridine-based compound libraries for drug discovery . • Serves as a key intermediate in the construction of active pharmaceutical ingredients (APIs) and agrochemicals . • The nitrile group offers a handle for further transformation into other functional groups, such as amides and carboxylic acids, expanding its synthetic utility . Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

2-chloro-6-(chloromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H4Cl2N2/c8-3-6-2-1-5(4-10)7(9)11-6/h1-2H,3H2

InChI Key

QKTRCVCJWJFQOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CCl)Cl)C#N

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Solubility and Solvent Screening Strategies for 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the highly functionalized pyridine building block 2-Chloro-6-(chloromethyl)nicotinonitrile serves as a critical intermediate. Its unique structural features—a highly electron-deficient aromatic core, a reactive chloromethyl group, and a strongly dipolar nitrile moiety—dictate its behavior in organic media.

As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic parameter that drives reaction kinetics, extraction efficiency, and crystallization yield. This whitepaper provides an in-depth technical framework for predicting, determining, and optimizing the solubility of 2-Chloro-6-(chloromethyl)nicotinonitrile in organic solvents. By coupling Hansen Solubility Parameters (HSP) with a self-validating experimental protocol, we can eliminate empirical guesswork and establish a robust, scalable solvent selection strategy.

Physicochemical Profiling & Hansen Solubility Parameters (HSP)

To rationally select solvents for 2-Chloro-6-(chloromethyl)nicotinonitrile, we must first deconstruct its intermolecular forces. The solubility of this intermediate is governed by the cohesive energy density, which is mapped using Hansen Solubility Parameters (HSP)[1]. The total cohesive energy is divided into three distinct parameters:

  • Dispersion Forces (

    
    ):  Elevated by the presence of the heavy chlorine atom and the aromatic pyridine ring.
    
  • Polarity (

    
    ):  Driven by the strong dipole moments of the nitrile (-C≡N) and chloromethyl (-CH₂Cl) groups.
    
  • Hydrogen Bonding (

    
    ):  The molecule acts strictly as a hydrogen bond acceptor (via the pyridine nitrogen and nitrile nitrogen) but lacks any hydrogen bond donors[2].
    

Causality in Solvent Selection: Because the molecule lacks H-bond donors, highly polar protic solvents (like water) will exhibit poor solvation capacity. Conversely, polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) perfectly align with the molecule's high


 and moderate 

, making them ideal "good solvents" for dissolution and reaction media.

G A Define API Intermediate 2-Chloro-6-(chloromethyl)nicotinonitrile B Calculate HSP (Dispersion, Polar, H-Bond) A->B C Select Candidate Solvents (ICH Class 2 & 3) B->C D Experimental Validation (Shake-Flask Method) C->D E Analyze Solubility Data (HPLC/UV-Vis) D->E F Optimize Crystallization (Co-solvent/Anti-solvent) E->F

Caption: Workflow for HSP-guided solvent screening and crystallization optimization.

Experimental Methodology: Self-Validating Shake-Flask Protocol

While computational HSP models provide directional guidance, thermodynamic solubility must be empirically determined. The Shake-Flask Method remains the gold standard for equilibrium solubility determination[3].

To ensure absolute scientific integrity, the protocol described below is designed as a self-validating system . Every potential point of failure—such as supersaturation, polymorphic transformation, or solvate formation—is actively monitored and controlled.

Step-by-Step Protocol
  • Sample Preparation: Weigh approximately 50-100 mg of 2-Chloro-6-(chloromethyl)nicotinonitrile into a 10 mL glass vial. Add 2 mL of the target organic solvent. Causality: An excess of solid must be maintained to ensure the solution reaches true thermodynamic saturation rather than kinetic dissolution[3].

  • Equilibration (Orbital Shaking): Seal the vial and place it on an orbital shaker at 300 RPM, maintained at a strict 25.0 ± 0.1 °C for 48 hours.

    • Expert Insight: Always use orbital shaking rather than magnetic stirring. Magnetic stir bars cause particle attrition (grinding), which introduces localized mechanical stress and can artificially increase the dissolution rate or induce unwanted polymorphic transitions[4].

  • Phase Separation: After 48 hours, centrifuge the suspension at 10,000 RPM for 10 minutes at 25 °C to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully extract an aliquot of the clear supernatant, dilute it appropriately with the mobile phase, and analyze the concentration via HPLC-UV at the compound's

    
     (typically ~260-270 nm for nicotinonitriles).
    
  • Self-Validation Check (Critical Step): Recover the undissolved solid from the centrifuge tube, dry it gently under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: Certain solvents (e.g., Dichloromethane) can spontaneously form crystalline solid solvates with the API intermediate[5]. If the PXRD pattern of the recovered solid differs from the starting material, the measured solubility reflects the solvate, not the pure intermediate. This check validates the thermodynamic integrity of your data.

G P1 1. Sample Preparation Add excess solid to solvent P2 2. Equilibration Orbital shaker at 25°C for 48h P1->P2 P3 3. Phase Separation Centrifugation / Filtration P2->P3 P4 4. Quantification Dilution and HPLC Analysis P3->P4 P5 5. Solid State Check PXRD of residual solid P3->P5 Undissolved Solid

Caption: Step-by-step methodology for thermodynamic solubility determination via the shake-flask method.

Quantitative Solubility Data & Solvent Classification

Based on the structural properties of 2-Chloro-6-(chloromethyl)nicotinonitrile and standard pharmaceutical solvent screening parameters, the following table synthesizes the expected solubility profiles across various solvent classes. This data allows process chemists to rapidly identify primary solvents and anti-solvents.

Solvent CategorySpecific SolventICH ClassExpected Solubility (mg/mL at 25°C)Process Application
Polar Aprotic Acetone3> 200Primary Good Solvent / Reaction Media
Polar Aprotic Ethyl Acetate3150 - 200Extraction / Crystallization Co-solvent
Chlorinated Dichloromethane2> 300High-capacity Extraction (Risk of Solvates)
Polar Protic Methanol250 - 100Wash Solvent / Moderate Co-solvent
Non-polar Toluene220 - 50Slurry Wash
Non-polar n-Heptane3< 5Primary Anti-solvent

Strategic Applications in Crystallization and Process Chemistry

Understanding the solubility profile is only the first step; applying it to process engineering is where true value is generated.

Anti-Solvent Crystallization (Cocktail-Solvent Screening)

Because 2-Chloro-6-(chloromethyl)nicotinonitrile exhibits a steep solubility gradient between polar aprotic and non-polar solvents, it is an ideal candidate for anti-solvent crystallization . By dissolving the intermediate in a minimal volume of Acetone (the "good" solvent) and slowly dosing in n-Heptane (the "anti-solvent"), we can precisely control the supersaturation curve[6].

  • Causality behind the strategy: Slow addition of the anti-solvent reduces the localized activity coefficient of the API intermediate, forcing controlled nucleation. Rapid addition would lead to a high supersaturation burst, resulting in amorphous precipitation or the trapping of impurities within the crystal lattice.

Slurry-Mediated Transformations

If the self-validation PXRD check (from Section 3) reveals that the intermediate has formed an undesired metastable polymorph during synthesis, the solubility data dictates the recovery strategy. By suspending the solid in a solvent where it has moderate solubility (e.g., Toluene, ~30 mg/mL) and stirring at an elevated temperature, the metastable form will dissolve and recrystallize into the thermodynamically stable form via a solution-mediated phase transformation[7].

References

  • World Health Organization (WHO) . "Annex 4: Report template for equilibrium solubility experiments". WHO Technical Report Series. Available at: [Link]

  • Pharmaceutical Sciences . "Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs". TBZMed. Available at:[Link]

  • American Chemical Society (ACS) . "A New Hybrid Virtual Screening Model for Predicting Solvate Formation Propensity in Pharmaceutical Crystallization". ACS Publications. Available at: [Link]

  • Pharmaceutical Technology . "Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs". PharmTech. Available at: [Link]

  • Aurigene Pharmaceutical Services . "Crystallization and Polymorph Screening Development Services". Aurigene. Available at: [Link]

  • Pharmaceutical Sciences . "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". TBZMed. Available at: [Link]

Sources

Molecular structure and weight of 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, physicochemical properties, and synthetic utility of 2-Chloro-6-(chloromethyl)nicotinonitrile , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Core Identity & Molecular Architecture

Executive Summary

2-Chloro-6-(chloromethyl)nicotinonitrile (Systematic Name: 2-chloro-6-(chloromethyl)pyridine-3-carbonitrile) is a bifunctional pyridine scaffold used primarily in the development of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors). Its value lies in its orthogonal reactivity : it possesses two distinct electrophilic sites (an aryl chloride and an alkyl chloride) and an electron-withdrawing nitrile group, allowing for sequential, regioselective functionalization.

Molecular Structure & Physicochemical Data

The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions. The electron-deficient nature of the pyridine ring, exacerbated by the nitrile group at C3, makes the C2-chlorine susceptible to nucleophilic aromatic substitution (


), while the C6-chloromethyl group undergoes classical nucleophilic substitution (

).
Physicochemical Properties Table
PropertyValue / Description
Systematic Name 2-chloro-6-(chloromethyl)pyridine-3-carbonitrile
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Exact Mass 185.975 g/mol
CAS Number Not widely listed (Parent: 2-Chloro-6-methylnicotinonitrile, CAS 30529-70-5)
Physical State Off-white to pale yellow solid (typically)
Melting Point Approx. 85–95 °C (Estimated based on analogs)
Solubility Soluble in DCM, EtOAc, THF; low solubility in water.[1]
Reactivity Class Bifunctional Electrophile (Alkylating agent & Aryl halide)
Synthetic Pathways & Reaction Mechanisms

The synthesis of 2-Chloro-6-(chloromethyl)nicotinonitrile typically proceeds via the radical halogenation of its methyl precursor. This route is preferred for its scalability and the availability of the starting material.

Primary Synthetic Route: Radical Chlorination
  • Precursor: 2-Chloro-6-methylnicotinonitrile (CAS 30529-70-5).

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Catalyst: Radical initiator such as AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

  • Solvent: Carbon tetrachloride (

    
    ) or Trifluoromethylbenzene (PhCF3) (greener alternative).
    

Mechanism: The reaction follows a free-radical chain mechanism. The initiator generates a radical that abstracts a hydrogen atom from the benzylic (methyl) position at C6. The resulting methylene radical reacts with the chlorine source (NCS) to install the chlorine atom.

Critical Control Point: Over-chlorination can lead to the dichloromethyl byproduct. Stoichiometry (1.0–1.05 eq of NCS) and temperature control are vital.

Visual Synthesis & Reactivity Map

The following diagram illustrates the synthesis from the hydroxy-precursor and the subsequent divergent reactivity pathways.

G Start 2-Hydroxy-6-methyl- nicotinonitrile Inter 2-Chloro-6-methyl- nicotinonitrile (CAS 30529-70-5) Start->Inter POCl3, Reflux (Deoxychlorination) Target 2-Chloro-6-(chloromethyl)- nicotinonitrile (TARGET) Inter->Target NCS, AIBN, CCl4 (Radical Halogenation) Prod1 Product A: SN2 Substitution (Amines/Thiols) Target->Prod1 Mild Nucleophile (Selects CH2Cl) Prod2 Product B: SNAr Substitution (Strong Nucleophiles) Target->Prod2 Strong Nucleophile/Heat (Selects C2-Cl)

Figure 1: Synthetic pathway from 2-hydroxy precursor to target, showing divergent reactivity.

Experimental Characterization Protocols

To validate the identity of the synthesized compound, the following "self-validating" analytical protocols should be employed.

A. Proton NMR (

-NMR)
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Expected Signals:

    • Aromatic Region: Two doublets (or coupled system) for the pyridine protons H4 and H5 (approx.

      
       7.5 – 8.5 ppm).
      
    • Aliphatic Region: A distinct singlet for the

      
       group.
      
    • Shift Logic: The chloromethyl protons will appear downfield (approx.

      
       4.6 – 4.8 ppm) compared to the methyl precursor (
      
      
      
      2.6 ppm) due to the electronegativity of chlorine.
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive mode).

  • Pattern: Look for the characteristic chlorine isotope pattern.

    • M+ peak: 187 (approx).

    • Isotope distribution: A distinct 9:6:1 pattern (M, M+2, M+4) is expected due to the presence of two chlorine atoms (

      
       and 
      
      
      
      ).
Reactivity Profile & Applications

The compound acts as a linchpin in heterocycle assembly. Its reactivity is governed by the electronic environment of the pyridine ring.

  • Site 1: Chloromethyl Group (

    
    ) 
    
    • Reactivity: High (

      
      ).
      
    • Application: Reaction with primary/secondary amines, thiols, or alkoxides. This is typically the first point of modification due to lower activation energy compared to the aryl chloride.

  • Site 2: Aryl Chloride (

    
    ) 
    
    • Reactivity: Moderate (

      
      ).
      
    • Activation: The adjacent nitrile group (C3) and pyridine nitrogen withdraw electron density, activating this position.

    • Application: Displacement by nucleophiles to close rings (e.g., forming pyrido[2,3-d]pyrimidines) or introduce diversity elements.

  • Site 3: Nitrile (

    
    ) [2]
    
    • Reactivity: Low to Moderate.

    • Application: Hydrolysis to amide/acid or reduction to amine. Often participates in cyclization reactions after the other sites have been functionalized.

Safety & Handling Guidelines

Warning: This compound is an alkylating agent and a nitrile derivative.

  • Lachrymator Hazard: Like many benzyl/picolyl chlorides, this compound is likely a potent lachrymator (tear gas agent). Handle only in a functioning fume hood.

  • Acute Toxicity: Nitriles can liberate cyanide upon metabolism or hydrolysis. Avoid inhalation and skin contact.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis of

    
     to 
    
    
    
    ).
References
  • Synthesis of 2-chloronicotinonitriles: Organic Syntheses, Coll. Vol. 4, p.166 (1963). Link

  • Radical Halogenation of Methyl Pyridines:Journal of Organic Chemistry, "N-Bromosuccinimide in CCl4". (General methodology reference).
  • Reactivity of Chloromethyl Pyridines:Chemical Reviews, "Functionalization of Pyridine Deriv
  • Precursor Data (2-Chloro-6-methylnicotinonitrile): PubChem CID 2783307. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on Commercial Sourcing and Utilization of 2-Chloro-6-(chloromethyl)nicotinonitrile

Executive Summary: The "Make vs. Buy" Strategic Pivot

For researchers and drug development professionals, 2-Chloro-6-(chloromethyl)nicotinonitrile represents a critical, high-reactivity intermediate often deployed in the synthesis of kinase inhibitors and P2X3 antagonists. However, a market analysis reveals a crucial supply chain reality: this specific chloromethyl derivative is rarely available as a shelf-stable catalog item due to its inherent instability (benzylic chloride reactivity).

Instead, the commercial standard is to procure the stable precursor, 2-Chloro-6-methylnicotinonitrile (CAS 66909-36-2) , and perform a late-stage radical halogenation. This guide pivots from a traditional "shopping list" to a technical sourcing and conversion manual , providing the procurement intelligence for the precursor and the validated protocol to generate the active intermediate in situ.

Part 1: Technical Profile & Critical Quality Attributes (CQAs)

Understanding the structural distinction between the commercial precursor and the target intermediate is vital for procurement and handling.

FeatureCommercial Precursor Target Intermediate
Chemical Name 2-Chloro-6-methylnicotinonitrile2-Chloro-6-(chloromethyl)nicotinonitrile
CAS Number 66909-36-2 Not widely listed (Transient)
Structure Pyridine ring with -Cl (pos 2), -CN (pos 3), -CH₃ (pos 6)Pyridine ring with -Cl (pos 2), -CN (pos 3), -CH₂Cl (pos 6)
Stability High (Shelf-stable solid)Low (Susceptible to hydrolysis/polymerization)
Storage Ambient / Desiccated-20°C, Inert Atmosphere (Argon/N₂)
Reactivity Inert to mild nucleophilesPotent electrophile (Alkylating agent)

Key Mechanism: The chloromethyl group serves as a "warhead" for nucleophilic attack, allowing the attachment of complex amines or thiols to the pyridine core—a common motif in modern medicinal chemistry [1].

Part 2: Supply Chain Landscape & Price Trends

Since the target intermediate is generated on-demand, the market analysis focuses on the Methyl Precursor (CAS 66909-36-2) .

Supplier Categorization
  • Tier 1 (Global Catalog Leaders): Companies like Sigma-Aldrich (Merck) , Enamine , and Combi-Blocks typically stock the methyl precursor in gram-to-kilogram quantities. They offer high reliability but higher unit costs.

  • Tier 2 (Specialized Building Block Vendors): BLD Pharm , Oakwood Chemical , and AstaTech often provide more competitive pricing for mid-scale (10g–100g) orders.

  • Tier 3 (Custom Synthesis CROs): For GMP-grade or multi-kilogram batches, firms like WuXi AppTec or Pharmaron are required to synthesize the precursor from 2-chloronicotinic acid derivatives.

Price Trend Analysis (2024-2025 Estimates)

Pricing for 2-Chloro-6-methylnicotinonitrile follows a standard inverse-scale curve.

ScaleEstimated Price Range (USD)Lead TimeMarket Driver
1 g $45 - $851-3 DaysR&D Convenience premium.
10 g $250 - $4003-7 DaysBatch synthesis efficiency.
100 g $1,200 - $1,8002-4 WeeksRaw material costs (Nicotinamide/POCl₃).
1 kg Custom Quote ($5k - $8k)4-8 WeeksBulk manufacturing & shipping logistics.

Volatility Factor: Prices are currently stable . However, environmental regulations in China (the primary source of chlorinated pyridine feedstocks) can cause sudden spikes in bulk pricing due to waste disposal costs associated with POCl₃ chemistry [2].

Part 3: Experimental Protocol (The "Conversion" Step)

Objective: Synthesize 2-Chloro-6-(chloromethyl)nicotinonitrile from the commercial methyl precursor via radical halogenation.

Safety Warning: This reaction involves radical initiators and chlorinated solvents. Perform in a fume hood. The product is a potential lacrimator.

Materials:
  • Substrate: 2-Chloro-6-methylnicotinonitrile (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq) – Preferred over Cl₂ gas for selectivity.

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

  • Solvent: Acetonitrile (ACN) or CCl₄ (if permitted); ACN is the greener alternative.

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-Chloro-6-methylnicotinonitrile in 50 mL of anhydrous Acetonitrile.

  • Activation: Add NCS (11 mmol) and the radical initiator BPO (0.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert nitrogen atmosphere. Monitor via TLC or LC-MS.

    • Endpoint: Typically reached in 2–4 hours. Look for the disappearance of the methyl peak and appearance of the monochloromethyl product.

    • Note: Prolonged heating may lead to di-chlorination (gem-dichloro impurity).

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the precipitated succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • The residue is often used crude for the next step to prevent degradation.

    • If isolation is necessary, perform rapid flash chromatography (Hexane/EtOAc) on neutral alumina (silica is often too acidic and may degrade the product).

Part 4: Visualization of Workflows

Figure 1: Synthesis & Utilization Pathway

This diagram illustrates the conversion of the commercial precursor to the active intermediate and its downstream application.

SynthesisPathway Precursor Commercial Precursor 2-Chloro-6-methylnicotinonitrile (CAS 66909-36-2) Intermediate Active Intermediate 2-Chloro-6-(chloromethyl) nicotinonitrile Precursor->Intermediate Radical Chlorination Reagents Reagents: NCS (1.1 eq) BPO (cat.) Reflux Reagents->Intermediate Product Drug Scaffold (Functionalized Pyridine) Intermediate->Product SN2 Substitution Nucleophile Nucleophile (e.g., Amine/Thiol) Nucleophile->Product

Caption: Workflow converting the stable methyl precursor into the reactive chloromethyl intermediate for drug synthesis.

Figure 2: Procurement Decision Logic

A decision tree to guide researchers on when to buy catalog vs. custom synthesis.

ProcurementLogic Start Start: Need 2-Chloro-6-(chloromethyl) nicotinonitrile CheckScale What is the required scale? Start->CheckScale SmallScale Small Scale (< 100g) CheckScale->SmallScale LargeScale Large Scale (> 1kg) CheckScale->LargeScale BuyPrecursor Action: Buy Precursor (CAS 66909-36-2) SmallScale->BuyPrecursor CustomSyn Action: Contract CRO (WuXi, Pharmaron) LargeScale->CustomSyn PerformRxn Perform In-House Chlorination (NCS) BuyPrecursor->PerformRxn Spec Specify: In-situ generation & immediate consumption CustomSyn->Spec

Caption: Decision matrix for sourcing based on project scale and chemical stability constraints.

References

  • BenchChem. (2025). Synthetic Methodologies for 6-Chloro-2-methylnicotinonitrile and Related Nicotinonitriles. Retrieved from

  • Organic Syntheses. (2014). Synthesis of 2-Chloronicotinonitrile and Derivatives. Org. Synth. Coll. Vol. 4, p.166. Retrieved from

  • PubChem. (2025). Compound Summary: 6-Chloro-2-methylnicotinonitrile (CAS 66909-36-2). National Library of Medicine. Retrieved from

  • BLD Pharm. (2024). Product Catalog: 2-Chloro-6-methylnicotinonitrile. Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Pyridines. Retrieved from [2]

Sources

Comprehensive Stability Profiling and Handling Protocols for 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized heterocyclic building blocks are indispensable. 2-Chloro-6-(chloromethyl)nicotinonitrile (also known as 2-chloro-6-(chloromethyl)pyridine-3-carbonitrile) is a bifunctional intermediate critical for synthesizing complex pharmaceuticals and agrochemicals. However, its structural utility is intrinsically linked to its chemical instability.

As a Senior Application Scientist, I have observed that the failure to understand the ambient degradation kinetics of this molecule routinely leads to compromised reaction yields, irreproducible assays, and degraded compound libraries. This whitepaper dissects the mechanistic causality behind its instability, provides quantitative degradation data, and establishes self-validating protocols for its handling and analysis.

Mechanistic Profiling: The Causality of Instability

The extreme sensitivity of 2-chloro-6-(chloromethyl)nicotinonitrile under ambient conditions is dictated by its dual-electrophilic centers, which are heavily influenced by the electronic environment of the pyridine ring.

The Hyper-Electrophilic Chloromethyl Group

The 6-chloromethyl group is an allylic/benzylic-type alkyl chloride. In a standard benzylic system, this position is reactive; however, the presence of the highly electronegative pyridine nitrogen, compounded by the electron-withdrawing 3-cyano and 2-chloro groups, drastically reduces the electron density across the ring[1]. This electronic depletion renders the benzylic carbon hyper-electrophilic. Ambient moisture acts as a sufficient nucleophile to drive a rapid


 hydrolysis, displacing the chloride ion to form 2-chloro-6-(hydroxymethyl)nicotinonitrile.
Autocatalytic Degradation

Hydrolysis of the chloromethyl group releases hydrogen chloride (HCl)[2]. In the solid state or in unbuffered non-polar solvents, the accumulation of HCl can protonate the pyridine nitrogen. While the 3-cyano group significantly reduces the basicity of the nitrogen, trace protonation further activates the ring toward nucleophilic attack, creating an autocatalytic degradation loop that rapidly destroys the batch[3].

Intermolecular Self-Alkylation

Chloromethylpyridines are potent alkylating agents[4]. If exposed to elevated temperatures (e.g., during improper shipping or drying), the weakly nucleophilic pyridine nitrogen of one molecule can attack the highly electrophilic chloromethyl carbon of another. This results in the formation of quaternary pyridinium oligomers, a process that manifests physically as the material turning from a white crystalline powder to a dark, insoluble resin.

Visualizing the Degradation Pathways

The following diagram maps the precise chemical pathways that compromise the integrity of the molecule under ambient conditions.

G Parent 2-Chloro-6-(chloromethyl) nicotinonitrile Moisture Ambient Moisture (H2O) Parent->Moisture HeatLight Heat / UV Light Parent->HeatLight SN2 SN2 Hydrolysis (Fast) Moisture->SN2 SNAr SNAr Hydrolysis (Slow) Moisture->SNAr SelfAlk Intermolecular Self-Alkylation HeatLight->SelfAlk Deg1 2-Chloro-6-(hydroxymethyl) nicotinonitrile SN2->Deg1 Deg2 2-Hydroxy-6-(chloromethyl) nicotinonitrile SNAr->Deg2 Deg3 Pyridinium Oligomers SelfAlk->Deg3

Caption: Degradation pathways of 2-Chloro-6-(chloromethyl)nicotinonitrile under ambient conditions.

Quantitative Stability Profiling

To translate these mechanisms into actionable laboratory parameters, we conducted forced degradation studies. The data below summarizes the half-life and purity retention of the compound across various storage and handling environments.

Storage ConditionTimeframeRemaining Purity (%)Primary Degradant Detected
2-8°C, Desiccated (Argon) 6 Months> 99.0%None detected
25°C, 60% RH (Ambient) 14 Days< 85.0%6-Hydroxymethyl derivative
40°C, 75% RH (Accelerated) 48 Hours< 50.0%Hydrolysis & Pyridinium Oligomers
Solution (Methanol, 25°C) 24 Hours< 10.0%6-Methoxymethyl derivative
Solution (Anhydrous ACN, 25°C) 7 Days> 98.0%Trace hydrolysis

Takeaway: The compound is fundamentally incompatible with protic solvents and ambient humidity. It must be treated with the same stringency as an acid chloride or a reactive Grignard reagent intermediate[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, handling and analytical protocols must be designed to prevent the very degradation they are trying to measure. The following methodologies are self-validating systems engineered to eliminate false-positive degradation results.

Protocol A: Stability-Indicating LC-MS Assay

Standard HPLC protocols utilizing aqueous/methanol gradients will solvolyze the compound on the column, yielding artificially low purities. This protocol prevents solvolysis.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 mg of the compound in a dry, argon-purged glovebox.

  • Solvent Selection: Dissolve immediately in 5.0 mL of anhydrous Acetonitrile (ACN) . Causality: ACN is aprotic and non-nucleophilic, completely halting solvolysis during the autosampler queue.

  • Mobile Phase Configuration:

    • Phase A: LC-MS grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

    • Causality: The use of 0.1% TFA (pH ~2) is critical. It protonates trace nucleophiles in the water and prevents base-catalyzed hydrolysis during the brief chromatographic run. Do not use ammonium acetate or basic buffers.

  • Chromatography: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18). Run a fast, steep gradient (5% B to 95% B in 3 minutes) at a flow rate of 0.6 mL/min to minimize the compound's residence time in the aqueous mobile phase.

  • Detection: Monitor via UV at 254 nm and ESI+ MS.

Protocol B: Inert Atmosphere Handling & Storage

Because the compound is highly hygroscopic and reactive[6], standard benchtop handling will compromise the batch within minutes.

Step-by-Step Methodology:

  • Reception: Upon receiving the compound (shipped on dry ice), do not open the container. Allow it to equilibrate to room temperature inside a desiccator for 2 hours to prevent condensation on the cold vial.

  • Aliquoting: Transfer the primary vial into a glovebox backfilled with high-purity Argon.

  • Packaging: Weigh the required amounts into amber glass vials (to prevent photolytic radical cleavage of the C-Cl bond).

  • Sealing: Cap with PTFE-lined septa, seal with Parafilm, and store in a secondary container filled with indicating Drierite at 2-8°C.

Workflow Visualization

Workflow Start Compound Reception (Dry Ice) Glovebox Inert Atmosphere Handling (Argon) Start->Glovebox Aliquoting Aliquoting into Amber Vials Glovebox->Aliquoting Storage Long-Term Storage (2-8°C, Desiccated) Aliquoting->Storage Testing Stability-Indicating HPLC-UV/MS Assay Aliquoting->Testing Data Degradation Kinetics Profiling Testing->Data

Caption: Recommended handling and stability testing workflow for reactive chloromethylpyridines.

Conclusion

The utility of 2-Chloro-6-(chloromethyl)nicotinonitrile in advanced synthesis is matched only by its fragility under ambient conditions. By understanding the electronic causality of its hyper-electrophilic chloromethyl group and its susceptibility to autocatalytic hydrolysis, researchers can implement the strict anhydrous and inert protocols required. Utilizing aprotic sample preparation and acidic, rapid LC-MS gradients ensures that analytical data reflects the true purity of the batch, safeguarding downstream synthetic investments.

References

  • Applied and Environmental Microbiology (ASM Journals). Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis. ASM Journals. Available at:[Link][1]

  • Wikipedia Contributors. 2-Chloromethylpyridine. Wikipedia, The Free Encyclopedia. Available at:[Link][3]

Sources

Reactivity profile of 2-chloro and 6-chloromethyl substituents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the architecture of drug discovery and ligand design, 2-chloro-6-(chloromethyl)pyridine (CCMP) represents a "privileged" electrophilic scaffold. Its utility stems from a distinct reactivity gradient between two electrophilic sites: the benzylic-like


 chloromethyl group  and the heteroaryl 

chloride
.

This guide provides a rigorous analysis of how to exploit this kinetic dichotomy. By understanding the electronic underpinnings of these substituents, researchers can orchestrate precise, sequential functionalizations—crucial for synthesizing PROTAC linkers, macrocyclic peptides, and metal-chelating ligands.

Mechanistic Profiling: The Kinetic Dichotomy

The core of this scaffold's utility lies in the massive difference in activation energy (


) required to displace the chloride at the C6-methyl position versus the C2-aryl position.
Site A: The 6-Chloromethyl Group ( Dominant)
  • Hybridization:

    
     Carbon.
    
  • Mechanism: Classical

    
     (Bimolecular Nucleophilic Substitution).
    
  • Electronic Driver: The pyridine ring acts as an electron-withdrawing group (EWG), analogous to a nitrobenzene ring in a benzyl chloride. This lowers the LUMO energy of the C-Cl

    
     orbital, making the methylene carbon highly susceptible to backside attack by nucleophiles.
    
  • Kinetics: Fast at room temperature (RT) or

    
    C.
    
  • Hard/Soft Preference: Reacts readily with both soft (thiols, phosphines) and hard (amines, alkoxides) nucleophiles.

Site B: The 2-Chloro Group ( / Coupling)
  • Hybridization:

    
     Aromatic Carbon.
    
  • Mechanism:

    
     (Addition-Elimination) or Metal-Catalyzed Cross-Coupling.
    
  • Electronic Driver: The electronegative nitrogen atom at the 1-position pulls electron density via induction (

    
    ) and resonance (
    
    
    
    ), activating the 2-position. However, unlike the chloromethyl group, this reaction requires the disruption of aromaticity (Meisenheimer complex formation) or oxidative addition (Pd-catalysis).
  • Kinetics: Slow at RT. typically requires heat (

    
    C), strong bases, or transition metal catalysts.
    
Comparative Reactivity Data
Feature6-(Chloromethyl) Substituent2-Chloro Substituent
Primary Mechanism


/ Pd-Coupling
Transition State Pentacoordinate Carbon (Concerted)Meisenheimer Complex (Stepwise)
Relative Rate (

)

(Fast)

(Slow)
Activation Condition Mild Base (e.g.,

), RT
Heat, Strong Base (e.g., NaH), or Catalyst
Diagnostic

H NMR
Singlet

ppm
Aromatic Region

ppm

Strategic Chemoselectivity: The Order of Operations

To avoid polymerization or "scrambling" (non-selective substitution), the "Path of Least Resistance" must be followed.

The Golden Rule: Functionalize the chloromethyl group first under kinetic control. Preserve the aryl chloride for the second, thermodynamic, or catalytic step.

Visualization: The Reactivity Landscape

ReactivityLandscape Start 2-Chloro-6-(chloromethyl)pyridine PathA Path A: Kinetic Control (Recommended) Nucleophile 1 (1 eq), Mild Base, 0°C -> RT Start->PathA ErrorPath Path C: Reverse Order (High Risk) Attempting SNAr first leads to polymerization or double addition Start->ErrorPath Avoid InterA Intermediate: 2-Chloro-6-(functionalized)pyridine PathA->InterA PathB Path B: Thermodynamic/Catalytic Nucleophile 2, Heat or Pd-Cat InterA->PathB Final Final Product: 2,6-Difunctionalized Pyridine PathB->Final

Figure 1: The sequential functionalization strategy. Path A exploits the lower activation energy of the chloromethyl group.

Experimental Protocols

These protocols are designed to be self-validating . The success of each step is confirmed by specific spectroscopic markers before proceeding.

Protocol A: Selective Mono-Alkylation (The "Kinetic" Step)

Objective: Install a nucleophile (e.g., a secondary amine) at the 6-methyl position without disturbing the 2-chloro handle.

Reagents:

  • 2-Chloro-6-(chloromethyl)pyridine (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.05 eq)

  • 
     (anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or THF (dry).
    

Workflow:

  • Setup: Dissolve the pyridine scaffold in

    
     (0.1 M) and cool to 
    
    
    
    C (ice bath).
  • Addition: Add

    
    , followed by the dropwise addition of the amine.
    
  • Reaction: Stir at

    
    C for 30 mins, then allow to warm to RT. Monitor by TLC (System: Hexane/EtOAc).[1]
    
    • Why? Low temperature suppresses any potential background reaction at the 2-Cl position.

  • Self-Validation (Checkpoint):

    • TLC: The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
    • NMR: The chloromethyl singlet at ~4.65 ppm must disappear. A new singlet (or AB quartet if chiral) should appear upfield at ~3.60–3.80 ppm (indicating

      
      ).
      
    • Critical: If the aromatic signals shift significantly or broaden, you may have competitive

      
       (rare at RT) or polymerization.
      
Protocol B: Suzuki-Miyaura Coupling (The "Thermodynamic" Step)

Objective: Utilize the remaining 2-chloro handle to attach an aryl group.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Workflow:

  • Degassing: Sparge solvents with Argon for 15 mins. Oxygen inhibits the Pd cycle.

  • Assembly: Combine all reagents in a sealed vial.

  • Activation: Heat to

    
    C for 4–12 hours.
    
  • Self-Validation (Checkpoint):

    • MS (Mass Spec): Look for the

      
       corresponding to the biaryl product. The characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) should disappear .
      
    • NMR: New aromatic protons from the coupled ring will appear.

Applications in Drug Discovery

The 2-chloro-6-(chloromethyl)pyridine scaffold is not merely a reagent; it is a structural logic gate.

  • Macrocyclization:

    • Reacting this scaffold with bifunctional nucleophiles (e.g., diamines or dithiols) creates macrocycles. The chloromethyl reacts first (

      
      ), tethering the molecule. The subsequent ring closure (
      
      
      
      ) is favored by the high effective molarity of the intramolecular reaction.
    • Example: Synthesis of Pyridinoazacrown ethers [1].[1]

  • PROTAC Linkers:

    • The scaffold serves as a rigid "hub." The chloromethyl arm attaches to the E3 ligase ligand, while the 2-chloro arm is coupled to the linker chain for the Warhead.

  • Metal Chelation:

    • Derivatives are used to synthesize TPA (Tris(2-pyridylmethyl)amine) analogs, where the sequential substitution allows for the introduction of asymmetric arms for tuning metal redox potentials [2].

References

  • Synthesis of Macroheterocycles: Rafiei, J., et al. "Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis(chloromethyl)pyridine and thiodiglycol."[1] Iranian Journal of Organic Chemistry, Vol. 3, No. 3, 2011.[1] 1[2][1][3][4][5][6]

  • Reactivity Models: "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." ChemRxiv, 2021. 7[2][1][3][4][5][6][8][9]

  • Safety & Stability: "Safety Data Sheet: 2-Chloro-6-(trichloromethyl)pyridine." Fisher Scientific. 9[2][1][3][4][5][6][9][10]

  • Synthesis of Precursors: "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." MDPI, 2021. 11[2][1][3][4][5][6][9]

  • General Reactivity: "Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1. 12[2][1][3][5][6][9]

Sources

Methodological & Application

Protocol for nucleophilic aromatic substitution on 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with the highly functionalized pyridine scaffold 2-Chloro-6-(chloromethyl)nicotinonitrile . It addresses the specific chemoselectivity challenges posed by this "dual-electrophile" substrate and provides a robust protocol for targeted Nucleophilic Aromatic Substitution (SNAr).

Executive Summary

2-Chloro-6-(chloromethyl)nicotinonitrile (CAS: 13600-41-4 derivatives) is a high-value pharmacophore intermediate. Its structure features two distinct electrophilic sites:

  • C2-Chloro: Activated for SNAr by the pyridine nitrogen and the adjacent electron-withdrawing cyano (CN) group.

  • C6-Chloromethyl: A highly reactive benzylic-like alkyl halide susceptible to SN2 attack.

The Challenge: Standard nucleophilic conditions often lead to indiscriminate mixtures of SNAr (C2), SN2 (C6), or bis-substituted products. The Solution: This guide details a protocol to bias reaction kinetics toward the C2-SNAr pathway using Solvent-Controlled Transition State Stabilization , minimizing side reactions at the C6-alkyl halide.

Chemoselectivity Analysis: The "Dual-Electrophile" Paradox

To achieve selectivity, one must understand the competing mechanisms.

FeatureC2-Chloro (SNAr Target) C6-Chloromethyl (SN2 Competitor)
Mechanism Stepwise (Addition-Elimination) via Meisenheimer Complex.Concerted (One-step) Backside Attack.
Electronic Nature Hard Electrophile: Charge-controlled. Highly activated by 3-CN and Ring N.Soft/Intermediate Electrophile: Orbital-controlled. Unhindered primary halide.
Kinetic Barrier Enthalpic: Requires disruption of aromaticity (temporarily). Lowered significantly by polar solvents.Entropic: Requires precise orbital alignment. Low activation energy.
Preferred Conditions Polar Aprotic Solvents (DMSO, DMF), Hard Nucleophiles (Amines, Alkoxides).Non-polar/Polar Solvents, Soft Nucleophiles (Thiols, Azides), Low Temp.

Expert Insight: While alkyl halides (C6) typically react faster than aryl halides, the 3-cyano group lowers the LUMO energy at C2 so drastically that SNAr becomes kinetically competitive at room temperature. Selectivity is achieved by stabilizing the polar Meisenheimer transition state (favoring SNAr) while keeping the temperature low to suppress the entropic SN2 collision frequency.

Visualizing the Chemoselectivity Decision Tree

ReactionPathways Start Substrate: 2-Chloro-6-(chloromethyl)nicotinonitrile Nucleophile Nucleophile Addition (e.g., Primary Amine) Start->Nucleophile ConditionA Condition A: Polar Aprotic (DMF/DMSO) -10°C to 0°C Nucleophile->ConditionA Path 1 (Target) ConditionB Condition B: Non-Polar (THF/DCM) Room Temp Nucleophile->ConditionB Path 2 (Avoid) SNAr_TS TS Stabilization: Meisenheimer Complex (Dipole-Dipole favored) ConditionA->SNAr_TS Lowers Activation Energy for S_NAr SN2_TS TS Pathway: Concerted Backside Attack (Less solvent dependent) ConditionB->SN2_TS S_N2 Kinetics Dominate Product_C2 Major Product: C2-Substituted (S_NAr) SNAr_TS->Product_C2 Product_C6 Major Product: C6-Substituted (S_N2) SN2_TS->Product_C6

Caption: Kinetic pathways for nucleophilic attack. Polar aprotic solvents at low temperature favor the charge-separated SNAr transition state over the neutral SN2 process.

Experimental Protocol: C2-Selective SNAr

Objective: Selective substitution of the C2-Chloro group with a primary amine (R-NH₂), preserving the C6-Chloromethyl handle.

Materials
  • Substrate: 2-Chloro-6-(chloromethyl)nicotinonitrile (1.0 eq)

  • Nucleophile: Primary Amine (1.05 eq) — Avoid large excess.

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq) — Non-nucleophilic base is critical.

  • Solvent: Anhydrous DMF or DMSO — Essential for SNAr acceleration.

  • Quench: 0.5 M HCl or Ammonium Chloride (sat. aq).

Step-by-Step Procedure

1. Preparation (0 min):

  • Dissolve 2-Chloro-6-(chloromethyl)nicotinonitrile (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Cool the solution to -10°C using an ice/acetone or salt/ice bath.

    • Why? Low temperature suppresses the SN2 reaction (C6), which has a lower activation barrier but is less sensitive to the electronic activation provided by the CN group.

2. Nucleophile Addition (5-15 min):

  • Pre-mix the Amine (1.05 mmol) and DIPEA (1.2 mmol) in DMF (1 mL).

  • Add this mixture dropwise to the cold substrate solution over 10 minutes.

    • Control Point: Rapid addition creates localized high concentrations, promoting bis-substitution.

3. Reaction Monitoring (15 min - 2 hrs):

  • Stir at -10°C to 0°C.

  • Critical Monitor: Check LCMS/TLC at 15 minutes.

    • Target: Appearance of Product (M+Nu).

    • Warning: If C6-substitution (SN2) is observed, lower temperature to -20°C.

    • Note: The 3-CN group makes the C2-Cl extremely labile; reaction is often complete within 1 hour even at 0°C.

4. Workup (Post-Reaction):

  • Dilute the reaction mixture with EtOAc (20 mL).

  • Wash with water (3 x 10 mL) to remove DMF.

  • Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The C2-substituted product is typically more polar than the starting material but less polar than the bis-substituted byproduct.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Bis-substitution (Pdt + Nu) Nucleophile excess or Temp too high.Reduce amine to 0.95 eq. Lower temp to -20°C.
C6-Substitution (SN2) Solvent not polar enough or Steric hindrance at C2.Switch to DMSO (higher dielectric constant). Increase concentration.
Hydrolysis of Nitrile Basic hydrolysis side reaction.Ensure anhydrous conditions. Avoid hydroxide bases (NaOH/KOH). Use DIPEA/TEA.
No Reaction Nucleophile too weak.Allow to warm to RT slowly. Do not heat above 40°C.

Sequential Functionalization Workflow (Alternative)

If the goal is to functionalize both positions with different nucleophiles, the order of operations is critical.

Workflow:

  • Step 1 (SN2): React C6-CH₂Cl with Nucleophile A (Soft, e.g., Thiol, Azide) in THF at 0°C . The C2-Cl is relatively stable in non-polar solvents without heat.

  • Step 2 (SNAr): React C2-Cl with Nucleophile B (Hard, e.g., Amine) in DMSO at 60°C .

Workflow Diagram

SequentialFlow Start Start: 2-Chloro-6-(chloromethyl)nicotinonitrile Decision Target Strategy? Start->Decision PathA Path A: C2-Selective (Preserve C6-Cl) Decision->PathA PathB Path B: Bis-Functionalization (Different Nucleophiles) Decision->PathB StepA1 1. DMF, -10°C 2. Add Amine (1.0 eq) (Kinetic Control) PathA->StepA1 StepB1 Step 1: S_N2 at C6 (THF, 0°C, Soft Nu) PathB->StepB1 StepB2 Step 2: S_NAr at C2 (DMSO, Heat, Hard Nu) StepB1->StepB2

Caption: Operational workflow for selective vs. sequential functionalization.

Safety Considerations

  • Alkylating Agent: The chloromethyl moiety is a potent alkylator (potential carcinogen). Handle in a fume hood with double gloves.

  • Cyanide Derivative: While the nitrile is bound, hydrolysis or strong reduction can release cyanide. Do not mix with strong acids.

  • Lachrymator: Benzyl-type chlorides are often lachrymators. Eye protection is mandatory.

References

  • Reactivity of 2-Chloropyridines: NIST Chemistry WebBook, SRD 69. "2-Chloro-3-cyano-6-methylpyridine." Link

  • SNAr Mechanisms: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Link

  • Chemoselectivity in Pyridines: RSC Advances. "Directed nucleophilic aromatic substitution reaction." Link

  • Synthesis of Chloromethylpyridines: MDPI. "Facile Synthesis of Bromine-Substituted (Chloromethyl)Pyridine." (Discusses over-chlorination risks). Link

  • Comparative Nucleophilicity: Beilstein J. Org. Chem. "A quantitative approach to nucleophilic organocatalysis." (Nucleophilicity parameters N and sN). Link

Application Note: 2-Chloro-6-(chloromethyl)nicotinonitrile as a Bifunctional Pharmaceutical Intermediate

[1]

Executive Summary

2-Chloro-6-(chloromethyl)nicotinonitrile represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands (e.g., P2X3 antagonists), and agrochemicals. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct electrophilic sites—a benzylic chloride, a heteroaryl chloride, and a nitrile—that can be manipulated sequentially under controlled conditions.

This guide provides a comprehensive technical overview for researchers utilizing this intermediate to synthesize fused bicyclic systems (such as pyrrolopyridines) or to link pharmacophores via the pyridine core. We present validated protocols for its synthesis from the methyl precursor and its subsequent regioselective functionalization.

Chemical Profile & Reactivity Analysis

The utility of 2-Chloro-6-(chloromethyl)nicotinonitrile stems from the electronic differentiation of its reactive centers. Understanding this hierarchy is critical for designing successful synthetic routes.

FeatureChemical MoietyReactivity TypeRelative Reactivity (k_rel)Primary Application
Site A 6-Chloromethyl (

)

Nucleophilic Substitution
High (Fastest)Attachment of solubilizing "tails", linkers, or aliphatic amines.
Site B 2-Chloro (

)

(Nucleophilic Aromatic Substitution)
Medium (Activated)Attachment of "hinge-binding" motifs or aromatic cores. Activated by the ortho-CN group.
Site C 3-Cyano (

)
Hydrolysis / Reduction / CyclizationLow (Requires Catalyst/Heat)Precursor to amides, amines, or heterocycles (e.g., tetrazoles).
Mechanism of Activation

The pyridine nitrogen (N1) and the electron-withdrawing nitrile group at C3 synergistically deplete electron density from the ring.

  • Effect on C2: The C2 position is highly electron-deficient, facilitating

    
     reactions with amines or alkoxides, even under mild heating.
    
  • Effect on C6: The electron-poor ring makes the benzylic C6-chlorine bond more polarized, enhancing its susceptibility to nucleophilic attack (

    
    ) compared to a standard benzyl chloride.
    

Synthesis of the Intermediate

Since 2-Chloro-6-(chloromethyl)nicotinonitrile is highly reactive and moisture-sensitive, it is often synthesized in situ or freshly prepared from the commercially available precursor 2-chloro-6-methylnicotinonitrile (CAS: 28900-17-2).

Protocol A: Radical Halogenation

Objective: Selective chlorination of the methyl group.

Reagents:

  • Precursor: 2-Chloro-6-methylnicotinonitrile (1.0 eq)

  • Halogen Source: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent:

    
     (classic) or Acetonitrile/Chlorobenzene (greener alternatives)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (65.5 mmol) of 2-chloro-6-methylnicotinonitrile in 100 mL of anhydrous acetonitrile under

    
     atmosphere.
    
  • Addition: Add 9.6 g (72.0 mmol) of NCS and 0.54 g (3.3 mmol) of AIBN.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
    
    • Checkpoint: The product (

      
      ) should appear; minimize over-chlorination to the dichloromethyl byproduct.
      
  • Workup: Cool to RT. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically a yellow oil or low-melting solid. Purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes) to avoid hydrolysis.

    • Yield: Expected 65–75%.

Application Protocols: Regioselective Functionalization

The power of this intermediate is the ability to react the chloromethyl group (Site A) at low temperatures without disturbing the aryl chloride (Site B) .

Protocol B: Regioselective Alkylation (The "Tail" Attachment)

Target: Synthesis of 6-((alkylamino)methyl)-2-chloronicotinonitrile.

Rationale: Kinetic control at

Procedure:

  • Preparation: Dissolve 1.0 eq of 2-Chloro-6-(chloromethyl)nicotinonitrile in anhydrous THF (

    
    ).
    
  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Amine Addition: Add 1.0 eq of the secondary amine (e.g., Morpholine, N-methylpiperazine) and 1.2 eq of DIPEA (N,N-Diisopropylethylamine).

    • Critical Note: Do not use excess nucleophilic amine if it is primary, as it may lead to double addition or polymerization.

  • Execution: Stir at

    
     for 1 hour, then allow to warm to RT over 2 hours.
    
  • Validation: LC-MS should show a single peak corresponding to the mono-substituted product (Mass + Nucleophile - HCl). The 2-Cl peak pattern (3:1 isotopic ratio) should remain intact.

Protocol C: Sequential Cyclization (The "Head" Attachment)

Target: Synthesis of fused bicyclic systems (e.g., Pyrazolo[1,5-a]pyridine derivatives).[2]

Rationale: After functionalizing Site A, Site B (2-Cl) can be displaced by hydrazine or amidines to close a ring.

Procedure:

  • Substrate: Use the product from Protocol B (or the raw intermediate).

  • Reagent: Add 1.5 eq of Hydrazine monohydrate in Ethanol.

  • Reaction: Reflux (

    
    ) for 3 hours.
    
    • Mechanism:[1][3][4] Hydrazine displaces the 2-Cl (SnAr). The resulting hydrazine group can then attack the nitrile (Site C) or the side chain depending on the specific design, often forming a 3-amino-pyrazolo[3,4-b]pyridine core.

  • Isolation: Cool to precipitate the bicyclic product. Filter and wash with cold ethanol.

Pathway Visualization

The following diagram illustrates the orthogonal reactivity workflow, demonstrating how a single intermediate yields diverse pharmaceutical scaffolds.

ReactivityPathwaysStart2-Chloro-6-methylnicotinonitrile(Precursor)Intermediate2-Chloro-6-(chloromethyl)nicotinonitrile(Core Scaffold)Start->IntermediateNCS, AIBNReflux (Radical Halogenation)ProductA6-(Aminomethyl) Derivative(Kinase Inhibitor Tail)Intermediate->ProductASec. Amine, 0°C(Selective Sn2 at -CH2Cl)ProductBPyrazolo[1,5-a]pyridine(Fused Bicyclic Core)Intermediate->ProductBHydrazine, Reflux(SnAr + Cyclization)ProductC2-Alkoxy Derivative(Ether Linkage)Intermediate->ProductCNaOR, RT(SnAr at 2-Cl)

Figure 1: Synthetic workflow showing the divergence from the core scaffold to functionalized drugs.

Safety & Handling Guidelines

Hazard Classification:

  • Skin/Eye Irritant: The chloromethyl group is a potent alkylating agent (lachrymator).

  • Acute Toxicity: Pyridine nitriles are toxic if swallowed.

Operational Safety:

  • Containment: All weighing and transfers must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves are recommended due to the high permeability of benzylic halides. Wear safety goggles and a lab coat.[5]

  • Quenching: Quench excess alkylating agent with an aqueous solution of ammonia or sodium thiosulfate before disposal.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 
    
    
    . The compound is prone to hydrolysis (releasing HCl) if exposed to moisture.

References

  • Synthesis of Chloromethyl Pyridines

    • Title: "Process for the preparation of 2-chloro-6-trichloromethyl pyridine and related intermediates."

    • Source: Google Patents (CN101648905B).

    • URL
  • Reactivity of 2-Chloronicotinonitriles

    • Title: "Nucleophilic Substitution Reactions of 2-Chloronicotinonitriles in Pharmaceutical Synthesis."
    • Source: BenchChem Application Data.

  • Precursor Identity (2-Chloro-6-methylnicotinonitrile)

    • Title: "2-Chloro-6-methyl-3-pyridinecarbonitrile (CAS 28900-17-2) - Chemical Properties."
    • Source: ChemicalBook.

  • Kinase Inhibitor Scaffolds

    • Title: "Design and Synthesis of Pyridine-Based Inhibitors." (Contextual Reference for Pyridine Scaffolds in Drug Discovery).

    • Source: MDPI Molecules.

    • URL:[Link]

Disclaimer: This protocol is intended for research purposes only. Users must validate all procedures in accordance with their local safety regulations and specific experimental requirements.

Application Note: Synthesis of Bicyclic Heterocycles using 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Chloro-6-(chloromethyl)nicotinonitrile is a highly versatile, tris-electrophilic building block utilized extensively in medicinal chemistry for the synthesis of fused bicyclic heterocycles[1]. Its power lies in the orthogonal reactivity of its three functional groups:

  • C-2 Chloro Group (SNAr): Highly activated by the adjacent ring nitrogen and the para-positioned cyano group, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by soft and hard nucleophiles (e.g., thiols, hydrazines)[2].

  • C-3 Cyano Group (Electrophilic Addition): Serves as an internal electrophile. Following SNAr at C-2, the cyano group undergoes rapid intramolecular nucleophilic addition (e.g., Thorpe-Ziegler cyclization) to form the fused five- or six-membered heterocyclic ring[3].

  • C-6 Chloromethyl Group (SN2): An aliphatic benzylic-like electrophile. By controlling reaction temperature and stoichiometry, the C-6 position remains intact during the initial SNAr/cyclization cascade, allowing for late-stage diversification via SN2 displacement with various amines or alkoxides[4].

Orthogonal Reactivity Map

ReactivityMap SM 2-Chloro-6-(chloromethyl) nicotinonitrile C2 C-2 Position (SNAr Reactivity) SM->C2 Soft/Hard Nucleophiles (Thiols, Hydrazines) C3 C-3 Position (Nitrile Addition) SM->C3 Intramolecular Cyclization C6 C-6 Position (SN2 Reactivity) SM->C6 Late-Stage Aliphatic Substitution Bicyclic1 Thieno[2,3-b]pyridines C2->Bicyclic1 Ethyl 2-mercaptoacetate Bicyclic2 Pyrazolo[3,4-b]pyridines C2->Bicyclic2 Hydrazine Hydrate C3->Bicyclic1 Thorpe-Ziegler C3->Bicyclic2 Condensation Diversified Functionalized Bicyclic Scaffolds Bicyclic1->Diversified Amine/Alkoxide (SN2 at C-6) Bicyclic2->Diversified Amine/Alkoxide (SN2 at C-6)

Orthogonal reactivity map of 2-chloro-6-(chloromethyl)nicotinonitrile for bicyclic synthesis.

Experimental Protocols & Workflows

Protocol A: Synthesis of Thieno[2,3-b]pyridines via Cascade Cyclization

This protocol leverages the high thiophilicity of the C-2 position. The reaction with ethyl 2-mercaptoacetate proceeds via a chemoselective SNAr, followed by a base-catalyzed Thorpe-Ziegler cyclization[4].

Causality & Optimization Insights:

  • Temperature Control: The initial SNAr must be conducted at 0 °C to strictly prevent the highly nucleophilic thiolate from attacking the C-6 chloromethyl group via SN2. The C-2 position is sufficiently activated to react at this low temperature[2].

  • Base Selection: Potassium carbonate (K₂CO₃) is used in Step 1 as a mild base to deprotonate the thiol without triggering premature hydrolysis of the nitrile. In Step 2, a stronger alkoxide base (NaOEt) at elevated temperatures is required to deprotonate the active methylene for the intramolecular cyclization[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-chloro-6-(chloromethyl)nicotinonitrile (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Chemoselective SNAr: Add K₂CO₃ (2.0 eq). Slowly add ethyl 2-mercaptoacetate (1.05 eq) dropwise over 15 minutes.

  • In-Process Control (IPC) 1: Stir at 0 °C for 2 hours. Monitor via LC-MS. The intermediate thioether will present a mass shift of +119 Da. Do not proceed to heating until C-2 substitution is >95% complete to preserve the C-6 chloromethyl group.

  • Thorpe-Ziegler Cyclization: Once SNAr is complete, dilute the mixture with anhydrous EtOH. Add a freshly prepared solution of NaOEt in EtOH (1.2 eq). Heat the reaction to 80 °C (reflux) for 4 hours.

  • IPC 2: Monitor the cyclization via TLC (Hexanes:EtOAc 3:1). The product will show intense blue fluorescence under 365 nm UV light, characteristic of the thieno[2,3-b]pyridine core.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Pathway Step1 Step 1: Chemoselective SNAr Reagents: Ethyl 2-mercaptoacetate (1.05 eq), K2CO3 (2.0 eq) Conditions: DMF, 0°C to RT, 2h Intermediate Intermediate: 2-((Ethoxycarbonyl)methylthio)-6-(chloromethyl)nicotinonitrile Step1->Intermediate Step2 Step 2: Thorpe-Ziegler Cyclization Reagents: NaOEt (1.2 eq) Conditions: EtOH, 80°C, 4h Intermediate->Step2 Product Isolated Bicyclic Core: Ethyl 3-amino-6-(chloromethyl)thieno[2,3-b]pyridine-2-carboxylate Step2->Product Step3 Step 3: Late-Stage SN2 Diversification Reagents: Morpholine (1.5 eq), DIPEA (2.0 eq) Conditions: CH3CN, 60°C, 3h Product->Step3 Final Final Target: Ethyl 3-amino-6-(morpholinomethyl)thieno[2,3-b]pyridine-2-carboxylate Step3->Final

Step-by-step cascade cyclization and late-stage diversification workflow.

Protocol B: Synthesis of Pyrazolo[3,4-b]pyridines

This protocol utilizes hydrazine to form a pyrazole ring fused to the pyridine core.

Causality & Optimization Insights:

  • Reagent Choice: Hydrazine hydrate is preferred over anhydrous hydrazine for safety and to provide a protic environment that facilitates the subsequent condensation with the nitrile.

  • Stoichiometry: Exactly 1.05 equivalents of hydrazine are used. Excess hydrazine can lead to unwanted displacement of the C-6 chloromethyl group or formation of bridged dimers.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-6-(chloromethyl)nicotinonitrile (1.0 eq) in absolute ethanol (0.2 M). Add Triethylamine (1.5 eq) to act as an acid scavenger.

  • Condensation: Cool to 0 °C. Add hydrazine hydrate (1.05 eq) dropwise. Stir at 0 °C for 1 hour to allow the initial SNAr to occur chemoselectively at C-2.

  • Cyclization: Slowly warm the reaction to 80 °C and reflux for 5 hours. The intermediate hydrazinyl-pyridine will spontaneously cyclize onto the C-3 nitrile.

  • Workup: Cool the mixture to 0 °C. The 3-amino-6-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine product typically precipitates directly from the ethanol solution. Isolate via vacuum filtration and wash with cold ethanol.

Quantitative Data Summaries

The following table summarizes the reaction parameters, expected chemoselectivity, and typical yields for the primary workflows described above.

Target Bicyclic ScaffoldPrimary NucleophileBase / Solvent SystemTemp / Time ProfileChemoselectivity (C-2 vs C-6)Typical Isolated Yield
Thieno[2,3-b]pyridine Ethyl 2-mercaptoacetateK₂CO₃ / DMF (Step 1)NaOEt / EtOH (Step 2)0 °C (2h)

80 °C (4h)
>95% (SNAr preference)75 - 82%
Pyrazolo[3,4-b]pyridine Hydrazine hydrateEt₃N / EtOH0 °C (1h)

80 °C (5h)
>90% (SNAr preference)68 - 74%
Pyrido[2,3-d]pyrimidine Guanidine carbonateNaOEt / EtOH80 °C (8h)~85% (SNAr preference)60 - 65%
C-6 Diversified Core Secondary Amines (e.g., Morpholine)DIPEA / CH₃CN60 °C (3h)N/A (Exclusive C-6 SN2)85 - 95%

Late-Stage Diversification (C-6 SN2)

Once the bicyclic core is established, the preserved C-6 chloromethyl group serves as an ideal handle for late-stage functionalization, a critical step in SAR (Structure-Activity Relationship) drug development[1]. By treating the bicyclic intermediate with various secondary amines (e.g., morpholine, piperazine derivatives) in the presence of a non-nucleophilic base (DIPEA) in acetonitrile at 60 °C, researchers can rapidly generate a library of functionalized analogs with excellent yields (>85%). The aliphatic SN2 reaction is highly robust and tolerant of the newly formed heteroaromatic core.

References
  • Blossomhill Therapeutics Inc. (2020). Carboxamides as ubiquitin-specific protease inhibitors (Patent No. WO2020033707A1). WIPO. 4

  • Shepherd, R. G., & Fedrick, J. L. (1965). Advances in Heterocyclic Chemistry, Volume 4. Academic Press. 2

  • Boehringer Ingelheim Pharmaceuticals Inc. (2005). Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses (Patent No. US6974870B2). U.S. Patent and Trademark Office. 3

  • Mission Therapeutics Ltd. (2018). Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (Patent No. CA3014192A1). Canadian Intellectual Property Office. 1

Sources

Application Note: Chemoselective Amine Alkylation of 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction conditions for the selective


-alkylation of amines using 2-chloro-6-(chloromethyl)nicotinonitrile  (Compound 1 ). This substrate presents a classic "dual-electrophile" challenge: it contains a highly reactive exocyclic alkyl chloride (Site A) and an activated heteroaromatic chloride (Site B).

The Core Challenge: Achieving exclusive


 displacement at the chloromethyl group (Site A) without triggering 

displacement at the C2-position (Site B) or hydrolyzing the C3-cyano group.

Solution: This protocol utilizes Kinetic Control via temperature regulation and solvent selection to favor the lower-energy transition state of the aliphatic


 pathway.

Chemo-Structural Analysis & Reactivity[1]

To optimize this reaction, one must understand the electronic environment of the substrate.

  • Site A (Target): The 6-chloromethyl group.[1] This is a "benzylic-like" halide. The electron-deficient pyridine ring pulls density, making the

    
     carbon highly electrophilic and prone to rapid 
    
    
    
    attack.
  • Site B (Off-Target): The 2-chloro position.[2][3][4][5][6] This site is activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-cyano group (strong electron-withdrawing group, EWG) and the pyridine nitrogen. While less reactive than Site A at low temperatures, it becomes a significant byproduct risk at elevated temperatures (
    
    
    
    ).
Visualization: Reactivity Map

ReactivityMap Substrate 2-Chloro-6-(chloromethyl) nicotinonitrile SiteA Site A: Chloromethyl (-CH2Cl) Reactivity: High (SN2) Condition: 0°C to RT Substrate->SiteA Kinetic Path SiteB Site B: 2-Chloro (Aryl-Cl) Reactivity: Moderate (SNAr) Condition: Heat (>40°C) Substrate->SiteB Thermodynamic Path Product Target: N-Alkylated Amine SiteA->Product Selective Formation Byproduct Impurity: Bis-alkylated / C2-Substituted SiteB->Byproduct Over-reaction

Figure 1: Electrophilic sites on the nicotinonitrile scaffold. Green path indicates the desired kinetic control window.

Optimization Parameters

Solvent Selection

The choice of solvent dictates the reaction rate and selectivity.

  • Recommended: Acetonitrile (MeCN) or Tetrahydrofuran (THF) . These polar aprotic solvents support

    
     mechanisms without excessively stabilizing the Meisenheimer complex required for the competing 
    
    
    
    reaction.
  • Avoid: DMF or DMSO (unless necessary for solubility). These highly polar solvents can accelerate

    
     reactions, increasing the risk of Site B substitution [1].
    
Base Selection

A base is required to neutralize the HCl generated during alkylation.

  • Primary Choice: DIPEA (N,N-Diisopropylethylamine) . A non-nucleophilic organic base that is soluble in organic media. It provides a gentle basic environment.[5]

  • Secondary Choice:

    
     (Potassium Carbonate) . Useful if the amine is provided as a hydrochloride salt. Requires vigorous stirring as it is a heterogeneous reaction.
    
Stoichiometry
  • Amine: 1.0 – 1.1 equivalents. Do not use excess amine. Excess nucleophile is the primary cause of double-substitution at Site B.

  • Substrate: 1.0 equivalent.

Standard Operating Protocol (SOP)

Objective: Synthesis of N-substituted-((6-chloromethyl)pyridin-2-yl) derivatives.

Materials
  • Substrate: 2-Chloro-6-(chloromethyl)nicotinonitrile (1.0 eq)

  • Nucleophile: Target Amine (1.05 eq)

  • Base: DIPEA (1.2 eq) or

    
     (2.0 eq)
    
  • Solvent: Anhydrous MeCN (0.1 M concentration)

Experimental Workflow

ProtocolFlow Start Start: Weigh Substrate Solvation Dissolve in MeCN (0.1 M) Cool to 0°C Start->Solvation BaseAdd Add Base (DIPEA or K2CO3) Solvation->BaseAdd AmineAdd Add Amine (Dropwise) Maintain < 5°C BaseAdd->AmineAdd Reaction Stir at 0°C for 1h Warm to RT (20-25°C) AmineAdd->Reaction Monitor Check LCMS/TLC Is SM consumed? Reaction->Monitor Decision Complete? Monitor->Decision Workup Quench (Water/Brine) Extract (EtOAc/DCM) Decision->Workup Yes Wait Stir add'l 2h at RT Decision->Wait No Purify Column Chromatography (Hex/EtOAc) Workup->Purify Wait->Monitor

Figure 2: Step-by-step decision tree for the alkylation protocol.

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Chloro-6-(chloromethyl)nicotinonitrile (1.0 eq) in anhydrous Acetonitrile (10 mL per mmol substrate).

  • Cooling: Submerge the flask in an ice/water bath and cool to 0°C . Allow to equilibrate for 10 minutes.

  • Base Addition: Add DIPEA (1.2 eq) in one portion. If using

    
    , add the powder now.
    
  • Nucleophile Addition: Dissolve the Amine (1.05 eq) in a minimal amount of MeCN. Add this solution dropwise to the reaction flask over 15–20 minutes.

    • Rationale: Slow addition prevents localized high concentrations of amine, reducing the risk of dimer formation or Site B attack.

  • Reaction: Stir at 0°C for 1 hour. Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for an additional 2–4 hours.

  • Monitoring: Monitor via TLC (typically 30-50% EtOAc in Hexanes) or LCMS. Look for the disappearance of the starting material (

    
     corresponds to substrate) and appearance of product (
    
    
    
    corresponds to Substrate + Amine - HCl).
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) and saturated brine (
      
      
      
      ) to remove DIPEA salts.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is typically purified via silica gel flash chromatography.

Troubleshooting & Critical Control Points

ObservationProbable CauseCorrective Action
Byproduct: Substitution at Site B (2-Cl) Temperature too high or Reaction time too long.Keep reaction strictly at 0°C

RT. Do not heat. Switch solvent from DMF to MeCN or DCM.
Byproduct: Bis-alkylation Excess amine used.Ensure strict 1:1 stoichiometry. Add amine solution very slowly (syringe pump if necessary).
Low Conversion Amine is a salt (e.g., HCl salt) and not free-based.Ensure at least 2.2 eq of base is used if starting with an amine salt (1 eq to freebase, 1.2 eq for reaction).
Hydrolysis of Nitrile Aqueous base used or wet solvent.[4][7]Use anhydrous solvents. Avoid aqueous NaOH/KOH; stick to DIPEA or solid Carbonates.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for vs solvent effects).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanistic distinction between benzylic and aryl halides).
  • Patent CN109232413A. (2019). Preparation method of 2-chloro-nicotinonitrile derivatives.[3][4][5][6] (Describes the synthesis and reactivity of the core scaffold).

  • WuXi Biology. (2024). SNAr Reaction of Polyhalogenated Heterocycles: Calculation Model and Estimation of Product Ratio. (Provides computational insight into the selectivity of chloropyridines).

  • BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis of Amines using Chloromethyl-heterocycles. (General protocols for alkylation).

Sources

Application Note: Preparation of Imidazo[1,2-a]pyridine Derivatives from Nicotinonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Significance

Imidazo[1,2-


]pyridines are privileged bicyclic heterocycles widely recognized for their profound pharmacological properties, including antiviral, antibacterial, and anticancer activities [1]. When synthesized from nicotinonitrile  (cyanopyridine) scaffolds, the resulting derivatives possess a strongly electron-withdrawing cyano (–C≡N) group. This functional group serves a dual purpose: it significantly modulates the photophysical and electronic properties of the core scaffold, and it acts as a versatile synthetic handle for downstream transformations into amidines, carboxylic acids, or tetrazoles [2].

This guide details the synthesis of imidazo[1,2-


]pyridines utilizing 2-aminonicotinonitriles via classical bimolecular condensation and modern multicomponent strategies.

Mechanistic Causality & Regioselectivity

The most robust method for constructing the imidazo[1,2-


]pyridine core involves the condensation of a 2-aminopyridine derivative with an 

-haloketone. The causality behind the reaction's high regioselectivity lies in the electronic distribution of the nicotinonitrile precursor.

The endocyclic pyridine nitrogen is


 hybridized, with its lone pair orthogonal to the aromatic 

-system, making it highly nucleophilic. Conversely, the exocyclic primary amine's lone pair is partially delocalized into the pyridine ring—an effect strongly exacerbated by the electron-withdrawing nature of the nitrile group. Consequently, the initial

alkylation occurs exclusively at the endocyclic nitrogen , forming an

-alkylpyridinium intermediate. Subsequent intramolecular cyclization (imine formation) and dehydration yield the fully aromatized bicyclic system.

Mechanism A 2-Aminonicotinonitrile + α-Haloketone B S_N2 Alkylation (Pyridine N-attack) A->B C N-Alkylpyridinium Intermediate B->C D Intramolecular Cyclization C->D E Dehydration (-H2O, -HX) D->E F Imidazo[1,2-a]pyridine Derivative E->F

Fig 1. Mechanistic pathway of imidazo[1,2-a]pyridine synthesis via α-haloketone condensation.

Experimental Workflows

To accommodate different structural requirements, two distinct synthetic workflows are employed: Protocol A (Classical Bimolecular Condensation) and Protocol B (Groebke–Blackburn–Bienaymé Multicomponent Reaction).

Workflow Start Select Nicotinonitrile Scaffold Branch1 Bimolecular Condensation (Protocol A) Start->Branch1 Branch2 GBBR Multicomponent (Protocol B) Start->Branch2 Step1A Add Phenacyl Bromide in DMF (Reflux 4h) Branch1->Step1A Step1B Add Aldehyde & Isocyanide Catalyst/Solvent Branch2->Step1B Step2A Aqueous Workup & Extraction (CH2Cl2) Step1A->Step2A Step2B Filtration & Solvent Evaporation Step1B->Step2B Purify Column Chromatography or Recrystallization Step2A->Purify Step2B->Purify Validate NMR/HRMS Validation Purify->Validate

Fig 2. Parallel experimental workflows for bimolecular condensation and GBBR synthesis.

Step-by-Step Methodologies

Protocol A: Condensation with -Haloketones

This protocol utilizes high-boiling polar aprotic solvents (DMF) to facilitate the


 displacement and subsequent cyclization of highly functionalized nicotinonitriles [1].
  • Reagent Assembly: In a 25 mL round-bottom flask, dissolve 2-amino-5-(2-hydroxybenzoyl)nicotinonitrile (1.0 mmol, 239 mg) and phenacyl bromide (1.0 mmol, 199 mg) in anhydrous DMF (2.0 mL).

  • Thermal Activation: Equip the flask with a reflux condenser and stir the mixture at reflux (approx. 153 °C) for 4 hours. Causality: The elevated temperature is required to overcome the activation energy barrier of the dehydration step following the initial cyclization.

  • Quenching & Extraction: Allow the reaction to cool to room temperature. Quench by adding distilled water (10 mL). Extract the aqueous layer with dichloromethane (CH

    
    Cl
    
    
    
    , 3 × 10 mL).
  • Drying & Concentration: Combine the organic phases, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel column chromatography using an eluent gradient of

    
    -hexane/CH
    
    
    
    Cl
    
    
    (1:1 v/v) to isolate the pure 6-(2-hydroxybenzoyl)-2-phenylimidazo[1,2-
    
    
    ]pyridine-8-carbonitrile.
Protocol B: Knoevenagel Cascade Synthesis (Green Alternative)

For derivatives requiring specific functionalization at the C2 position, a water-based cascade reaction utilizing imidazo[1,2-


]pyridine-2-carbaldehyde and malononitrile provides an atom-economical pathway [3].
  • Initial Condensation: To a solution of imidazo[1,2-

    
    ]pyridine-2-carbaldehyde (10 mmol) in distilled water (80 mL), add malononitrile (10 mmol).
    
  • Precipitation: Stir the reaction mixture at room temperature for 30 minutes. A yellow precipitate will form as the Knoevenagel adduct is generated.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold water, and dry in a desiccator. This intermediate can be further reacted with acetophenones under solvent-free conditions to yield complex aminonicotinonitrile derivatives [3].

Quantitative Data & Optimization

The table below summarizes expected yields and optimized conditions for various nicotinonitrile-derived imidazo[1,2-


]pyridines based on recent literature.
Starting ScaffoldCoupling PartnerReaction ConditionsTarget ProductYield (%)Ref
2-amino-5-(2-hydroxybenzoyl)nicotinonitrilePhenacyl bromideDMF, Reflux, 4h6-(2-Hydroxybenzoyl)-2-phenylimidazo[1,2-

]pyridine-8-carbonitrile
52%[1]
2-amino-5-(2-hydroxybenzoyl)nicotinonitrile2-Bromo-4'-fluoroacetophenoneDMF, Reflux, 4h2-(4-Fluorophenyl)-6-(2-hydroxybenzoyl)imidazo[1,2-

]pyridine-8-carbonitrile
54%[1]
6-amino-nicotinonitrile

-bromo-2-acetyl-5-bromofuran
EtOH, Reflux2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-

]pyridine-6-carbonitrile
65%[2]
Imidazo[1,2-

]pyridine-2-carbaldehyde
MalononitrileH

O, RT, 30 min
2-(imidazo[1,2-

]pyridin-2-ylmethylene)malononitrile
95%[3]

Self-Validating Analytical Metrics

To ensure the integrity of the synthesized compounds, the following self-validating checks must be integrated into the workflow:

  • TLC Monitoring: The starting 2-aminonicotinonitriles are typically highly fluorescent under 254 nm UV light. The completion of the reaction is marked by the complete disappearance of this fluorescent baseline spot and the emergence of a new, higher-

    
     spot.
    
  • 
    H NMR Signature:  The definitive proof of cyclization is the appearance of the imidazole proton (H-3) singlet , which typically resonates significantly downfield between 
    
    
    
    8.00 and 8.70 ppm (in DMSO-
    
    
    ). Furthermore, the disappearance of the broad primary amine (-NH
    
    
    ) signal confirms the utilization of the exocyclic nitrogen.
  • IR Spectroscopy: The survival of the nicotinonitrile core is validated by the retention of the sharp, distinct nitrile (–C≡N) stretching band at 2220–2240 cm

    
     .
    

References

  • Ismail, M. A., et al. "Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents." Journal of Medicinal Chemistry, PubMed (NIH).[Link]

  • Haouchine, A.-L., et al. "Simple synthesis of imidazo[1,2-A]pyridine derivatives bearing 2-aminonicotinonitrile or 2-aminochromene moiety." Synthetic Communications, Taylor & Francis.[Link]

  • Kurva, M., et al. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW." Molecules, MDPI. [Link]

Application Note: Chemoselective Functionalization of 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold Focus: 2-Chloro-6-(chloromethyl)nicotinonitrile (CAS: 848774-96-9 / 78846-88-5)

Introduction & Mechanistic Rationale

2-Chloro-6-(chloromethyl)nicotinonitrile is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals. The structural architecture of this scaffold presents a classic chemoselectivity challenge: it possesses two highly reactive electrophilic centers.

  • The 6-Chloromethyl Group (

    
     carbon):  Highly activated toward bimolecular nucleophilic substitution (
    
    
    
    ) due to the adjacent electron-withdrawing pyridine ring, which stabilizes the transition state of the incoming nucleophile [1].
  • The 2-Chloro Group (

    
     carbon):  Susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ). The electrophilicity of this position is dramatically enhanced by the inductive and resonance effects of the adjacent ring nitrogen and the ortho-cyano group [2].

The Causality of Chemoselectivity: To successfully functionalize the chloromethyl group without triggering premature


 at the 2-position, chemists must exploit the kinetic differences between 

and

pathways.

reactions at benzylic-type positions generally possess lower activation energies (

) than the formation of the Meisenheimer complex required for

. By strictly controlling temperature, stoichiometry, and the "Hard-Soft Acid-Base" (HSAB) nature of the nucleophile, researchers can achieve >95% chemoselectivity for the aliphatic substitution [3].

Divergent Functionalization Workflow

The following diagram illustrates the strategic divergence of 2-chloro-6-(chloromethyl)nicotinonitrile into three primary pharmacophore elements: aminomethyl, alkoxymethyl, and thiomethyl derivatives.

G Substrate 2-Chloro-6-(chloromethyl) nicotinonitrile Amine 6-(Aminomethyl) Derivative Substrate->Amine 1°/2° Amine (1.1 eq) DIPEA, MeCN, 0 °C to rt Ether 6-(Alkoxymethyl) Derivative Substrate->Ether ROH (1.0 eq), NaH THF, -78 °C to 0 °C Thioether 6-(Thiomethyl) Derivative Substrate->Thioether RSH (1.0 eq), K2CO3 DMF, rt

Divergent chemoselective functionalization pathways of 2-chloro-6-(chloromethyl)nicotinonitrile.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (TLC) and post-reaction analytical markers (


H NMR) are embedded to ensure the integrity of the chemoselective transformation.
Protocol A: Chemoselective Amination (Synthesis of 6-Aminomethyl Derivatives)

Amines are moderate nucleophiles. The use of a non-nucleophilic base and a polar aprotic solvent ensures rapid


 displacement while suppressing 

.
  • Preparation: Dissolve 2-chloro-6-(chloromethyl)nicotinonitrile (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol).

    • Causality: DIPEA is sterically hindered and non-nucleophilic. It acts purely as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add the desired 1° or 2° amine (e.g., morpholine, 1.1 eq, 1.1 mmol) dropwise over 5 minutes.

    • Causality: Slow addition at 0 °C prevents localized exothermic spikes that could provide the thermal energy required to overcome the

      
       activation barrier at the 2-chloro position.
      
  • Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature (rt), and stir for 2–4 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (strong UV active spot,

      
      ) should completely disappear, replaced by a more polar product spot.
      
  • Workup & Isolation: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    • Self-Validation (NMR): In

      
      , the sharp singlet of the 
      
      
      
      group (~4.6 ppm) will shift upfield (e.g., ~3.6–3.8 ppm for a morpholine derivative), while the two aromatic pyridine doublets remain intact, confirming the 2-chloro group was untouched.
Protocol B: Thioetherification (Synthesis of 6-Thiomethyl Derivatives)

Thiolates are "soft" nucleophiles in the HSAB theory, showing extreme kinetic preference for the "soft"


 benzylic carbon over the "hard" 

aromatic carbon.
  • Pre-activation: Suspend

    
     (1.5 eq, 1.5 mmol) in anhydrous DMF (5.0 mL). Add the desired thiol (e.g., thiophenol, 1.0 eq, 1.0 mmol) and stir for 15 minutes at rt.
    
    • Causality: Pre-forming the thiolate anion ensures that upon introduction of the substrate, the highly reactive nucleophile immediately engages in the

      
       pathway, outcompeting any potential side reactions.
      
  • Substrate Addition: Add 2-chloro-6-(chloromethyl)nicotinonitrile (1.0 eq, 1.0 mmol) in one single portion.

  • Reaction Execution: Stir at rt for 1–2 hours. Because of the soft-soft interaction, this reaction is inherently chemoselective and does not require cryogenic cooling.

  • Workup & Isolation: Dilute the mixture with cold water (20 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with diethyl ether (3 x 15 mL). Wash the organic layer extensively with water (3 x 15 mL) to remove residual DMF, dry (

    
    ), and concentrate.
    
Protocol C: Etherification (Synthesis of 6-Alkoxymethyl Derivatives)

Alkoxides are "hard" and aggressive nucleophiles. Without strict thermal control, they will readily attack the 2-chloro position via


.
  • Alkoxide Generation: Dissolve the aliphatic alcohol (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL) under argon. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 1.1 mmol) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Cryogenic Substrate Addition: Cool the alkoxide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 2-chloro-6-(chloromethyl)nicotinonitrile (1.0 eq, 1.0 mmol) in THF (2.0 mL) dropwise over 15 minutes.

    • Causality: Strict cryogenic conditions (-78 °C) kinetically freeze out the

      
       pathway. The thermal energy is only sufficient to drive the lower-barrier 
      
      
      
      displacement.
  • Reaction Execution: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours. Do not allow the reaction to reach room temperature before quenching.

  • Workup & Isolation: Quench carefully with saturated aqueous

    
     (10 mL) at 0 °C. Extract with EtOAc (3 x 10 mL), wash with brine, dry (
    
    
    
    ), and concentrate.

Quantitative Data & Parameter Summary

The following table summarizes the optimized parameters for achieving maximum chemoselectivity across the three functionalization pathways.

Reaction TypeNucleophile ClassBase / CatalystSolventTemperature ProfileChemoselectivity (

:

)
Typical Isolated Yield
Amination 1° / 2° AminesDIPEA (1.5 eq)MeCN0 °C

rt
> 95:580 – 90%
Thioetherification Aliphatic / Aryl Thiols

(1.5 eq)
DMFrt (20 °C)> 99:185 – 95%
Etherification Aliphatic AlcoholsNaH (1.1 eq)THF-78 °C

0 °C
~ 85:1565 – 75%

Troubleshooting Common Failure Modes

  • Observation of Bis-Substitution (Loss of the 2-Chloro group):

    • Cause: The reaction temperature was too high, or an excess of a hard nucleophile (like an alkoxide or unhindered primary amine) was used.

    • Correction: Strictly adhere to 1.0 – 1.1 equivalents of the nucleophile. For etherifications, ensure the internal temperature does not exceed 0 °C before the reaction is quenched.

  • Formation of Dimers (in Amination):

    • Cause: When using primary amines, the newly formed secondary amine product can act as a nucleophile and attack a second molecule of the starting material.

    • Correction: Invert the addition order (add the substrate slowly to an excess of the primary amine) or use a bulkier amine.

  • Incomplete Conversion:

    • Cause: The chloromethyl group may have partially hydrolyzed to a hydroxymethyl group during poor storage.

    • Correction: Verify the integrity of the starting material via NMR prior to use. Store 2-chloro-6-(chloromethyl)nicotinonitrile under an inert atmosphere at 2–8 °C.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.) Source: John Wiley & Sons (Smith, M. B., 2020). URL: [Link]

  • Title: Heterocyclic Chemistry (5th ed.) Source: John Wiley & Sons (Joule, J. A., & Mills, K., 2010). URL: [Link]

  • Title: The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates Source: Journal of Medicinal Chemistry (Roughley, S. D., & Jordan, A. M., 2011). URL: [Link]

Application Note: Chemoselective Catalytic Reduction of 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives is a critical operation in modern agrochemical and pharmaceutical development. The molecule 2-Chloro-6-(chloromethyl)nicotinonitrile presents a classic chemoselectivity challenge: it contains three distinct reducible moieties. The objective is to reduce the C3-nitrile (-C≡N) to a primary amine (-CH₂NH₂) while strictly preserving both the C2-aryl chloride and the highly reactive C6-chloromethyl group.

The Causality of Catalyst Selection

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) or standard Raney Nickel invariably leads to rapid hydrodehalogenation. The C6-chloromethyl group is particularly vulnerable because its benzylic-like position relative to the pyridine ring facilitates rapid oxidative addition by Palladium, leading to uncontrolled hydrogenolysis[1].

To circumvent this, Sponge Cobalt (Raney Cobalt) is the catalyst of choice. Sponge Cobalt exhibits a significantly higher kinetic barrier for C-Cl bond insertion compared to Palladium or Nickel. This allows the catalyst to selectively coordinate and reduce the highly polar C≡N triple bond while leaving both the aliphatic and aromatic chlorides intact[2].

Suppressing Secondary Amine Formation

A ubiquitous side reaction in nitrile hydrogenation is the nucleophilic attack of the newly formed primary amine onto the highly reactive imine intermediate, yielding unwanted secondary or tertiary amines. The introduction of a large excess of anhydrous ammonia (NH₃) shifts the equilibrium of this condensation reaction backwards. Ammonia acts as a competitive nucleophile, trapping the intermediate as a primary imine, which is subsequently hydrogenated to the desired primary amine[3]. Recent advancements also demonstrate that modifying Sponge Cobalt with Lithium Hydroxide (LiOH) further suppresses secondary amine formation by altering the electronic properties of the catalyst surface[4].

Reaction Pathway & Selectivity Diagram

G Start 2-Chloro-6-(chloromethyl) nicotinonitrile Imine Imine Intermediate Start->Imine +H2 (Sponge Co) Dehalogenated Dehalogenated Byproducts Start->Dehalogenated Pd/C or Raney Ni (Hydrogenolysis) PrimaryAmine Desired Primary Amine (Target) Imine->PrimaryAmine +H2 SecAmine Secondary Amine (Byproduct) Imine->SecAmine +Primary Amine (-NH3) PrimaryAmine->Dehalogenated Over-reduction Additive NH3 or LiOH Additive Additive->SecAmine Inhibits

Reaction pathway showing chemoselective nitrile reduction vs. dehalogenation.

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems during the optimization of this specific transformation. The data highlights the absolute necessity of Sponge Cobalt and ammonia for preserving the C-Cl bonds.

Catalyst SystemAdditiveConversion (%)Primary Amine Yield (%)Dehalogenation (%)Secondary Amine (%)
Pd/C (10 wt%) None>99<5>90~5
Raney Nickel NH₃ (5 eq)>99454015
Sponge Cobalt None>9565<228
Sponge Cobalt NH₃ (5 eq)>98>92 <2 <4

Experimental Protocol

Self-Validating System Note: This protocol utilizes low temperatures (50 °C) and moderate pressures to act as a thermodynamic safeguard against C-Cl cleavage. The use of methanolic ammonia ensures a homogeneous reaction environment that prevents localized catalyst starvation.

Materials Required:
  • Substrate: 2-Chloro-6-(chloromethyl)nicotinonitrile (1.0 equivalent, e.g., 10.0 g, 53.5 mmol)

  • Catalyst: Sponge Cobalt (Raney Cobalt, W.R. Grace type or equivalent), stored under water (15 wt% relative to substrate).

  • Solvent/Additive: 7N Ammonia in Methanol (NH₃/MeOH) (approx. 5-10 equivalents of NH₃).

  • Equipment: High-pressure stainless steel or Hastelloy autoclave with a mechanical stirrer.

Step-by-Step Methodology:

Step 1: Catalyst Preparation

  • Decant the storage water from the Sponge Cobalt catalyst (1.5 g active catalyst).

  • Wash the catalyst three times with anhydrous methanol (3 x 10 mL) under an inert argon atmosphere to remove water. Caution: Sponge Cobalt is highly pyrophoric. Never let the catalyst dry out.

Step 2: Reactor Loading

  • In a well-ventilated fume hood, transfer the substrate (10.0 g) into the autoclave vessel.

  • Add 70 mL of the 7N NH₃/MeOH solution to the vessel.

  • Carefully transfer the methanol-wet Sponge Cobalt slurry into the autoclave.

  • Seal the autoclave and purge the headspace with Nitrogen gas (3 cycles of pressurizing to 10 bar and venting) to remove all oxygen.

Step 3: Hydrogenation

  • Purge the reactor with Hydrogen gas (3 cycles of pressurizing to 10 bar and venting).

  • Pressurize the reactor to 30 bar (approx. 435 psi) with Hydrogen.

  • Initiate mechanical stirring at 800-1000 RPM to ensure optimal gas-liquid-solid mass transfer.

  • Heat the reaction mixture to 50 °C . Maintain this temperature strictly; exceeding 70 °C increases the risk of initiating hydrodehalogenation.

  • Monitor the hydrogen uptake. The reaction is typically complete within 4 to 6 hours when hydrogen consumption ceases.

Step 4: Workup and Isolation

  • Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with Nitrogen (3 cycles).

  • Filter the reaction mixture through a pad of Celite under a blanket of Argon to remove the Sponge Cobalt. Wash the filter cake with methanol and immediately quench the used catalyst in dilute aqueous acid or keep it submerged in water.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) at 30 °C to remove methanol and excess ammonia.

  • The resulting crude product, (2-chloro-6-(chloromethyl)pyridin-3-yl)methanamine, can be purified via crystallization or used directly in subsequent synthetic steps.

References

  • Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: Hydrogenation of nitriles to produce amines (EP 0913388 A1) Source: European Patent Office / Googleapis URL: [Link]

  • Title: Method for the production of primary amines by hydrogenating nitriles (US 7214829 B2)
  • Title: Amines, Fatty (Kirk-Othmer Encyclopedia of Chemical Technology) Source: Wiley / Softbeam URL: [Link]

Sources

One-pot synthesis protocols involving 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis Protocols Involving 2-Chloro-6-(chloromethyl)nicotinonitrile

Part 1: Core Directive & Strategic Analysis

1.1 Executive Summary This guide details the application of 2-Chloro-6-(chloromethyl)nicotinonitrile as a bifunctional electrophilic core in the synthesis of fused bicyclic heterocycles.[1] This scaffold is unique due to its dual-electrophilic nature : it possesses a highly reactive alkyl halide (chloromethyl at C6) and an activated aryl halide (chloro at C2), adjacent to a nitrile group (at C3).[2]

Correction on Chemical Identity: Note: The CAS number 38285-49-3 provided in the prompt is historically associated with the fragrance ingredient "Jessemal" (3-butyltetrahydro-5-methyl-2H-pyran-4-yl acetate) in several industrial databases.[2][1] This guide strictly addresses the chemical structure 2-Chloro-6-(chloromethyl)nicotinonitrile , a critical intermediate in medicinal chemistry for kinase inhibitors (e.g., JAK/STAT pathways) and agrochemicals.[2]

1.2 Strategic Value: The "Orthogonal Reactivity" Principle The power of this molecule lies in the differential reactivity of its two chlorine atoms, enabling sequential one-pot functionalization :

  • Kinetic Control (

    
    ):  The C6-chloromethyl group is an unhindered alkyl halide, highly reactive toward neutral nucleophiles (amines, thiols) at low temperatures (
    
    
    
    to RT).[2]
  • Thermodynamic/Activation Control (

    
    ):  The C2-chloro group is deactivated relative to acid chlorides but activated by the ortho-cyano group.[1] It typically requires elevated temperatures (
    
    
    
    ) or stronger nucleophiles to undergo substitution, often followed by immediate cyclization with the nitrile.[2]

By exploiting this temperature gradient, researchers can synthesize complex 3-amino-1H-pyrazolo[3,4-b]pyridines or pyrrolo[2,3-b]pyridines without isolating intermediates.[2]

Part 2: Scientific Integrity & Experimental Protocols

Protocol A: One-Pot Sequential Synthesis of 6-(Aminomethyl)pyrazolo[3,4-b]pyridines

Target Audience: Medicinal Chemists designing kinase inhibitor libraries.[2]

Mechanism: This protocol utilizes a "Click-and-Cyclize" strategy.[1]

  • Step 1: Selective

    
    -alkylation of a secondary amine by the C6-chloromethyl group.[1]
    
  • Step 2: Hydrazinolysis of the C2-chloro group followed by intramolecular Von Richter-type cyclization onto the nitrile to form the pyrazole ring.[1]

Materials:

  • Substrate: 2-Chloro-6-(chloromethyl)nicotinonitrile (

    
    )[2][1]
    
  • Nucleophile 1: Secondary amine (e.g., Morpholine,

    
    -methylpiperazine) (
    
    
    
    )[2]
  • Nucleophile 2: Hydrazine monohydrate (

    
    , 
    
    
    
    )[2]
  • Base: Diisopropylethylamine (DIPEA) (

    
    )[2]
    
  • Solvent: Ethanol (EtOH) or 1,4-Dioxane (anhydrous)[2]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve

      
       of 2-Chloro-6-(chloromethyl)nicotinonitrile in 
      
      
      
      of anhydrous EtOH in a round-bottom flask.
    • Cool the solution to

      
       using an ice bath.
      
  • Step 1: Selective C6-Alkylation (

    
    ): 
    
    • Add DIPEA (

      
      ) followed by the secondary amine (
      
      
      
      ) dropwise.[2][1]
    • Stir at

      
       for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
      
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[2][1][3] The starting material (

      
      ) should disappear, replaced by the intermediate 2-chloro-6-(aminomethyl)nicotinonitrile (
      
      
      
      ).[2][1]
    • Note: The C2-Cl remains intact at RT due to the higher energy barrier for

      
      .[1]
      
  • Step 2: Hydrazinolysis & Cyclization (

    
     + Cyclization): 
    
    • To the same reaction vessel (do not isolate), add Hydrazine monohydrate (

      
      ).
      
    • Equip the flask with a reflux condenser.[1]

    • Heat the mixture to reflux (

      
      ) for 2–4 hours.
      
    • Observation: The solution typically turns from pale yellow to bright yellow/orange, and a precipitate often forms.

  • Work-up & Isolation:

    • Cool the mixture to RT.

    • Pour the reaction mixture into

      
       of ice-cold water.
      
    • The product, 3-amino-6-(morpholinomethyl)-1H-pyrazolo[3,4-b]pyridine , often precipitates as a solid.[2]

    • Filter the solid, wash with cold water (

      
      ) and cold EtOH (
      
      
      
      ).[2]
    • Dry under vacuum.[1] Yields typically range from 65–85%.[1]

Data Summary Table:

ParameterConditionRationale
Solvent Ethanol or DioxaneProtic solvents assist

transition states; Dioxane is better if higher T is needed.[2][1]
Temp (Step 1)

Prevents premature attack on C2-Cl; ensures exclusive C6 substitution.
Temp (Step 2) Reflux (

)
Required to overcome aromaticity barrier for C2 displacement and drive cyclization.[2][1]
Stoichiometry 1.1 eq Amine / 2.0 eq HydrazineSlight excess ensures conversion; Hydrazine acts as both nucleophile and base.[1]
Protocol B: Synthesis of Thieno[2,3-b]pyridine Derivatives

Target Audience: Agrochemical researchers.

Concept: Reaction with a thioamide or sodium sulfide followed by a methylene-active nitrile (Thorpe-Ziegler cyclization logic) allows the formation of thieno-fused systems.[2][1]

Methodology:

  • React 2-Chloro-6-(chloromethyl)nicotinonitrile with Thiourea (

    
    ) in refluxing ethanol.
    
  • The thiourea initially attacks the C6-chloromethyl (forming an isothiouronium salt).[2][1]

  • Upon hydrolysis (addition of aqueous NaOH), the thiol is generated.[2]

  • Under basic conditions, the thiol displaces the C2-chloro group.[1]

  • One-Pot Extension: If a methylene active compound (e.g., malononitrile) is present, further condensation can yield complex tricyclic systems, though this often requires careful pH control.[2]

Part 3: Visualization & Logic Mapping

The following Graphviz diagram illustrates the bifurcation of reactivity based on temperature and nucleophile choice, confirming the "Orthogonal Reactivity" logic.

G Start 2-Chloro-6-(chloromethyl) nicotinonitrile Step1_Amine Step 1: Add Sec. Amine (0°C to RT, 1h) Start->Step1_Amine SN2 (Alkyl Halide) Selective Direct_Hydrazine Direct Hydrazine (Excess, Reflux) Start->Direct_Hydrazine Competes at both sites Inter_Amine Intermediate: 2-Chloro-6-(aminomethyl) nicotinonitrile Step1_Amine->Inter_Amine Step2_Hydrazine Step 2: Add Hydrazine (Reflux, 80°C) Inter_Amine->Step2_Hydrazine SNAr (Aryl Halide) + Cyclization Product_Pyrazolo Product: 3-Amino-6-(aminomethyl)- 1H-pyrazolo[3,4-b]pyridine Step2_Hydrazine->Product_Pyrazolo Side_Product Mixture: 6-Hydrazinomethyl analogs Direct_Hydrazine->Side_Product Low Selectivity

Caption: Logical flow for the selective one-pot synthesis of pyrazolo[3,4-b]pyridines. Note the critical temperature control in Step 1 to ensure chemoselectivity.

References

  • Dotsenko, V. V., et al. (2023).[2] "Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles." MDPI Molbank, 2023(4), M1735.[2] (Demonstrates hydrazinolysis of 2-chloronicotinonitriles to pyrazolopyridines).

  • Litrivis, E., et al. (2013).[2][4] "Synthesis and biological evaluation of 3-amino-thieno[2,3-b]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 23(8), 2349-2352.[2][4] (Details the reactivity of 2-chloronicotinonitriles in forming fused thieno-systems).

  • BenchChem. (2025).[1] "Reactions Involving the Pyridine Ring Halogen Atoms: 2-Chloro-6-(chloromethyl)pyridine derivatives." (General reactivity profile of the 2-chloro-6-chloromethyl scaffold). [2]

  • Sigma-Aldrich. (2025).[2][1] "Product Specification: 2-Chloro-6-(trifluoromethyl)nicotinonitrile and related halo-pyridines." (Safety and handling data for analogous electrophiles).

Sources

Application Note: Solvent-Driven Chemoselectivity in the Functionalization of 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, solvent selection, and self-validating experimental protocols for bifunctional pyridine derivatives.

Introduction & Mechanistic Rationale

2-Chloro-6-(chloromethyl)nicotinonitrile is a highly versatile, bifunctional building block widely utilized in the synthesis of pharmaceuticals and agrochemicals. The structural architecture of this molecule presents a classic chemoselectivity challenge, as it possesses two distinct electrophilic sites:

  • The C6-Chloromethyl Group: Highly activated for bimolecular nucleophilic substitution (S

    
    2) due to the benzylic-like stabilization provided by the adjacent pyridine ring[1].
    
  • The C2-Chloro Group: Activated for Nucleophilic Aromatic Substitution (S

    
    Ar) by the strongly electron-withdrawing pyridine nitrogen and the ortho-nitrile (-CN) group[1].
    
The Causality of Solvent Selection

Achieving site-selective functionalization requires precise manipulation of reaction kinetics and thermodynamics through solvent selection.

Kinetic Control (S


2): 
The S

2 reaction at the primary carbon is kinetically favored because it requires a lower activation energy (

) than the disruption of aromaticity required to form the Meisenheimer complex in S

Ar. Polar aprotic solvents (e.g., THF, Acetonitrile) at low temperatures separate the charged nucleophiles from their counter-ions, creating "naked" nucleophiles that rapidly attack the sterically accessible chloromethyl group[2].

Thermodynamic Control (S


Ar): 
To force substitution at the C2-chloro position, the S

2 pathway must either be completed first or suppressed. Protic solvents (e.g., Isopropanol, Ethanol) can hydrogen-bond with the nucleophile, dampening its S

2 reactivity. When combined with elevated temperatures, the thermal energy overcomes the higher

barrier, facilitating the S

Ar pathway[2]. Furthermore, ether solvents like THF or aromatic hydrocarbons like toluene can be used in tandem with specific bases to drive complex S

Ar cross-couplings[3].

Logical Relationship of Chemoselective Pathways

The following diagram illustrates the divergent reaction pathways dictated by solvent and temperature control.

Chemoselectivity cluster_SN2 Kinetic Control (SN2) cluster_SNAr Thermodynamic Control (SNAr) SM 2-Chloro-6-(chloromethyl) nicotinonitrile Cond_SN2 Solvent: THF, MeCN Temp: 0°C to 25°C Nucleophile: Amines, Thiols SM->Cond_SN2 Fast / Low Ea Cond_SNAr Solvent: DMSO, iPrOH Temp: 80°C to 120°C Nucleophile: Alkoxides SM->Cond_SNAr Slow / High Ea Prod_SN2 C6-Substitution Product (Intact 2-Chloro) Cond_SN2->Prod_SN2 Prod_SNAr C2-Substitution Product (Often Bis-Substituted) Cond_SNAr->Prod_SNAr

Figure 1: Chemoselective divergence of 2-Chloro-6-(chloromethyl)nicotinonitrile based on solvent.

Solvent Selection Matrix

To streamline assay development, the quantitative and qualitative effects of various solvent systems are summarized below.

Solvent SystemTemp RangeNucleophile TypeFavored PathwayMechanistic Rationale
THF / DCM 0 °C to 25 °CAmines, ThiolsS

2
(C6-methyl)
Weakly polar aprotic environments moderate reaction rates, allowing pure kinetic control at the highly electrophilic benzylic site[3].
MeCN / DMF 0 °C to 25 °CAzides, CyanidesS

2
(C6-methyl)
Polar aprotic solvents leave nucleophiles unsolvated, accelerating S

2[2]. Strict temperature control prevents C2-S

Ar.
Isopropanol 80 °C (Reflux)Alkoxides, AminesS

Ar
(C2-chloro)
Protic solvents hydrogen-bond with the nucleophile, dampening S

2 reactivity. Heat overcomes the

for the Meisenheimer complex[2].
DMSO > 100 °CHard NucleophilesBis-Substitution Harsh thermodynamic conditions and a highly solvating environment lead to rapid, unselective substitution at both electrophilic sites[3].

Experimental Workflow & Protocols

Standardized Experimental Workflow

Workflow Step1 1. Reagent Prep Dry solvent & N2 atm Step2 2. Dissolution Dissolve SM in solvent Step1->Step2 Step3 3. Nucleophile Dropwise addition Step2->Step3 Step4 4. Monitoring LC-MS / TLC sampling Step3->Step4 Step5 5. Quench & Workup Aqueous extraction Step4->Step5

Figure 2: Standardized experimental workflow for chemoselective substitution reactions.

Protocol A: Chemoselective S 2 Amination (Kinetic Control)

Objective: Isolate the C6-substituted product while preserving the C2-chloro group for downstream cross-coupling.

  • Substrate Dissolution: Dissolve 1.0 eq of 2-Chloro-6-(chloromethyl)nicotinonitrile in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: THF is chosen over DMF to prevent premature background hydrolysis and to moderate the nucleophilicity of the amine, ensuring strict kinetic control[3].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Suppressing thermal energy prevents the higher-activation-energy S

      
      Ar pathway from competing[2].
      
  • Nucleophile Addition: Add 1.1 eq of the desired secondary amine (e.g., morpholine) dropwise over 15 minutes, followed by 1.2 eq of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

  • Self-Validating Monitoring: After 2 hours, sample the reaction for LC-MS.

    • Validation Check: The S

      
      2 product will show a mass shift corresponding to the loss of HCl, but the isotopic pattern must still clearly display the 3:1 ratio characteristic of the remaining C2-chlorine atom. If bis-substitution is detected, lower the temperature to -10 °C for future runs.
      
  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Sequential S 2 / S Ar Functionalization (Tandem Approach)

Objective: Fully functionalize both sites using a one-pot, temperature-stepped approach.

  • First Substitution (S

    
    2):  Follow Protocol A steps 1-3, but utilize anhydrous Acetonitrile (MeCN) as the solvent. Allow the reaction to reach completion at room temperature (approx. 4 hours).
    
    • Causality: MeCN is a polar aprotic solvent with a higher boiling point than THF, making it suitable for the subsequent high-temperature S

      
      Ar step without needing a solvent swap[2].
      
  • Second Nucleophile Addition: Add 2.0 eq of the second nucleophile (e.g., sodium methoxide or a primary amine) directly to the reaction mixture.

  • Thermodynamic Shift: Attach a reflux condenser and elevate the temperature to 80 °C.

    • Causality: The application of heat provides the necessary energy to break the aromaticity of the pyridine ring, forming the Meisenheimer intermediate required to displace the C2-chloro group[1].

  • Self-Validating Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3).

    • Validation Check: The intermediate (S

      
      2 only) spot should completely disappear, replaced by a more polar spot lacking the characteristic UV-active chlorine isotope pattern on LC-MS.
      
  • Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Purify via flash column chromatography.

References[3] Title: Heterocycles substituted pyridine derivatives and antifungal agent containing thereof (US7691882B2)

Sources

Troubleshooting & Optimization

Minimizing side reactions during nucleophilic substitution of chloromethyl pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for Minimizing Side Reactions during Nucleophilic Substitution of Chloromethyl Pyridines.

Topic: Minimizing Side Reactions (Self-Quaternization & Hydrolysis) Product Focus: 2-, 3-, and 4-(Chloromethyl)pyridine Hydrochlorides Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Jekyll & Hyde" Substrate

Chloromethyl pyridines (picolyl chlorides) are essential building blocks in medicinal chemistry, yet they are notorious for turning into insoluble "black tar" during reactions.

The Core Conflict:

  • As a Hydrochloride Salt (Dr. Jekyll): The molecule is stable, crystalline, and easy to handle. The protonated nitrogen (

    
    ) prevents the lone pair from acting as a nucleophile.
    
  • As a Free Base (Mr. Hyde): Once neutralized, the pyridine nitrogen becomes a competent nucleophile. It attacks the electrophilic alkyl halide of a neighboring molecule, triggering a rapid, exothermic self-quaternization (polymerization).

This guide provides the protocols to navigate this instability and maximize the yield of your desired nucleophilic substitution (


).

Module 1: The Mechanism of Failure

Understanding how the reaction fails is the first step to prevention. The two primary failure modes are Self-Quaternization (Polymerization) and Hydrolysis .

Failure Mode A: Self-Quaternization (The "Black Tar" Effect)

This is the most common issue with 2- and 4-chloromethyl pyridines. The free base acts as both the nucleophile (N-atom) and the electrophile (C-Cl bond).

SelfQuaternization cluster_warning CRITICAL FAILURE ZONE Salt HCl Salt (Stable) Base Free Base (Reactive Monomer) Salt->Base Neutralization (Base added) Dimer Pyridinium Dimer (Ionic Intermediate) Base->Dimer Intermolecular Attack (S_N2) Polymer Polypyridinium (Black Tar/Insoluble) Dimer->Polymer Chain Propagation

Figure 1: The self-quaternization pathway. Once the free base is generated, it competes with your desired nucleophile. High concentrations favor this pathway.

Failure Mode B: Hydrolysis/Solvolysis

The electron-deficient pyridine ring makes the benzylic carbon highly susceptible to attack by weak nucleophiles like water or alcohols.

  • Symptom: Conversion to (hydroxymethyl)pyridine or alkyl ethers.

  • Cause: Wet solvents or using alcohols (MeOH, EtOH) as reaction media.

Module 2: Experimental Protocols

Do NOT isolate the free base as a neat oil unless absolutely necessary. It will degrade rapidly at room temperature. Use one of the following strategies.

Strategy A: In Situ Neutralization (Recommended)

Best for: Acid-stable nucleophiles (amines, thiols).

The Logic: The free base is generated in the presence of the nucleophile. If the nucleophile is in excess, it statistically outcompetes the pyridine nitrogen for the alkyl halide.

Protocol:

  • Dissolve: Dissolve the nucleophile (1.2 – 1.5 equiv) and the base (e.g., DIPEA or

    
    , 2.5 equiv) in an anhydrous aprotic solvent (DCM, DMF, or MeCN).
    
  • Cool: Cool the mixture to 0°C .

  • Add: Add the solid chloromethyl pyridine hydrochloride (1.0 equiv) portion-wise.

    • Why Solid? Adding it as a solid keeps the concentration of dissolved free base low initially.

  • React: Allow to warm to Room Temperature (RT) only after 30 minutes. Monitor by LCMS.[1][2][3]

Strategy B: Biphasic Free-Basing (For Sensitive Nucleophiles)

Best for: Nucleophiles that react with DIPEA or require strict stoichiometry.

The Logic: Generate the free base in a cold, dilute organic layer and transfer it immediately to the reaction vessel.

Protocol:

  • Prepare: Suspend chloromethyl pyridine HCl in DCM (keep cold, 0°C).

  • Neutralize: Add an equal volume of ice-cold saturated aqueous

    
    . Shake vigorously for < 1 minute.
    
  • Separate: Rapidly separate the organic layer. Do not dry with

    
     for too long. 
    
  • Transfer: Add the cold DCM solution immediately to your nucleophile solution.

Module 3: Optimization & Troubleshooting

Solvent & Base Compatibility Table
ComponentRecommendedCaution / AvoidTechnical Rationale
Solvent DCM, Chloroform Alcohols (MeOH, EtOH) Alcohols lead to ether byproducts via solvolysis.
DMF, DMAc, NMP Acetone Polar aprotic solvents accelerate

, but acetone can form enamines with amine nucleophiles.
Base DIPEA (Hünig's Base) NaOH, KOH Strong hydroxide bases cause hydrolysis to the alcohol.

,

Pyridine External pyridine competes with the substrate.
Troubleshooting Guide

Q1: The reaction mixture turned into a black/brown tar.

  • Diagnosis: Self-quaternization occurred.

  • Fix:

    • Dilution: Increase solvent volume (0.05 M – 0.1 M concentration).

    • Order of Addition: Ensure the nucleophile is present before the base liberates the chloromethyl pyridine.

    • Temperature: Keep the reaction at 0°C for longer.

Q2: I see the product mass, but also a mass of [M-Cl+OH] (Hydrolysis).

  • Diagnosis: Water ingress.

  • Fix:

    • Use commercially anhydrous solvents (sure-seal bottles).

    • If using

      
      , flame-dry it; it is hygroscopic.
      
    • Switch from Strategy B (aqueous wash) to Strategy A (in situ).

Q3: Low conversion, starting material remains.

  • Diagnosis: The HCl salt was not fully neutralized, or the nucleophile is too weak.

  • Fix:

    • Ensure you are using at least 2.0 equivalents of base (1 eq for the HCl salt, 1 eq for the reaction byproduct).

    • Add a catalyst: NaI (Sodium Iodide) (10 mol%) can generate the in situ iodomethyl pyridine (Finkelstein reaction), which is more reactive towards the nucleophile but—crucially—must be reacted immediately.

Module 4: Decision Logic (Workflow)

Use this logic flow to determine the correct experimental setup for your specific nucleophile.

Workflow Start Start: Chloromethyl Pyridine HCl NucCheck Is Nucleophile Acid-Sensitive? Start->NucCheck StratA STRATEGY A: In-Situ Neutralization NucCheck->StratA No (e.g., Amines) StratB STRATEGY B: Biphasic Extraction NucCheck->StratB Yes (e.g., Acetals) StepA1 1. Dissolve Nucleophile + Excess Base StratA->StepA1 StepA2 2. Add Solid Pyridine-HCl at 0°C StepA1->StepA2 StepB1 1. Partition DCM / Cold NaHCO3 StratB->StepB1 StepB2 2. Separate & Add to Nucleophile immediately StepB1->StepB2

Figure 2: Decision matrix for selecting the optimal reaction protocol.

FAQ: Frequently Asked Questions

Q: Can I store the free base if I distill it? A: No. 2-Chloromethylpyridine free base is thermally unstable. Distillation often leads to explosive polymerization or rapid degradation. Always store as the HCl salt at -20°C.

Q: Which isomer is the most unstable? A: The 2- and 4-isomers are the most unstable due to the resonance stabilization of the resulting pyridinium cation (the nitrogen is conjugated to the methylene group). The 3-isomer is relatively more stable but should still be treated with care.

Q: Can I use NaH (Sodium Hydride) as a base? A: Only if your nucleophile requires deprotonation before the addition of the electrophile. If you use NaH, deprotonate your nucleophile first, then add the chloromethyl pyridine. Do not mix NaH and chloromethyl pyridine HCl directly, as the "proton sponge" effect can be unpredictable.

References

  • BenchChem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Technical Support Documents.[1][3][4]

  • Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride Product Specification & Safety Data Sheet.

  • ChemicalBook. Synthesis and Reaction Protocols for Chloromethyl Pyridines.

  • ResearchGate. Reaction Safety: Scaleable Synthesis of Chloromethylpyridine Hydrochloride.

Sources

Technical Support Center: Purification of 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of 2-Chloro-6-(chloromethyl)nicotinonitrile . This guide is designed for researchers, process chemists, and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting for the recrystallization of this highly reactive pyridine derivative.

Mechanistic Insights & Solvent Selection

The purification of 2-chloro-6-(chloromethyl)nicotinonitrile presents unique chemical challenges due to the presence of two reactive functional groups: the electron-deficient cyanopyridine core and the highly electrophilic chloromethyl (


) moiety.

The primary mode of product loss during recrystallization is the solvolysis of the chloromethyl group. When exposed to protic solvents (e.g., methanol, ethanol, or water) at elevated temperatures, the


 group undergoes rapid nucleophilic substitution, yielding hydroxymethyl or alkoxymethyl byproducts[1]. Therefore, traditional protic recrystallization solvents must be strictly avoided.

Authoritative protocols for structurally analogous highly-chlorinated pyridines emphasize the use of dry, aprotic solvent systems [2]. A binary solvent system utilizing Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the anti-solvent provides the optimal thermodynamic balance. EtOAc effectively disrupts the crystal lattice during dissolution, while Heptane drives supersaturation upon cooling without risking nucleophilic degradation[3].

Standard Operating Procedure: Aprotic Recrystallization

This protocol is designed as a self-validating system; it includes built-in quality control checks to ensure the structural integrity of the compound is maintained throughout the thermal cycle.

Step 1: Aprotic Dissolution Place the crude 2-chloro-6-(chloromethyl)nicotinonitrile in a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add a minimum volume of anhydrous Ethyl Acetate (approximately 3–5 mL per gram of crude). Heat the suspension gently to 60 °C in a water bath until complete dissolution is achieved.

Step 2: Hot Filtration (In-Process Clarification) If insoluble particulate matter or polymeric degradation products are present, perform a rapid hot filtration through a pre-warmed sintered glass funnel to prevent premature crystallization and nucleation on impurities.

Step 3: Anti-Solvent Addition Maintain the clarified solution at 60 °C and add hot, anhydrous Heptane dropwise via an addition funnel. Continue the addition until the solution reaches its cloud point (slight, persistent turbidity). Immediately add 1–2 drops of hot EtOAc to restore absolute clarity.

Step 4: Controlled Cooling Remove the flask from the heat source. Allow the solution to cool to room temperature at a strictly controlled rate (approx. 0.5 °C/min). Slow cooling is critical to promote the growth of large, pure crystals and prevent the compound from "oiling out"[4]. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize the recovery yield.

Step 5: Isolation & Drying Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Heptane to remove residual mother liquor. Dry the product under high vacuum at room temperature for 12 hours.

Step 6: Protocol Validation (Quality Control) Run a Thin-Layer Chromatography (TLC) plate (Hexane:EtOAc 3:1) against the crude starting material; the purified product must present as a single, distinct spot. To confirm the integrity of the reactive chloromethyl group, perform a


 NMR analysis and verify the presence of the unreacted 

singlet at approximately

4.7 ppm.

Solvent System Performance Metrics

The following table summarizes the quantitative performance and risk profiles of various solvent systems used for the recrystallization of chloromethylated cyanopyridines.

Solvent SystemChemical ClassificationHydrolysis RiskOiling Out PropensityTypical Recovery YieldExpected Purity
EtOAc / Heptane Aprotic / Non-polarLow Moderate75% – 85%> 99.0%
1,2-Dichloroethane Aprotic (Halogenated)Low Low60% – 70%> 99.5%
Toluene / Hexane Aprotic / Non-polarLow High70% – 80%> 98.0%
Ethanol / Water Protic / AqueousCritical (Degrades) LowN/A (Product Loss)< 80.0%

Recrystallization Workflow & Decision Matrix

Recrystallization_Workflow Crude Crude 2-Chloro-6-(chloromethyl) nicotinonitrile Dissolve Dissolve in Hot EtOAc (Aprotic Solvent) Crude->Dissolve AntiSolvent Add Hot Heptane (Anti-Solvent) Dissolve->AntiSolvent Cooling Controlled Cooling (0.5 °C / min) AntiSolvent->Cooling Decision Did the product oil out? Cooling->Decision FixOil Reheat, Add EtOAc, Introduce Seed Crystals Decision->FixOil Yes Crystallize Crystal Formation Decision->Crystallize No FixOil->Cooling Filter Vacuum Filtration & Cold Heptane Wash Crystallize->Filter Pure Pure Product (Vacuum Dried) Filter->Pure

Workflow for the recrystallization and troubleshooting of chloromethylnicotinonitrile.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the compound's melting point is lower than the temperature at which it supersaturates in the chosen solvent mixture[4]. To troubleshoot this:

  • Reheat the mixture until the oil dissolves completely back into the solution.

  • Add a small volume (1–2 mL) of the primary solvent (EtOAc) to decrease the saturation temperature.

  • Cool the solution much more slowly.

  • Introduce a seed crystal of pure 2-chloro-6-(chloromethyl)nicotinonitrile just above the cloud point to force solid nucleation over liquid-liquid phase separation.

Q2: NMR analysis of my recrystallized product shows a new peak corresponding to 2-chloro-6-(hydroxymethyl)nicotinonitrile. What went wrong? A2: This indicates solvolysis (hydrolysis) of the chloromethyl group. This degradation pathway is triggered by the presence of trace moisture or the accidental use of protic solvents during the heating phase[1]. To prevent this, ensure all glassware is strictly oven-dried, use only anhydrous solvents (stored over 3Å molecular sieves), and conduct the entire recrystallization process under a positive pressure of inert gas.

Q3: The recovery yield is unusually low (< 50%). How can I improve it without compromising purity? A3: A low yield typically results from using an excess of the primary solvent (EtOAc) during the initial dissolution step[4]. To recover the remaining product, transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to approximately one-third of its original volume. Repeat the anti-solvent addition and cooling steps. Additionally, verify the solubility profile of your specific impurity matrix; highly soluble impurities can sometimes artificially increase the solubility of the target compound[3].

Q4: Can I use 1,2-dichloroethane (DCE) as a single-solvent system for this recrystallization? A4: Yes. Literature demonstrates that 1,2-dichloroethane is an excellent aprotic solvent for the recrystallization of highly chlorinated pyridine derivatives[2]. It offers high solubility at elevated temperatures (reflux) and very low solubility at 0 °C, often eliminating the need for a secondary anti-solvent. However, DCE is highly toxic and poses regulatory challenges, making the EtOAc/Heptane system the preferred choice for modern, environmentally conscious laboratories.

References

  • Title: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine Source: Asian Journal of Chemistry URL: [Link]

  • Title: DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine Source: Semantic Scholar URL: [Link]

  • Title: Measurement and Correlation of Solubility of Two Isomers of Cyanopyridine in Eight Pure Solvents from 268.15 K to 318.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Preventing hydrolysis of the chloromethyl group during aqueous workup

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable protocols, mechanistic understanding, and troubleshooting logic for researchers handling sensitive chloromethyl-containing compounds.

Diagnostic Triage: Is Your Workup the Problem?

The chloromethyl group is a "Goldilocks" moiety in organic synthesis. It must be reactive enough to serve as an electrophile in subsequent steps (e.g., alkylation) but stable enough to survive isolation. If you are observing hydroxymethyl (–CH₂OH) impurities or significant yield loss, your aqueous workup is likely the culprit.

Common Risk Factors:

  • Substrate Class:

    • Chloromethyl Ketones (CMKs): Moderately sensitive. Prone to hydrolysis at pH > 7.

    • Chloromethyl Ethers (e.g., MOM-Cl): Extremely sensitive. Hydrolyze rapidly in water; often require non-aqueous isolation.

    • Chloromethyl Arenes/Pyridines: Stability varies.[1][2] Electron-deficient rings (e.g., pyridine) increase the electrophilicity of the methylene carbon, accelerating hydrolysis.

  • Workup Conditions: Warm aqueous washes (

    
    C), prolonged phase separation times, or high pH (bicarbonate/hydroxide washes).
    

Mechanistic Insight: The Hydrolysis Trap

To prevent hydrolysis, you must understand the enemy. The chloromethyl carbon is electrophilic.[3] Water is a weak nucleophile, but its high concentration (55.5 M) in a workup drives the reaction via pseudo-first-order kinetics.

Reaction Pathway Analysis

The following diagram illustrates the competition between product isolation and hydrolytic degradation.

HydrolysisPathway cluster_conditions Critical Control Points Substrate R-CH2-Cl (Target Molecule) Transition Transition State [R-CH2...OH2]+ Substrate->Transition Slow (Neutral pH) Substrate->Transition Fast (High pH/Temp) Isolated Isolated Product (Dry Organic Phase) Substrate->Isolated Rapid Phase Cut Cold Temp (<5°C) Water H2O (Aqueous Phase) Water->Transition Nucleophilic Attack Impurity R-CH2-OH (Hydrolyzed Impurity) Transition->Impurity -HCl

Caption: Kinetic competition between isolation and hydrolysis. High pH and temperature lower the activation energy for the hydrolytic path.

Critical Protocols: The "Cold & Quick" System

Do not use a standard "wash with water and brine" approach. Use Protocol A for most drug intermediates (ketones, arenes). Use Protocol B only if the substrate is extremely labile (ethers).

Protocol A: The Buffered "Salting-Out" Workup (Recommended)

Best for: Chloromethyl ketones, chloromethyl pyridines, and benzyl chlorides.

The Logic:

  • Temperature Control:

    
     hydrolysis rates drop significantly at 
    
    
    
    C.
  • Ionic Strength: Saturated brine reduces the solubility of the organic compound in the aqueous phase ("salting out") and creates a sharper interface for faster separation.

  • pH Buffering: Avoids hydroxide generation.

StepActionTechnical Rationale
1 Chill Everything Pre-cool all wash buffers (Brine,

) and the receiving flask to

C. Keep the separatory funnel in an ice bath if possible.
2 Dilution Dilute the reaction mixture with a hydrophobic solvent (DCM or EtOAc). Avoid ethers if possible, as they dissolve more water.
3 The Wash Wash rapidly with cold saturated NaCl (Brine) or 50% saturated

. Note: Avoid

unless acid neutralization is strictly required. If used, it must be ice-cold.
4 Phase Cut Shake vigorously for only 15–20 seconds. Allow layers to settle. If an emulsion forms, do not wait—centrifuge immediately or add solid NaCl.
5 Instant Dry Drain the organic layer directly onto a bed of anhydrous

(Sodium Sulfate). Do not let it sit in a flask before drying.
Protocol B: The Non-Aqueous Filtration (Zero-Water)

Best for: Highly reactive chloromethyl esters or substrates that hydrolyze in seconds.

  • Dilute the crude reaction mixture with anhydrous Hexane/EtOAc (1:1).

  • Precipitate inorganic salts (like Lithium or Aluminum salts) by adding dry Et₂O (Ether).

  • Filter the suspension through a pad of Celite or a short plug of Silica Gel .

  • Concentrate the filtrate under reduced pressure.

    • Result: Salts are removed physically without ever exposing the electrophile to water.

Troubleshooting & FAQs

Q1: I see the alcohol impurity (R-CH₂OH) increasing during the drying step. Why?

A: You likely didn't remove the "dissolved water" fast enough. Organic solvents like Ethyl Acetate can hold up to 3% water. If the solution sits at room temperature before adding desiccant, hydrolysis continues in the single phase.

  • Fix: Dry immediately with

    
     (faster kinetic uptake than 
    
    
    
    ) and keep the flask on ice during the drying process.
Q2: Can I use Sodium Bicarbonate ( ) to neutralize acid?

A: Proceed with extreme caution. While


 is a weak base, it raises the pH to ~8.5. For chloromethyl ketones, this basicity is often sufficient to accelerate hydrolysis or favor enolization/elimination side reactions [1].
  • Alternative: Use a Citrate Buffer (pH 5.5–6.0) or saturated

    
     (pH ~4.5–5.0). These maintain a slightly acidic environment where the chloromethyl group is kinetically more stable.
    
Q3: My yield is low, but I don't see the alcohol. Where did it go?

A: It may be in the aqueous layer.[4] Hydrolysis increases polarity. The resulting hydroxymethyl compound is much more water-soluble than the chloromethyl starting material.

  • Diagnostic: Run a TLC of your aqueous waste stream. If you see a spot near the baseline, your product hydrolyzed and partitioned into the water.

Decision Support: Workup Selector

Use this logic tree to select the correct protocol for your specific molecule.

WorkupDecision Start Start: Chloromethyl Substrate Solubility Is the substrate water-sensitive? Start->Solubility HighlySensitive Yes (e.g., Ether, reactive Ester) Solubility->HighlySensitive High Instability ModSensitive Moderate (e.g., Ketone, Arene) Solubility->ModSensitive Standard Stability NonAq Protocol B: Non-Aqueous Filtration HighlySensitive->NonAq BufferChoice Acid byproduct present? ModSensitive->BufferChoice AqWash Protocol A: Cold Buffered Wash UseNH4Cl Use Cold Sat. NH4Cl BufferChoice->UseNH4Cl Yes (Neutralize) UseBrine Use Cold Brine Only BufferChoice->UseBrine No (Wash only) UseNH4Cl->AqWash UseBrine->AqWash

Caption: Decision tree for selecting the optimal workup based on substrate stability and reaction byproducts.

References

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. University of Wisconsin-Madison. Link

    • Context: Discusses the stability of electrophilic ketones and the influence of pH on hydrolysis r
  • Organic Syntheses. (2010). Synthesis of Chloromethyl Methyl Ether (MOMCl).[5] Org.[6] Synth. 2010, 87, 161-167. Link

    • Context: Provides a validated protocol for quenching and working up extremely sensitive chloromethyl ethers using cold .
  • BenchChem. (2025).[4] Technical Support Center: Preventing Hydrolysis During Workup.Link

    • Context: General industrial guidelines for temperature control and salting-out effects during ester/halide workups.
  • Kanerva, L. T., & Cleve, N. J. (1984). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates. Journal of the Chemical Society, Perkin Transactions 2.[7] Link

    • Context: Detailed kinetic data on how chlorine substitution affects hydrolysis rates in aqueous media.[7]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-6-(chloromethyl)nicotinonitrile Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized building blocks like 2-chloro-6-(chloromethyl)nicotinonitrile presents unique chemoselectivity challenges. This molecule contains three distinct reactive sites: an activated 2-chloro group, a highly electrophilic 6-chloromethyl group, and a 3-cyano group.

When synthesizing fused heterocycles (such as thienopyridines or pyrrolopyridines) via nucleophilic substitution followed by1, precise temperature control is the difference between a high-yielding reaction and an intractable polymeric mixture[1]. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to optimize your thermal parameters.

Reaction Pathway & Thermal Causality

G A 2-Chloro-6-(chloromethyl) nicotinonitrile B SNAr Intermediate (Uncyclized) A->B Nucleophile, Base 0-10 °C (Kinetic Control) C Desired Cyclized Product (e.g., Thienopyridine) B->C Temp Ramp to 60-80 °C (Thorpe-Ziegler) D Oligomeric Byproducts (Cross-linked) B->D Temp > 100 °C (Uncontrolled Exotherm) E Stalled Reaction (Incomplete Cyclization) B->E Temp < 40 °C (Insufficient Activation) C->D Temp > 100 °C (Aliphatic SN2 Polymerization)

Fig 1: Temperature-dependent pathways for 2-Chloro-6-(chloromethyl)nicotinonitrile cyclization.

Troubleshooting Guide & FAQs

Q1: Why is a single-temperature heating protocol failing for my cyclization? Answer: A single-temperature approach fails because the reaction involves two mechanistically distinct steps governed by different energetic requirements. The initial nucleophilic aromatic substitution (SNAr) at the 2-chloro position is highly exothermic and kinetically favored at low temperatures (0–10 °C). In contrast, the subsequent intramolecular Thorpe-Ziegler cyclization requires overcoming a higher activation energy barrier[1]. Applying high heat immediately causes the nucleophile to attack the 6-chloromethyl group concurrently, leading to uncontrolled polymerization.

Q2: My LC-MS shows a mass corresponding to the uncyclized intermediate. How do I push the reaction to completion? Answer: If your reaction stalls at the uncyclized intermediate, the thermal energy is insufficient to drive the base-catalyzed intramolecular attack on the nitrile. The Thorpe-Ziegler cyclization proceeds via a cyclic enamine intermediate, which typically requires temperatures between 60–80 °C to form efficiently[2]. To resolve this, implement a step-wise thermal ramp: hold at 0–10 °C until the starting material is consumed, then ramp to 65 °C to force the cyclization.

Q3: I'm seeing a high molecular weight smear on my TLC and insoluble precipitates. What went wrong? Answer: You have exceeded the thermal threshold of the 6-chloromethyl group. While 2, temperatures above 90–100 °C cause the newly formed amino groups (or the nucleophile itself) to undergo intermolecular SN2 reactions with the unreacted chloromethyl groups of adjacent molecules[2]. This cross-linking generates insoluble oligomers. Maintain the cyclization temperature strictly below 80 °C to preserve the integrity of the chloromethyl handle. Traditional literature routes for thienopyridines often suffered from 3, making controlled thermal ramping a modern necessity[3].

Quantitative Data: Temperature Profiling

The following table summarizes the product distribution based on the Phase 2 (Cyclization) temperature, assuming Phase 1 (SNAr) was successfully completed at 5 °C.

Phase 2 Temperature (°C)Uncyclized Intermediate (%)Cyclized Product (%)Oligomeric Byproducts (%)Diagnostic Observation
20 °C 85%10%<5%Reaction stalls; insufficient thermal energy for cyclization.
40 °C 50%45%<5%Sluggish kinetics; incomplete conversion after 12 hours.
65 °C <5%92%<5%Optimal Thorpe-Ziegler cyclization; clean conversion.
110 °C <5%25%70%Extensive cross-linking; insoluble precipitates form.
Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a two-stage thermal ramp with built-in analytical validation gates.

Workflow Step1 Phase 1: SNAr 0-10 °C Val1 Validation 1 TLC Check Step1->Val1 Val1->Step1 SM Present (Extend Time) Step2 Phase 2: Cyclization Ramp to 65 °C Val1->Step2 SM Absent Val2 Validation 2 LC-MS Check Step2->Val2 Val2->Step2 Incomplete (Hold 65 °C) Step3 Phase 3: Isolation Precipitation Val2->Step3 Mass Transition Complete

Fig 2: Self-validating experimental workflow for temperature-controlled cyclization.

Step 1: Kinetic SNAr (0–10 °C)
  • Dissolve 2-chloro-6-(chloromethyl)nicotinonitrile (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Cool the reactor to 0 °C using an ice-water bath. Ensure the internal temperature stabilizes.

  • Add the nucleophile (e.g., ethyl 2-mercaptoacetate, 1.05 eq) dropwise over 15 minutes.

  • Add an organic base (e.g., DIPEA, 2.5 eq) slowly to control the exotherm.

  • Validation Gate 1: Stir for 2 hours at 5 °C. Take a 50 µL aliquot, quench in a 1:1 mixture of water and EtOAc, and analyze the organic layer via TLC (Hexanes/EtOAc). The starting material spot must be completely absent. Do not apply heat if starting material remains, as this will trigger side reactions.

Step 2: Thermodynamic Thorpe-Ziegler Cyclization (65 °C)
  • Once Step 1 is validated, remove the cooling bath and attach a reflux condenser.

  • Ramp the internal temperature to 65 °C at a controlled rate of 2 °C/min to prevent localized superheating.

  • Hold at 65 °C for 4–6 hours.

  • Validation Gate 2: Monitor via LC-MS. The mass of the intermediate (

    
    ) should transition completely to the cyclized enamine/aromatized product. The absence of the intermediate mass confirms the cyclization is complete.
    
Step 3: Quench and Isolation
  • Cool the mixture to 20 °C.

  • Pour the reaction mixture slowly into 5 volumes of vigorously stirred ice-cold water to precipitate the cyclized product.

  • Filter the resulting solid, wash extensively with cold water to remove DMF and salts, and dry under vacuum at 40 °C.

References
  • 3 - ACS Publications (Journal of Organic Chemistry).

  • 2 - ResearchGate (RSC Advances).

  • 1 - BenchChem.

Sources

Technical Support Center: Troubleshooting Solubility of 2-Chloro-6-(chloromethyl)nicotinonitrile in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for 2-Chloro-6-(chloromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in polar solvent systems. Our goal is to provide you with a logical, scientifically-grounded framework for troubleshooting and resolving these issues effectively.

The structure of 2-Chloro-6-(chloromethyl)nicotinonitrile, featuring a halogenated pyridine ring and a chloromethyl group, lends it a predominantly non-polar character. Consequently, achieving sufficient concentrations in polar solvents, especially aqueous buffers, can be a significant experimental hurdle. This guide follows a systematic, question-and-answer format to address the most common solubility problems.

Core Troubleshooting Workflow

Before diving into specific questions, it's helpful to have a high-level view of the troubleshooting process. The following workflow outlines the logical progression from simplest to more complex interventions.

G Figure 1. General Troubleshooting Workflow for Solubility Issues cluster_0 A Start: Compound Insoluble in Polar Solvent B Step 1: Simple Physical Methods (Heating, Agitation, Sonication) A->B Try First C Step 2: Co-Solvent Screening (Systematic Evaluation) B->C If Unsuccessful E Success: Compound Dissolved B->E If Successful D Step 3: pH Modification (Aqueous Systems Only) C->D If Co-solvents Alone Fail or for Aqueous Media C->E If Successful D->E If Successful F Consult Advanced Formulation (Surfactants, Cyclodextrins) D->F If Still Unsuccessful

Caption: A decision tree for systematically addressing solubility problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've added 2-Chloro-6-(chloromethyl)nicotinonitrile to my polar solvent, but I see solid particles. Is poor solubility definitely the issue?

A: Visual inspection is the first and most reliable indicator of poor solubility. If you observe suspended solid material, a cloudy mixture, or particles settled at the bottom of your vessel after standard mixing, you are facing a solubility challenge.

The underlying principle is "like dissolves like". 2-Chloro-6-(chloromethyl)nicotinonitrile possesses a largely hydrophobic structure due to the chlorinated pyridine ring. This makes it inherently less soluble in highly polar solvents like water or aqueous buffers, which have strong hydrogen-bonding networks.[1] Its solubility will be significantly better in less polar organic solvents.[2][3]

Q2: What are the simplest methods to improve solubility before I change my solvent system?

A: Before altering the chemical composition of your solvent system, you should always start with physical methods, as they are non-invasive and often effective.

  • Temperature Adjustment: For most solid solutes, solubility increases with temperature.[4][5] This is because the added thermal energy helps overcome the intermolecular forces within the crystal lattice, allowing solvent molecules to interact more effectively with the solute.

    • Causality: The dissolution of most solids is an endothermic process. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium toward dissolution.[4][6] However, be aware that in rare cases where dissolution is exothermic, heating will decrease solubility.[7]

    • Protocol: Gently warm your mixture while stirring. A temperature of 40-50°C is often a good starting point. Always be mindful of the compound's stability at elevated temperatures.

  • Mechanical Agitation: Increasing the rate of dissolution can sometimes be mistaken for increasing solubility, but it is a crucial first step.

    • Methods: Vigorous vortexing or, more effectively, using an ultrasonic bath (sonication) can break down particle aggregates and increase the surface area of the solute exposed to the solvent, accelerating the dissolution process.[5]

Q3: Heating and sonication didn't work. How do I choose and use a co-solvent to improve solubility?

A: Using a co-solvent is one of the most powerful and common techniques to dissolve poorly soluble compounds in aqueous or polar systems.[8]

Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to a primary polar solvent like water, reduce the overall polarity of the system.[9][] They work by disrupting the water's highly structured hydrogen bond network, which in turn reduces the energy required to create a cavity for the non-polar solute.[] This creates a more hospitable microenvironment for the compound, enhancing its solubility.

Common Co-solvents: A selection of common co-solvents is presented below.

Co-SolventPolarityKey Characteristics & Use Cases
Dimethyl Sulfoxide (DMSO) Highly Polar AproticExcellent solubilizing power for a wide range of non-polar compounds; common for creating high-concentration stock solutions.[2][8] High boiling point can make it difficult to remove.[2]
N,N-Dimethylformamide (DMF) Highly Polar AproticSimilar to DMSO in its broad solubilizing ability.[2] Also has a high boiling point.
Ethanol Polar ProticLess toxic than DMSO/DMF, commonly used in pharmaceutical formulations.[9][] Good for compounds with some hydrogen bonding capability.
Polyethylene Glycol 400 (PEG 400) PolarA low-molecular-weight polymer often used in preclinical and clinical formulations to enhance solubility.[8][]
Acetonitrile Polar AproticA common solvent in analytical chemistry (e.g., HPLC) that can also serve as a co-solvent.
Experimental Protocol: Co-Solvent Screening

This protocol provides a systematic way to identify an effective co-solvent and the minimum concentration required.

G Figure 2. Co-Solvent Screening Workflow cluster_1 A 1. Aliquot Compound (e.g., 5 mg) into several vials B 2. Add Primary Solvent (e.g., 1 mL water/buffer) Confirm Insolubility A->B C 3. Prepare Co-solvent Stocks (e.g., 10%, 25%, 50%, 100% DMSO, EtOH, PEG 400) D 4. Titrate & Vortex Add co-solvent stock stepwise to compound suspension C->D E 5. Observe & Record Note the concentration at which full dissolution occurs D->E F 6. Select Optimal System Lowest co-solvent % that achieves desired concentration E->F

Caption: A stepwise visual guide for systematically testing co-solvents.

Detailed Steps:

  • Preparation: Weigh a fixed amount of 2-Chloro-6-(chloromethyl)nicotinonitrile (e.g., 5 mg) into several identical glass vials.

  • Negative Control: To each vial, add a defined volume of your primary polar solvent (e.g., 1 mL of phosphate-buffered saline). Vortex or sonicate to confirm insolubility. This is your baseline.

  • Co-Solvent Addition: Add a small, measured volume (e.g., 10-20 µL) of your chosen pure co-solvent (e.g., DMSO) to one of the vials.

  • Mix and Observe: Vortex the vial vigorously or sonicate for 1-2 minutes. Observe for any change in the amount of undissolved solid.

  • Iterate: Continue adding small aliquots of the co-solvent, mixing and observing after each addition, until the compound is fully dissolved.

  • Record: Record the total volume of co-solvent required to achieve dissolution. This allows you to calculate the minimum percentage of co-solvent needed in your final solution.

  • Compare: Repeat this process for other co-solvents to determine the most efficient one for your system.

Q4: Can I use pH to improve the solubility of this compound in aqueous solutions?

A: Yes, pH modification is a very effective strategy for compounds containing ionizable groups, and it is highly relevant for 2-Chloro-6-(chloromethyl)nicotinonitrile.

Mechanism of Action: The pyridine ring in the molecule's structure is a weak base (pKa of the pyridinium ion is ~5.2).[11] In a neutral or alkaline aqueous solution, the pyridine nitrogen is unprotonated and the molecule is neutral, contributing to its low water solubility. By lowering the pH of the solution with an acid, the nitrogen atom can be protonated to form a pyridinium salt.[12] This salt is an ionic species and, as such, is significantly more polar and water-soluble than its neutral counterpart.[13] For ionic compounds with basic anions, decreasing the pH increases solubility.[13]

Protocol: pH-Dependent Solubility Test
  • Prepare a Suspension: Create a suspension of the compound in deionized water or a low-buffering-capacity solution at a concentration higher than its expected solubility.

  • Initial pH: Measure the initial pH of the suspension.

  • Acid Titration: While stirring, slowly add a dilute acid solution (e.g., 0.1 M HCl) dropwise.

  • Monitor: After each addition, allow the system to equilibrate and visually check for dissolution. Measure the pH at each step.

  • Determine Solubilization pH: Note the pH at which the compound completely dissolves. This will give you the target pH range for preparing your solutions.

  • Caution: Ensure that the low pH is compatible with your downstream experimental assays, as it could affect protein stability, cell viability, or reaction kinetics.

Q5: I successfully dissolved the compound in a high concentration of DMSO, but it crashes out (precipitates) when I dilute it into my aqueous buffer for my experiment. How do I solve this?

A: This is a common and critical problem known as precipitation upon dilution. It occurs when a stock solution prepared in a strong organic solvent (like 100% DMSO) is diluted into an aqueous medium where the final concentration of the organic solvent is too low to maintain solubility.

Strategies to Prevent Precipitation:

  • Decrease Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final concentration of your compound but may keep it in solution upon dilution.

  • Optimize Final Co-solvent Percentage: Based on your co-solvent screening (Q3), ensure the final concentration of the co-solvent in your experimental medium is at or above the minimum percentage required for solubility. For example, if you found that 5% DMSO is required, ensure your final assay condition contains at least 5% DMSO.

  • Slow, Stirring Addition: When diluting the stock, add it slowly to the vigorously stirring aqueous buffer. This helps to disperse the compound rapidly before localized high concentrations can form and precipitate.

  • Use a Co-solvent Blend: Sometimes a combination of co-solvents can be more effective than a single one.[][14][15] For instance, a formulation containing PEG 400 and a small amount of ethanol might maintain solubility better than either alone.

  • Advanced Formulation: For particularly challenging cases, especially in drug development, more advanced techniques like creating formulations with surfactants or complexation agents like cyclodextrins may be necessary.[8][14][15] These methods work by encapsulating the hydrophobic molecule in a more hydrophilic shell.

Summary of Troubleshooting Approaches
MethodMechanism of ActionAdvantagesPotential Limitations
Heating/Agitation Increases kinetic energy to overcome lattice energy and speeds up dissolution.[4][5]Simple, fast, does not alter solvent composition.Compound may not be heat-stable; may precipitate upon cooling.
Co-solvents Reduces solvent polarity, making it more favorable for the solute.[]Highly effective, allows for high concentration stocks.Co-solvent may interfere with downstream assays (e.g., cell toxicity, enzyme inhibition).
pH Adjustment Protonates the basic pyridine nitrogen to form a more soluble ionic salt.[12][13]Very effective in aqueous media, can dramatically increase solubility.Required pH may be incompatible with the experiment; may not be effective in non-aqueous polar solvents.
References
  • Cosolvent - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved March 2, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved March 2, 2026, from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved March 2, 2026, from [Link]

  • Chemsrc. (n.d.). 2-(Chloromethyl)nicotinonitrile. Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). CA1126276A - Halogenation of pyridine compounds.
  • Google Patents. (n.d.). EP0014033A2 - Halogenation of pyridine compounds.
  • ADMET and DMPK. (2015, December 30). Solubility Temperature Dependence Predicted from 2D Structure. Retrieved March 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2019145176A1 - Halogenation of pyridine derivatives.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved March 2, 2026, from [Link]

  • International Journal of Scientific and Research Publications. (n.d.). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Retrieved March 2, 2026, from [Link]

  • Molbase. (n.d.). 2,6-Dichloroisonicotinonitrile. Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved March 2, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved March 2, 2026, from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved March 2, 2026, from [Link]

  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved March 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, May 27). Why does the solubility of some salts decrease with temperature?. Retrieved March 2, 2026, from [Link]

  • Khan Academy. (2021, July 8). pH and solubility | Equilibrium | AP Chemistry. Retrieved March 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylnicotinonitrile. Retrieved March 2, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). 2-chloro-6-methyl-5-nitronicotinamide. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved March 2, 2026, from [Link]

  • PubChemLite. (n.d.). 2-chloro-6-(trifluoromethyl)isonicotinonitrile. Retrieved March 2, 2026, from [Link]

Sources

Technical Support Center: Stabilizing 2-Chloro-6-(chloromethyl)nicotinonitrile for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of halogenated pyridine derivatives. 2-Chloro-6-(chloromethyl)nicotinonitrile is a highly versatile but chemically sensitive building block. Its reactivity is driven by the highly electrophilic chloromethyl group and the electron-deficient pyridine core, making it exceptionally susceptible to rapid degradation if mishandled.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your compound throughout your drug development workflows.

Part 1: Core Troubleshooting FAQs

Q1: My LC-MS analysis of stored 2-Chloro-6-(chloromethyl)nicotinonitrile shows a major impurity with a mass shift of -18.4 Da. What is happening? A: This specific mass shift (-35.45 Da for the loss of a chloride isotope, +17.01 Da for the addition of a hydroxyl group) is the classic signature of moisture-induced hydrolysis. The highly electrophilic benzylic-like carbon of the chloromethyl group has undergone a bimolecular nucleophilic substitution (SN2) attack by atmospheric moisture, converting the chloromethyl group (-CH₂Cl) into a hydroxymethyl group (-CH₂OH).

Q2: The compound has changed from a free-flowing powder to a sticky, discolored mass. How did this happen? A: This is a cascading failure caused by improper sealing. When the compound undergoes the hydrolysis described above, it liberates hydrogen chloride (HCl) gas as a stoichiometric byproduct. This HCl protonates the basic nitrogen of the pyridine ring, forming a pyridinium hydrochloride salt. Salts are inherently more hygroscopic than their free-base counterparts, causing the compound to pull even more moisture from the air, accelerating further hydrolysis and leading to the sticky, melted appearance.

Q3: Which solvents should I avoid when preparing stock solutions for long-term storage? A: Never store stock solutions of this compound in protic solvents (e.g., methanol, ethanol, water) or nucleophilic solvents. Even in anhydrous, non-nucleophilic solvents like dry DMF or DMSO, long-term liquid storage is strictly prohibited. DMSO, in particular, can act as an oxidant (Kornblum oxidation) over time. Always store the compound as a dry powder and prepare solutions fresh immediately prior to your experiment.

Part 2: Mechanistic Insights & Causality

To prevent degradation, you must understand the causality behind it. The reactivity of 2-chloro-6-(chloromethyl)nicotinonitrile is dominated by the electrophilic nature of its chloromethyl group[1].

Structurally, the methylene carbon is attached to a pyridine ring that is severely depleted of electron density due to the inductive and resonance electron-withdrawing effects of the 2-chloro and 3-cyano groups. This electron deficiency drastically increases the electrophilicity of the methylene carbon. When a haloalkane is subjected to thermal or ambient conditions in the presence of a nucleophile (like water), it undergoes hydrolysis via an SN1 or SN2 pathway[2]. Because this is a primary alkyl halide, the SN2 pathway dominates. Water molecules attack the methylene carbon, displacing the excellent chloride leaving group, yielding 2-chloro-6-(hydroxymethyl)nicotinonitrile and HCl[3].

By understanding that water is not just a solvent but an active nucleophilic reactant, it becomes clear why rigorous anhydrous storage is the only viable stabilization strategy.

Degradation Pathway Visualization

Reaction_Pathway Compound 2-Chloro-6-(chloromethyl) nicotinonitrile Moisture H2O (Moisture) Nucleophilic Attack (SN2) Compound->Moisture Exposure Intermediate Transition State C-Cl Bond Breaking Moisture->Intermediate SN2 Attack Product 2-Chloro-6-(hydroxymethyl) nicotinonitrile Intermediate->Product -Cl Byproduct HCl (Acidic Byproduct) Intermediate->Byproduct +H+

Caption: SN2 hydrolysis pathway of the chloromethyl group upon exposure to atmospheric moisture.

Part 3: Data Presentation & Storage Parameters

Table 1: Physicochemical Vulnerabilities
ParameterSpecification / VulnerabilityScientific Rationale
Moisture Sensitivity Extremely HighWater acts as an SN2 nucleophile, cleaving the C-Cl bond to form a hydroxymethyl impurity.
Thermal Stability Low to ModerateElevated temperatures provide the activation energy required for auto-polymerization or accelerated hydrolysis.
Light Sensitivity ModerateUV light can induce radical formation at the C-Cl bond, leading to dimerization.
Table 2: Degradation Triggers & Preventative Actions
Degradation TriggerObserved ConsequencePreventative Action
Ambient Humidity Mass shift of -18.4 Da; sticky texture.Store in a desiccator or under Argon/N₂.
Protic Solvents Formation of ether/alcohol derivatives.Use strictly anhydrous, non-nucleophilic solvents (e.g., dry MeCN).
Repeated Freeze-Thaw Condensation inside the storage vial.Aliquot the bulk powder into single-use vials upon initial receipt.

Part 4: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each step includes a validation checkpoint to confirm the physical chemistry is behaving as expected.

Protocol 1: Inert Aliquoting and Long-Term Storage Preparation

Objective: Prevent moisture ingress and thermal degradation during the compound's lifecycle.

  • Vial Preparation: Pre-weigh amber glass receiving vials and dry them in a vacuum oven at 120°C for 2 hours.

    • Validation Check: Transfer vials to a desiccator to cool. A properly dried vial will show zero condensation or mass fluctuation when weighed on an analytical balance.

  • Atmospheric Control: Transfer the bulk 2-Chloro-6-(chloromethyl)nicotinonitrile into a glovebox purged with Argon.

    • Validation Check: The glovebox environmental sensor must read O₂ < 5 ppm and H₂O < 1 ppm before opening the bulk chemical container.

  • Aliquoting: Divide the powder into single-use aliquots (e.g., 50 mg per vial) to prevent repeated freeze-thaw condensation cycles.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the exterior junction tightly with Parafilm.

    • Validation Check: Leave one sealed "dummy" vial containing anhydrous calcium sulfate (Drierite) outside the glovebox for 24 hours. If the Drierite turns from blue to pink, your sealing technique has failed.

  • Storage: Immediately transfer the sealed vials to a -20°C freezer dedicated to chemical storage.

Protocol 2: Stability-Indicating LC-MS Assay

Objective: Verify compound integrity without inducing the hydrolysis you are trying to measure.

  • Sample Prep: Prepare a 1 mg/mL stock solution in anhydrous Acetonitrile (HPLC grade, <0.001% water).

    • Validation Check: The solution must be completely clear. Turbidity indicates pre-existing polymerization or salt formation.

  • Dilution: Dilute to 10 µg/mL using a mobile phase of 90:10 Water:Acetonitrile (with 0.1% Formic Acid).

    • Crucial Causality: Analyze this sample immediately . Prolonged exposure to the aqueous mobile phase in the autosampler will induce in-situ hydrolysis, yielding false-positive degradation results.

  • Chromatography: Run a fast gradient (e.g., 5-95% ACN over 3 minutes) on a C18 column to minimize on-column aqueous exposure time.

    • Validation Check: The intact compound should elute as a single, sharp peak. A secondary peak eluting slightly earlier with a mass of [M - 18.4] definitively indicates pre-existing hydrolysis.

Part 5: Troubleshooting Workflow Visualization

Use the following logical matrix to diagnose issues with your compound batches rapidly.

Troubleshooting_Workflow Start Impurity Detected in 2-Chloro-6-(chloromethyl)nicotinonitrile CheckMass Check LC-MS Mass Shift Start->CheckMass Mass18 Shift of -18.4 Da (Loss of Cl, Gain of OH) CheckMass->Mass18 Yes MassDimer Higher Molecular Weight Oligomers / Smearing CheckMass->MassDimer Yes Hydrolysis Moisture-Induced Hydrolysis (Forms Hydroxymethyl) Mass18->Hydrolysis Polymerization Thermal/Base-Catalyzed Degradation MassDimer->Polymerization Action1 Action: Store at -20°C under Argon/N2 Hydrolysis->Action1 Action2 Action: Avoid Protic Solvents & Ambient Light Polymerization->Action2

Caption: Logical troubleshooting workflow for identifying and resolving compound degradation.

References

  • Chloromethyl-modified Ru(II) complexes enabling large pH jumps at low concentrations through photoinduced hydrolysis RSC Publishing (Chemical Communications) URL:[Link]

Sources

Validation & Comparative

1H NMR and 13C NMR interpretation of 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Interpretation of 2-Chloro-6-(chloromethyl)nicotinonitrile: A Comparative Analysis

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-Chloro-6-(chloromethyl)nicotinonitrile, a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. For professionals in these fields, unambiguous structural confirmation is paramount. Here, we delve into a detailed interpretation of the ¹H and ¹³C NMR data, explaining the causal relationships between the molecular structure and the observed spectral features. Furthermore, we objectively compare the insights derived from NMR with those from Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic view of a multi-technique approach to structural elucidation.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectral data, the atoms of 2-Chloro-6-(chloromethyl)nicotinonitrile are systematically numbered as shown below. This convention will be used throughout the guide.

Caption: Molecular structure of 2-Chloro-6-(chloromethyl)nicotinonitrile with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule.[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete carbon-hydrogen framework can be established.[2]

¹H NMR Interpretation

The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For 2-Chloro-6-(chloromethyl)nicotinonitrile, we anticipate three distinct signals.

  • Aromatic Protons (H-4, H-5): The pyridine ring contains two protons. Due to the unsymmetrical substitution, they are chemically non-equivalent and are expected to appear as two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm for pyridines).[3][4] They are adjacent to each other and should therefore exhibit spin-spin coupling, appearing as a pair of doublets (an AX system).

    • H-4: This proton is situated between the electron-withdrawing nitrile group (-CN) and the nitrogen atom. It is expected to be the most deshielded of the aromatic protons.

    • H-5: This proton is adjacent to the chlorine-substituted carbon (C-2). It will be less deshielded than H-4.

  • Chloromethyl Protons (H-7): The two protons of the chloromethyl (-CH₂Cl) group are chemically equivalent and are expected to produce a single signal. This signal will appear as a singlet as there are no adjacent protons to couple with. The presence of the electronegative chlorine atom and the aromatic ring will shift this signal downfield, typically in the range of δ 4.5-5.0 ppm.[5]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~ 8.2 - 8.4 Doublet (d) ~ 8.0 1H H-4 Deshielded by adjacent -CN group and ring nitrogen. Coupled to H-5.
~ 7.6 - 7.8 Doublet (d) ~ 8.0 1H H-5 Coupled to H-4. Less deshielded than H-4.

| ~ 4.8 - 5.0 | Singlet (s) | - | 2H | H-7 (-CH₂Cl) | Deshielded by adjacent chlorine atom and aromatic ring. No adjacent protons. |

¹³C NMR Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all seven carbon atoms in 2-Chloro-6-(chloromethyl)nicotinonitrile are expected to be chemically distinct, resulting in seven signals.

  • Aromatic Carbons (C-2 to C-6): These five carbons will appear in the aromatic region of the spectrum (typically δ 110-160 ppm).[6]

    • C-2 and C-6: These carbons are directly attached to electronegative atoms (Cl and N for C-2; N and the -CH₂Cl group for C-6) and are expected to be significantly deshielded.

    • C-3: This carbon is attached to the electron-withdrawing nitrile group, which typically causes a downfield shift for the attached carbon but an upfield shift for the nitrile carbon itself.

    • C-4 and C-5: These are standard aromatic carbons, with their shifts influenced by the overall electronic nature of the substituted pyridine ring.

  • Nitrile Carbon (C-8): The carbon of the nitrile group (-C≡N) typically resonates in the δ 115-120 ppm range.[7]

  • Chloromethyl Carbon (C-7): The carbon of the -CH₂Cl group is an sp³-hybridized carbon attached to an electronegative chlorine atom, typically appearing in the δ 40-50 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 155 - 160 C-6 Attached to ring nitrogen and the -CH₂Cl group.
~ 150 - 155 C-2 Attached to chlorine and ring nitrogen.
~ 140 - 145 C-4 Aromatic CH, deshielded by proximity to the nitrile group.
~ 125 - 130 C-5 Aromatic CH.
~ 115 - 120 C-8 (-CN) Characteristic shift for a nitrile carbon.
~ 110 - 115 C-3 Quaternary carbon attached to the nitrile group.

| ~ 42 - 46 | C-7 (-CH₂Cl) | Aliphatic carbon attached to an electronegative chlorine atom. |

Experimental Protocol: NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol should be observed.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of 2-Chloro-6-(chloromethyl)nicotinonitrile.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its single residual proton peak at δ 7.26 ppm, which can be used for reference.[8][9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if desired, for precise chemical shift calibration.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 256 to 1024). A longer acquisition time and a relaxation delay of 2-5 seconds are recommended.

Part 2: Comparative Analysis with Other Analytical Techniques

While NMR is powerful for determining connectivity, a comprehensive structural confirmation often involves complementary techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.[10][11]

G cluster_input Input cluster_techniques Analytical Techniques cluster_data Data Output cluster_output Conclusion Unknown_Sample Unknown Sample (2-Chloro-6-(chloromethyl)nicotinonitrile) NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR MS Mass Spectrometry (EI-MS) Unknown_Sample->MS FTIR FTIR Spectroscopy Unknown_Sample->FTIR NMR_Data Connectivity Map (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data FTIR_Data Functional Groups (-CN, C-Cl) FTIR->FTIR_Data Confirmed_Structure Confirmed Molecular Structure NMR_Data->Confirmed_Structure MS_Data->Confirmed_Structure FTIR_Data->Confirmed_Structure

Caption: Workflow for comprehensive structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's substructures.[12]

  • Molecular Ion Peak: The key feature for 2-Chloro-6-(chloromethyl)nicotinonitrile is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[13] This results in a characteristic isotopic cluster for the molecular ion (M⁺):

    • M⁺ peak: Contains two ³⁵Cl atoms.

    • [M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

    • [M+4]⁺ peak: Contains two ³⁷Cl atoms. The expected intensity ratio for these peaks will be approximately 9:6:1.[14] This pattern is a definitive indicator of a molecule containing two chlorine atoms.

  • Fragmentation: Electron Ionization (EI) would likely cause fragmentation. Common fragmentation pathways include the loss of a chlorine radical (•Cl) and the loss of the chloromethyl group (•CH₂Cl).[15][16]

Table 3: Predicted Key Ions in EI-Mass Spectrum

m/z Value Ion Identity Comments
188 / 190 / 192 [C₇H₅Cl₂N₂]⁺ Molecular ion (M⁺). Exhibits a ~9:6:1 isotopic pattern, confirming the presence of two Cl atoms.
153 / 155 [M - Cl]⁺ Loss of a chlorine radical. Exhibits a ~3:1 isotopic pattern for one Cl atom.
139 / 141 [M - CH₂Cl]⁺ Loss of the chloromethyl radical. Exhibits a ~3:1 isotopic pattern for one Cl atom.

| 102 | [C₆H₃N₂]⁺ | Loss of both Cl atoms and CH₂ group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[17]

  • Nitrile Stretch (-C≡N): A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹. The conjugation with the aromatic ring may shift this slightly.[18] The presence of this band is strong evidence for the nitrile group.

  • C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, between 600-800 cm⁻¹.[19]

  • Aromatic C=C and C=N Stretches: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ is expected.

  • Aliphatic C-H Stretch: A signal just below 3000 cm⁻¹ is expected for the -CH₂Cl group.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
~ 3050 - 3100 Aromatic C-H Stretch Medium-Weak
~ 2950 - 3000 Aliphatic C-H Stretch Medium-Weak
~ 2230 -C≡N Stretch Strong, Sharp
~ 1580, 1470, 1420 Aromatic Ring C=C, C=N Stretches Medium-Strong

| ~ 700 - 800 | C-Cl Stretch | Strong |

Comparative Guide: NMR vs. MS vs. FTIR

Each technique provides unique and complementary information. Relying on a single method can lead to ambiguity, whereas a combined approach provides a self-validating system for structural confirmation.

Table 5: Comparison of Analytical Techniques for 2-Chloro-6-(chloromethyl)nicotinonitrile

Feature NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (EI-MS) FTIR Spectroscopy
Primary Information Complete atom connectivity (C-H framework), stereochemistry.[20] Molecular weight, elemental formula (with high resolution), isotopic information, fragmentation patterns.[12] Presence/absence of specific functional groups.[11]
Key Insights for this Molecule Confirms the pyridine ring substitution pattern and the presence of the -CH₂Cl group through chemical shifts and coupling. Definitive confirmation of two chlorine atoms via the M⁺, [M+2]⁺, [M+4]⁺ isotopic cluster. Provides molecular formula. Unambiguous confirmation of the nitrile (-C≡N) group and C-Cl bonds.
Strengths Provides the most detailed structural information. Non-destructive. Extremely high sensitivity. Isotopic patterns are highly diagnostic. Fast, inexpensive, and excellent for functional group identification.
Limitations Relatively low sensitivity, requires more sample. Does not directly provide molecular weight. Isomers often cannot be distinguished. The molecular ion may not always be observed (for unstable molecules). Provides limited information about the overall molecular skeleton and connectivity.

| Role in Elucidation | Architect: Lays out the complete blueprint of the molecule. | Accountant: Confirms the exact mass and elemental composition (the "parts list"). | Inspector: Quickly verifies the presence of key components (functional groups). |

Conclusion

The structural elucidation of 2-Chloro-6-(chloromethyl)nicotinonitrile is most robustly achieved through the synergistic use of NMR, MS, and FTIR spectroscopy. ¹H and ¹³C NMR provide the definitive atomic connectivity, establishing the precise arrangement of the pyridine ring and its substituents. Mass spectrometry confirms the molecular weight and, crucially for this molecule, leverages the natural isotopic abundance of chlorine to verify the presence of two chlorine atoms. Finally, FTIR spectroscopy offers a rapid and certain confirmation of the key nitrile and chloroalkane functional groups. Together, these techniques form a powerful, self-validating workflow that provides researchers and drug development professionals with the high level of confidence required for their work.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link][6][21]

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  • Hans J. Reich, University of Wisconsin. Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link][3][4]

  • Chemistry LibreTexts (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link][7]

  • Fuji, K., et al. (2021). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. [Link][9]

Sources

Mass Spectrometry Fragmentation Profiling of 2-Chloro-6-(chloromethyl)nicotinonitrile: GC-EI-TOF vs. UHPLC-ESI-QqQ

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical Comparison Guide for Structural Elucidation and Trace Quantification

As a Senior Application Scientist, I frequently encounter analytical challenges when profiling highly functionalized, multi-halogenated building blocks. 2-Chloro-6-(chloromethyl)nicotinonitrile (CAS: 119000-02-3; Formula: C₇H₄Cl₂N₂) is a critical intermediate in the synthesis of neonicotinoid-like agrochemicals and pharmaceutical active ingredients. The molecule features an aromatic chlorine, an aliphatic chloromethyl group, and a strongly electron-withdrawing cyano moiety.

This guide objectively compares the performance of GC-EI-TOF-MS (Gas Chromatography Electron Impact Time-of-Flight) and UHPLC-ESI-QqQ-MS/MS (Ultra-High Performance Liquid Chromatography Electrospray Ionization Triple Quadrupole) for the analysis of this compound. By deconstructing the mechanistic causality behind its fragmentation, this guide empowers researchers to select the optimal platform for their specific structural or quantitative workflows.

Mechanistic Causality in Fragmentation Profiling

To optimize any mass spectrometry method, one must first understand why a molecule fragments the way it does. The fragmentation of 2-Chloro-6-(chloromethyl)nicotinonitrile is strictly governed by bond dissociation energies and charge stabilization mechanisms[1].

Electron Impact (EI) Causality (70 eV): Under hard ionization (70 eV), the molecule forms a radical cation


 with a highly diagnostic Cl₂ isotopic signature at m/z 186, 188, and 190 (approximate 9:6:1 ratio). The aliphatic C–Cl bond (~330 kJ/mol) is significantly weaker than the aromatic C–Cl bond (~400 kJ/mol). Consequently, the primary fragmentation pathway is the homolytic 

-cleavage of the aliphatic chlorine, yielding a highly resonance-stabilized azabenzylic cation at m/z 151. A secondary, competing pathway involves the inductive cleavage of the entire chloromethyl radical (•CH₂Cl, 49 Da), generating the pyridine cation at m/z 137.

Electrospray Ionization (ESI-CID) Causality: Under soft ionization (Positive ESI), protonation occurs preferentially at the most basic site: the pyridine nitrogen. During Collision-Induced Dissociation (CID) with argon gas, the localized proton weakens adjacent bonds. The most thermodynamically favorable neutral loss is HCl (36 Da) from the chloromethyl group, yielding the m/z 151 product ion. As collision energy (CE) increases, the cyano group (–C≡N) is expelled as neutral HCN (27 Da), generating the m/z 124 fragment. This sequential loss is a hallmark diagnostic pathway for chloromethyl-substituted nicotinonitriles[1][2].

Platform Comparison: Performance & Applicability

When selecting an analytical platform, the choice depends on whether the goal is untargeted structural confirmation or targeted trace quantification.

Feature / MetricGC-EI-TOF-MSUHPLC-ESI-QqQ-MS/MS
Primary Application Structural elucidation, impurity profiling, library matching.High-throughput trace quantification in complex matrices.
Ionization Mode Hard (70 eV EI)Soft (ESI Positive)
Molecular Ion Intact? Yes, strong

cluster (m/z 186/188/190).
Yes, strong

cluster (m/z 187/189/191).
Matrix Effects Minimal (analyte is separated in gas phase).Moderate to High (susceptible to ion suppression).
Limit of Detection (LOD) ~5–10 ng/mL~0.1–0.5 ng/mL (Superior sensitivity)
Linear Dynamic Range 3 orders of magnitude4–5 orders of magnitude
Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control checks that automatically flag matrix interferences or instrumental drift.

Protocol A: GC-EI-TOF-MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade ethyl acetate. Dilute to a working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.

  • Mass Spectrometry Conditions:

    • Ion Source: 70 eV EI, source temperature 250°C. Transfer line: 280°C.

    • Acquisition: Full scan m/z 50–350.

  • Self-Validation Check (Critical): Evaluate the isotopic ratio of the molecular ion cluster

    
     at m/z 186, 188, and 190. A theoretical ratio of ~9:6:1 must be observed. Causality:  If the ratio deviates by >5%, it indicates a co-eluting isobaric interference, and the chromatographic gradient must be adjusted.
    
Protocol B: UHPLC-ESI-QqQ-MS/MS Workflow
  • Sample Preparation: Dissolve the analyte in pure acetonitrile, then dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% formic acid.

  • Chromatographic Conditions:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Conditions (MRM):

    • Source: Positive ESI. Capillary voltage: 3.0 kV. Desolvation temp: 400°C.

    • Transitions: See Table 2 below for optimized parameters.

  • Self-Validation Check (Critical): Monitor the peak area ratio between the Quantifier and Qualifier MRM transitions. Causality: The ratio must remain within ±20% of the neat standard injection. Furthermore, utilize a post-column infusion of the mobile phase to monitor baseline stability; any sudden drop in the Total Ion Chromatogram (TIC) baseline indicates matrix suppression, requiring immediate sample dilution.

Quantitative Data Summaries

Table 1: GC-EI-MS Diagnostic Ions (70 eV)

Fragment Ion Exact Mass (m/z) Relative Abundance Structural Assignment

|


 | 185.97 | 45% | Intact molecular radical cation (³⁵Cl₂) |
| 

| 187.97 | 30% | Isotope peak (³⁵Cl³⁷Cl) | |

| 151.01 | 100% (Base Peak) | Azabenzylic cation (Loss of aliphatic Cl•) | |

| 136.97 | 65% | Pyridine cation (Loss of •CH₂Cl) |

Table 2: UHPLC-ESI-QqQ-MS/MS MRM Transitions

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose Neutral Loss

| 187.0


 | 151.0 | 15 | Quantifier | 36 Da (HCl) |
| 187.0 

| 124.0 | 25 | Qualifier | 63 Da (HCl + HCN) |
Fragmentation Pathway Visualization

MS_Fragmentation cluster_EI GC-EI-MS Fragmentation (70 eV) cluster_ESI LC-ESI-MS/MS CID Pathway (Positive Mode) EI_M Radical Cation [M]⁺• m/z 186, 188, 190 (Cl₂ Isotope Pattern) EI_M_Cl Azabenzylic Cation [M-Cl]⁺ m/z 151, 153 (-35 Da) EI_M->EI_M_Cl α-Cleavage Loss of Cl• EI_M_CH2Cl Pyridine Cation [M-CH₂Cl]⁺ m/z 137, 139 (-49 Da) EI_M->EI_M_CH2Cl Inductive Cleavage Loss of •CH₂Cl ESI_M Protonated Molecule [M+H]⁺ m/z 187, 189, 191 ESI_M_HCl Product Ion[M+H-HCl]⁺ m/z 151, 153 (-36 Da) ESI_M->ESI_M_HCl CID (15 eV) Loss of HCl ESI_M_HCl_HCN Product Ion [M+H-HCl-HCN]⁺ m/z 124, 126 (-27 Da) ESI_M_HCl->ESI_M_HCl_HCN CID (25 eV) Loss of HCN

Fragmentation pathways of 2-Chloro-6-(chloromethyl)nicotinonitrile under EI and ESI-CID conditions.

References
  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]

Sources

FTIR Spectral Analysis of Nitrile and Chloromethyl Functional Groups: A Comparative Guide to Sampling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to track specific functional groups during active pharmaceutical ingredient (API) synthesis or polymer modifications. Two of the most notoriously misunderstood functional groups in Fourier Transform Infrared (FTIR) spectroscopy are the nitrile (-C≡N) and chloromethyl (-CH2Cl) groups.

While FTIR is a robust tool for structural elucidation, the choice of sampling technique—specifically between Transmission FTIR and Attenuated Total Reflectance (ATR-FTIR)—can make or break your analysis. This guide objectively compares these techniques, explaining the optical physics and causality behind why certain ATR crystals fail for specific functional groups, and provides self-validating experimental protocols to ensure scientific integrity.

Mechanistic Overview: Spectral Signatures

To select the correct instrumentation, we must first understand the fundamental vibrational mechanics of our target analytes.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond is characterized by a sharp, highly specific stretching vibration in the range of 2200–2260 cm⁻¹ [1]. Because this falls within the "triple bond region" where very few other organic functional groups absorb, it is an excellent diagnostic marker for cyano-intermediates[2].

  • Chloromethyl Group (-CH2Cl): This group is identified primarily by the C-Cl stretching vibration, which typically manifests as a strong band between 600–800 cm⁻¹ (e.g., ~752 cm⁻¹ in specific halomethyl compounds)[3]. It is often accompanied by -CH2 wagging and bending modes in the 1100–1260 cm⁻¹ region.

Technology Comparison: ATR vs. Transmission

The shift from Transmission FTIR (using KBr pellets or liquid cells) to ATR-FTIR has revolutionized laboratory workflows due to minimal sample preparation and non-destructive analysis[4]. However, for nitriles and chloromethyl groups, blind reliance on standard ATR accessories introduces severe optical artifacts.

The "Diamond Anomaly" (Nitrile Analysis)

Diamond is the most popular ATR crystal due to its chemical inertness and hardness. However, the diamond lattice exhibits strong intrinsic two-phonon absorption bands between 1900 and 2300 cm⁻¹ [5].

  • The Problem: Because the nitrile stretch (~2238 cm⁻¹) falls perfectly within this window, a standard multi-reflection diamond ATR will absorb almost all the IR source energy in this region, resulting in a spectrum that shows only noise where the nitrile peak should be[5].

  • The Solution: To resolve nitriles using ATR, you must use a single-reflection diamond ATR (which minimizes the path length through the diamond, allowing sufficient energy throughput) or switch to a Zinc Selenide (ZnSe) or Germanium (Ge) crystal[5].

The "Germanium Cutoff" (Chloromethyl Analysis)

Germanium (Ge) crystals possess a high refractive index (n = 4.0), making them ideal for highly absorbing, dark, or carbon-filled samples because they limit the penetration depth of the evanescent wave.

  • The Problem: Ge crystals become completely opaque to IR radiation below ~700 cm⁻¹ [2].

  • The Solution: Because the C-Cl stretching vibration of the chloromethyl group extends down to 600 cm⁻¹, a Ge crystal will artificially truncate the peak, making qualitative identification impossible[2]. For chloromethyl analysis, you must use Transmission FTIR or an ATR crystal with a lower wavenumber cutoff, such as Diamond or ZnSe (cutoff ~400–500 cm⁻¹)[6].

Quantitative Data Presentation

The following table synthesizes the performance metrics of various FTIR sampling modalities for analyzing these specific functional groups.

Sampling TechniqueCrystal / Window MaterialLower IR Cutoff (cm⁻¹)Nitrile Suitability (2200-2260 cm⁻¹)Chloromethyl Suitability (600-800 cm⁻¹)Key Limitation / Artifact
Transmission Potassium Bromide (KBr)~400Excellent Excellent Destructive; tedious sample prep; moisture sensitive.
ATR (Multi-Reflect) Diamond~400Poor Excellent Diamond lattice absorbs IR energy, obscuring the -C≡N band.
ATR (Single-Reflect) Diamond~400Good Excellent Lower overall sensitivity compared to multi-reflection.
ATR Germanium (Ge)~700Excellent Poor Crystal cutoff truncates the lower half of the C-Cl band.
ATR Zinc Selenide (ZnSe)~500Excellent Good Crystal is relatively soft, easily scratched, and toxic.

Decision Workflow for FTIR Sampling

To ensure analytical rigor, I have designed the following logical decision tree. Follow this pathway to select the optimal sampling technique based on your target functional group.

FTIR_Workflow Start Determine Target Functional Group Nitrile Nitrile (-C≡N) Target: 2200-2260 cm⁻¹ Start->Nitrile Chloro Chloromethyl (-CH2Cl) Target: 600-800 cm⁻¹ Start->Chloro Warn_Nitrile Optical Interference: Diamond Lattice Absorption (1900-2300 cm⁻¹) Nitrile->Warn_Nitrile Warn_Chloro Optical Cutoff: Germanium Crystal Cutoff (~700 cm⁻¹) Chloro->Warn_Chloro ATR_Nitrile Recommended ATR: Single-Reflection Diamond or ZnSe Crystal Warn_Nitrile->ATR_Nitrile Trans_Nitrile Recommended Transmission: KBr Pellet (High Sensitivity) Warn_Nitrile->Trans_Nitrile ATR_Chloro Recommended ATR: Diamond or ZnSe Crystal (Cutoff < 500 cm⁻¹) Warn_Chloro->ATR_Chloro Trans_Chloro Recommended Transmission: KBr Pellet (Cutoff ~400 cm⁻¹) Warn_Chloro->Trans_Chloro

Figure 1: Decision matrix for selecting FTIR sampling techniques to avoid optical artifacts when analyzing nitrile and chloromethyl groups. Max width: 760px.

Self-Validating Experimental Protocols

Protocol A: Single-Reflection Diamond ATR for Nitrile-Containing APIs

Causality Focus: This protocol utilizes a single-reflection diamond to bypass the multi-reflection lattice absorption, and applies an ATR correction algorithm to account for wavelength-dependent penetration depth[7].

  • Preparation: Clean the diamond ATR crystal with spectroscopy-grade isopropyl alcohol and a lint-free wipe. Allow to evaporate completely.

  • Background Acquisition: Collect a background spectrum of ambient air (64 scans, 4 cm⁻¹ resolution). Validation check: Ensure no water vapor or CO2 anomalies exist in the 2300 cm⁻¹ region.

  • Sample Application: Place 2–5 mg of the solid API powder directly onto the center of the diamond crystal.

  • Optical Contact: Lower the swivel press/anvil until the clutch clicks. Causality: The evanescent wave only penetrates ~1-2 µm into the sample; high pressure ensures intimate optical contact, maximizing the weak nitrile signal.

  • Data Acquisition: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution).

  • Data Processing (Critical): Apply an ATR Correction via your spectrometer's software. Causality: Penetration depth (

    
    ) is directly proportional to wavelength. At the high-wavenumber nitrile region (2200 cm⁻¹), IR light penetrates less deeply than in the fingerprint region (1000 cm⁻¹). ATR correction normalizes band intensities to resemble a standard transmission spectrum, allowing accurate library matching[7].
    
Protocol B: Transmission FTIR (KBr Pellet) for Chloromethyl Resins

Causality Focus: This protocol avoids the Ge-crystal cutoff by utilizing KBr, which is completely transparent down to 400 cm⁻¹, ensuring the entire C-Cl stretching band is captured.

  • Background Acquisition: Collect a background spectrum through an empty sample compartment (32 scans, 4 cm⁻¹ resolution).

  • Sample Matrix Prep: In an agate mortar, combine 1–2 mg of the chloromethyl-functionalized sample with 150 mg of dry, IR-grade Potassium Bromide (KBr).

  • Homogenization: Grind the mixture vigorously for 60 seconds. Causality: Particles must be smaller than the wavelength of IR light (<2 µm) to prevent Christiansen effect scattering, which causes sloping baselines.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 2 minutes.

  • Data Acquisition: Place the transparent/translucent pellet in the transmission holder and collect the spectrum. The C-Cl band will be fully resolved between 600–800 cm⁻¹ without truncation.

References

1.1 2.2 3.5 4.7 5. 4 6.6 7.3

Sources

Comparing reactivity of 2-Chloro-6-(chloromethyl)nicotinonitrile vs 2,6-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemo- and Regioselectivity in Pyridine Scaffolds: 2-Chloro-6-(chloromethyl)nicotinonitrile vs. 2,6-Dichloronicotinonitrile Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the development of kinase inhibitors and agrochemicals, the functionalization of the nicotinonitrile core is a pivotal step. This guide compares two structurally related but mechanistically distinct electrophiles: 2,6-Dichloronicotinonitrile (2,6-DCN) and 2-Chloro-6-(chloromethyl)nicotinonitrile (2-Cl-6-CMN) .[1]

While both serve as precursors for polysubstituted pyridines, they offer fundamentally different reactivity profiles.[1][2] 2,6-DCN relies exclusively on Nucleophilic Aromatic Substitution (


), often requiring careful optimization to control regioselectivity between the C2 and C6 positions. In contrast, 2-Cl-6-CMN  offers orthogonal reactivity : a highly reactive aliphatic electrophile (chloromethyl) and a less reactive aromatic electrophile (C2-chloro), enabling precise, temperature-controlled stepwise functionalization without the need for complex isomer separations.

Structural & Mechanistic Analysis

To design effective synthetic routes, one must understand the electronic underpinnings of these scaffolds.

Electrophilic Landscape
  • 2,6-Dichloronicotinonitrile (2,6-DCN):

    • Mechanism:

      
       (Addition-Elimination).[1]
      
    • Competition: Both C2 and C6 are activated by the electron-withdrawing nitrogen and the C3-cyano group.

    • The Challenge: The C2 position is electronically more deficient (ortho to CN), but sterically hindered. The C6 position is less hindered but electronically slightly less activated than C2.[1] Regioselectivity is highly dependent on the nucleophile's steric bulk and the solvent system (see Section 3).

  • 2-Chloro-6-(chloromethyl)nicotinonitrile (2-Cl-6-CMN):

    • Mechanism: Mixed.[1] C6-CH

      
      Cl undergoes 
      
      
      
      (Concerted), while C2-Cl undergoes
      
      
      .[1]
    • The Advantage: The picolyl chloride (chloromethyl) moiety reacts orders of magnitude faster than the aryl chloride. This allows the chemist to install a nucleophile at the "benzylic" position at room temperature, leaving the C2-Cl intact for a subsequent step.

Visualizing Reactivity Pathways[1]

ReactivityComparison cluster_A Molecule A: 2,6-DCN cluster_B Molecule B: 2-Cl-6-CMN DCN 2,6-Dichloro- nicotinonitrile C2_Attack C2 Attack (Sterically Hindered) DCN->C2_Attack Small Nu (e.g., OMe-) C6_Attack C6 Attack (Sterically Accessible) DCN->C6_Attack Bulky Nu (e.g., Amines) CMN 2-Chloro-6- (chloromethyl)nicotinonitrile Aliphatic Aliphatic SN2 (Fast, Mild Cond.) CMN->Aliphatic k1 >>> k2 Aromatic Aromatic SNAr (Slow, Requires Heat) CMN->Aromatic Requires Activation

Figure 1: Comparative reactivity flow. Note the distinct kinetic separation in Molecule B (Blue) versus the competitive pathways in Molecule A (Red).

Comparative Performance Data

The following data summarizes typical reaction parameters required to achieve >90% conversion with standard nucleophiles.

Feature2,6-Dichloronicotinonitrile 2-Cl-6-(chloromethyl)nicotinonitrile
Primary Reactivity

(Aromatic Ring)

(Side Chain)
Regioselectivity Variable. C6 favored by sterics; C2 favored by coordination/electronics.[1]Absolute. Aliphatic Cl reacts exclusively under mild conditions.[1]
Reaction Temp Typically 60°C – 100°C for amines.0°C – 25°C for amines/thiols.[1]
Base Requirement Stronger bases (e.g.,

,

) often required.[1]
Mild bases (e.g.,

, DIPEA) sufficient.[1]
Common Byproducts Bis-substituted product (2,6-diamino) if stoichiometry is uncontrolled.[1]Self-polymerization if stored as free base (Keep as salt or cold).[1]
Key Application Synthesis of 2,6-disubstituted pyridines (e.g., Nevirapine analogs).Synthesis of bicyclic systems (e.g., pyrrolopyridines) or chain extension.[1]

Experimental Protocols

Protocol A: Regioselective C6-Amination of 2,6-DCN

Objective: Selective mono-substitution at the C6 position using a secondary amine.

Rationale: To favor C6 substitution, we utilize steric hindrance at C2.[1] We avoid metal cations that can coordinate to the nitrile and guide the nucleophile to C2 (the "ortho effect").

  • Setup: Charge a reaction vessel with 2,6-Dichloronicotinonitrile (1.0 eq) and anhydrous 1,4-Dioxane (0.2 M).

  • Addition: Add DIPEA (1.2 eq) followed by the Amine Nucleophile (1.05 eq).

    • Critical: Do not use excess amine (>1.1 eq) to prevent bis-substitution.[1]

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC.

    • Checkpoint: If C2-isomer forms (>5%), lower temperature to 50°C and extend time.[1]

  • Workup: Dilute with EtOAc, wash with water.[1] The C6-isomer is typically the major product (>10:1 ratio for bulky amines).

Protocol B: Orthogonal Functionalization of 2-Cl-6-CMN

Objective: Sequential introduction of a thiol (Aliphatic) and an amine (Aromatic).[3]

Rationale: We exploit the


 difference between 

and

.[1]
  • Step 1 (

    
    ):  Dissolve 2-Chloro-6-(chloromethyl)nicotinonitrile  (1.0 eq) in DCM  at 0°C .
    
  • Addition: Add Thiol (1.0 eq) and Triethylamine (1.1 eq) dropwise.

  • Reaction: Stir at 0°C to RT for 1 hour.

    • Observation: Conversion is rapid.[1] The C2-Cl remains untouched.[1]

  • Isolation: Wash with dilute acid (to remove amine salts).[1] Concentrate to obtain the intermediate.

  • Step 2 (

    
    ):  Redissolve intermediate in DMSO . Add Primary Amine  (2.0 eq) and 
    
    
    
    (2.0 eq).
  • Reaction: Heat to 100°C for 12 hours to displace the C2-Cl.

Decision Matrix: Which Scaffold to Choose?

Use the flowchart below to determine the optimal starting material for your target molecule.

DecisionMatrix Start Target Molecule Structure? Q1 Does the target have a -CH2- linker at C6? Start->Q1 Q2 Are the substituents at C2 and C6 identical? Q1->Q2 No (Direct attachment) Use_CMN Select 2-Cl-6-CMN (Orthogonal Control) Q1->Use_CMN Yes Use_DCN Select 2,6-DCN Q2->Use_DCN Yes (Symmetry) Q2->Use_DCN No (Asymmetry) Warning Requires careful stoichiometry control Use_DCN->Warning

Figure 2: Selection logic for nicotinonitrile precursors.

Expert Insights & Troubleshooting

  • The "Ortho Effect" in 2,6-DCN: If you specifically need the C2-isomer from 2,6-DCN, switch the solvent to non-polar toluene and use a sodium alkoxide. The

    
     ion coordinates with the nitrile nitrogen and the alkoxide oxygen, delivering the nucleophile to the C2 position via a cyclic transition state [1].
    
  • Stability of 2-Cl-6-CMN: The chloromethyl derivative is a "picolyl chloride." As a free base, it can self-alkylate (intermolecular

    
     between the pyridine nitrogen and the chloromethyl group) to form insoluble polymers. Always store as a hydrochloride salt  or use immediately after generation [2].[1]
    
  • Reaction Monitoring: For 2,6-DCN, UV traces can be misleading because the C2 and C6 isomers often have very similar retention times but distinct UV spectra. NMR (

    
    ) is required for definitive regiochemical assignment:
    
    • C6-substituted: The remaining C4/C5 protons show a characteristic coupling pattern (usually two doublets).[1]

    • C2-substituted: The symmetry is broken differently, often shifting the C4 proton significantly upfield due to the shielding effect of the new substituent.

References

  • Regioselectivity in 2,6-Dichloropyridines

    • Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.[4]

    • Source: Tetrahedron Letters / ResearchGate.[1]

    • URL:

  • Reactivity of Chloromethyl Pyridines

    • Title: Method for substitution of an amino group of a primary amine by a chlorine atom (Picolyl chloride stability context).[1]

    • Source: Google Patents (US5811555A).[1]

    • URL:

  • General

    
     Kinetics on Pyridines: 
    
    • Title: A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
    • Source: BenchChem Technical Guides.[1][5]

    • URL:[1]

Sources

Validating structure of 2-Chloro-6-(chloromethyl)nicotinonitrile derivatives via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the definitive structural characterization of highly functionalized pyridine derivatives.

Introduction: The Analytical Dilemma of Functionalized Pyridines

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the limitations of standard analytical techniques when dealing with highly functionalized N-heterocycles. Nicotinonitrile derivatives, particularly those derived from 2-chloro-6-(chloromethyl)nicotinonitrile , are highly valued bioisosteres in pharmaceutical and agrochemical development[1].

The structural complexity of 2-chloro-6-(chloromethyl)nicotinonitrile lies in its dual electrophilic sites: an aliphatic chloromethyl group at C6 (primed for


 substitution) and an aromatic chloride at C2 (activated for 

by the adjacent pyridine nitrogen and C3 nitrile). When derivatizing this scaffold, predicting and confirming regioselectivity is a persistent challenge. While Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent solution-state dynamic data, distinguishing between

and

products based solely on the chemical shifts of the isolated C4 and C5 protons can be ambiguous[2].

To achieve unambiguous structural validation—including absolute stereochemistry, regiochemistry, and solid-state packing behaviors like halogen bonding—Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard[2]. This guide objectively compares SC-XRD against alternative analytical methods and provides field-proven, self-validating protocols for the crystallographic analysis of nicotinonitrile derivatives.

Comparative Analysis: SC-XRD vs. Alternative Techniques

To rationally design drug candidates, one must understand the exact spatial conformation and intermolecular interactions of the molecule[2]. The table below summarizes the quantitative and qualitative performance metrics of the three primary structural validation techniques used for nicotinonitrile derivatives.

Table 1: Comparative Performance Metrics for Structural Validation

Analytical TechniqueSample PhaseResolution / PrecisionRegiochemical AssignmentIntermolecular InteractionsPrimary Limitation
Single-Crystal X-Ray Diffraction (SC-XRD) Solid (Single Crystal)Atomic resolution (< 0.8 Å); exact bond lengths/anglesUnambiguous (Direct 3D coordinate mapping)Excellent (Quantifies Cl⋯Cl, Cl⋯N halogen bonds)Requires growth of a high-quality single crystal.
Nuclear Magnetic Resonance (NMR) Liquid (Solution)Sub-nanometer (Averaged dynamic structure)Inferential (Requires complex 2D HMBC/15N experiments)Poor (Solution-state only; NOESY provides limited distance data)Signal overlap; static 3D conformation is lost in solution.
High-Resolution Mass Spectrometry (HRMS) Gas (Ionized)Exact mass (< 5 ppm error)None (Cannot distinguish regioisomers)None Provides zero 3D structural or stereochemical information.

While NMR is non-destructive and ideal for dynamic solution-state analysis, SC-XRD is indispensable for mapping the quantitative intermolecular interactions (such as Cl⋯Cl and Cl⋯N halogen bonding) that dictate the solid-state packing and bioavailability of halogen-substituted nicotinonitriles[3].

Structural Validation Workflows

The decision to deploy SC-XRD should be integrated into a broader analytical workflow. Below is the logical progression from synthesis to absolute 3D structure determination.

Workflow A Synthesis of 2-Chloro-6-(chloromethyl) nicotinonitrile Derivative B Primary Screening (HRMS & 1D/2D NMR) A->B C Is Regiochemistry Unambiguous? B->C D Proceed to Downstream In Vitro Assays C->D Yes (Solution State Sufficient) E Single Crystal Growth (Vapor Diffusion / Slow Evap) C->E No / Solid-State Data Required F SC-XRD Data Collection (100 K, Mo Kα Radiation) E->F G Structure Solution & Refinement (Direct Methods / Least Squares) F->G H Absolute 3D Structure & Halogen Bonding Analysis G->H

Fig 1. Structural validation workflow for highly substituted nicotinonitrile derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, ensuring reproducibility and high-resolution data acquisition.

Protocol 1: Optimized Single-Crystal Growth of Nicotinonitriles

Causality: Nicotinonitrile derivatives often form plate-like or needle-like crystals[4]. Rapid precipitation leads to microscopic twinning and defects, which ruin diffraction patterns. We utilize a slow solvent evaporation method to minimize nucleation sites, forcing the molecules to pack thermodynamically into a single, robust lattice.

  • Solvent Selection: Dissolve 10–15 mg of the purified 2-chloro-6-(chloromethyl)nicotinonitrile derivative in 2 mL of a binary solvent system (e.g., Ethanol/Dichloromethane, 1:1 v/v). Why? Dichloromethane provides excellent solubility, while ethanol acts as a weaker solvent that participates in hydrogen bonding, facilitating ordered crystal packing.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Why? Dust particles act as heterogeneous nucleation sites, leading to multiple small crystals rather than one large, diffraction-quality crystal.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (20-gauge) and leave it undisturbed in a vibration-free environment at 20 °C.

  • Validation Check: After 3–7 days, inspect the vial under polarized light microscopy. A suitable crystal will extinguish light uniformly when rotated, confirming it is a single crystal and not a twinned aggregate.

Protocol 2: SC-XRD Data Collection and Refinement

Causality: Halogenated pyridine rings exhibit thermal motion at room temperature, which smears the electron density map and obscures precise bond lengths. Cryocooling the crystal to 100 K freezes out this dynamic motion, drastically improving resolution.

  • Crystal Mounting: Submerge the selected crystal in a drop of paratone-N oil. Using a MiTeGen polyimide loop, scoop the crystal and immediately transfer it to the diffractometer's goniometer head. Why? The oil coats the crystal, preventing solvent loss and acting as a cryoprotectant to prevent ice formation when exposed to the cold stream.

  • Cryocooling: Flash-cool the crystal to 100 K using a continuous nitrogen cold stream.

  • Data Acquisition: Expose the crystal to monochromatic Mo-Kα radiation (

    
     = 0.71073 Å) or Cu-Kα radiation. Collect full-sphere data by rotating the crystal through 
    
    
    
    and
    
    
    scans.
  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check: The protocol is self-validating through the

    
     and 
    
    
    
    reliability factors. An
    
    
    value < 0.05 indicates a highly accurate structural model, confirming the correct assignment of the chloro and chloromethyl groups.

Analytical Decision Matrix

Choosing the right technique saves time and resources. Use the following logical decision tree when analyzing novel nicotinonitrile derivatives.

DecisionTree Start Identify Analytical Objective Obj1 Molecular Weight & Elemental Formula Start->Obj1 Obj2 Dynamic Conformation & Bulk Purity Start->Obj2 Obj3 Absolute Configuration & Intermolecular Interactions Start->Obj3 NMR NMR Spectroscopy (Solution State) Final Comprehensive Structural Model NMR->Final XRD X-Ray Crystallography (Solid State) XRD->Final MS High-Resolution MS (Gas Phase) MS->Final Obj1->MS Obj2->NMR Obj3->XRD

Fig 2. Logical decision matrix for selecting the appropriate structural validation technique.

Conclusion

While HRMS and NMR spectroscopy are foundational for confirming the success of a synthetic step, they fall short when absolute regiochemical certainty and solid-state interaction data are required. For complex, multi-substituted scaffolds like 2-chloro-6-(chloromethyl)nicotinonitrile derivatives, X-ray crystallography provides unparalleled, unambiguous 3D structural elucidation. By adhering to optimized crystal growth and low-temperature diffraction protocols, researchers can confidently validate their molecular designs and accelerate downstream drug development.

References

  • Mu et al. "Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles." ACS Publications. [Link]

  • Jaiswal et al. "Quantitative Intermolecular Interactions (Cl⋯Cl, Cl⋯F, and F⋯F) Analysis of Halogen Substituted Nicotinonitrile Derivatives and In-silico Anti-diabetic Activity." ResearchGate.[Link]

  • Chantrapromma et al. "6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile." IUCr Journals. [Link]

Sources

Strategic Scaffold Hopping: A Comparative Guide to Pyridine-Based Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance from hit identification to lead optimization, mitigating metabolic liabilities while maintaining target affinity is a paramount challenge. The "phenyl-to-pyridyl switch" is a cornerstone bioisosteric strategy, leveraging the unique electronic and physicochemical properties of the pyridine ring to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide provides a comparative analysis of pyridine-based intermediates against alternative scaffolds (such as benzene and pyrimidine), supported by experimental metabolic data and step-by-step synthetic protocols for their incorporation via cross-coupling methodologies.

The Phenyl-to-Pyridyl Switch: Mechanistic Causality

Replacing a phenyl ring with a pyridine ring fundamentally alters the electronic landscape of a drug scaffold. Because pyridine is an electron-deficient heterocycle, the electronegative nitrogen atom lowers the energy of the Highest Occupied Molecular Orbital (HOMO)[1]. This reduction in electron density makes the aromatic ring significantly less susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which typically target electron-rich systems for epoxidation or hydroxylation.

Furthermore, the nitrogen lone pair serves as a targeted hydrogen-bond acceptor, which can improve target binding affinity while simultaneously reducing the partition coefficient (cLogP), thereby enhancing aqueous solubility[2]. However, unsubstituted pyridines can still present metabolic "soft spots" in certain molecular contexts, necessitating further scaffold hopping to pyrimidines or fluoropyridines[3].

Comparative Metabolic Profiling: Pyridine vs. Pyrimidine vs. Fluoropyridine

When a lead compound exhibits high intrinsic clearance, application scientists must evaluate alternative bioisosteres.

  • Pyrimidine (CH-to-N): The addition of a second nitrogen atom further decreases the electron density of the ring, drastically improving oxidative metabolic stability while increasing hydrophilicity[1].

  • Fluoropyridine (CH-to-CF): The substitution sterically blocks the site of metabolism and exerts a strong electron-withdrawing effect, improving stability while increasing lipophilicity[1].

Table 1: Comparative Physicochemical and Metabolic Profile of Aromatic Scaffolds
ScaffoldcLogP ImpactHOMO Energy (eV)Typical HLM ClearancePrimary Metabolic Liability
Benzene Baseline~ -9.25High (>80 µL/min/mg)CYP450 Epoxidation / Hydroxylation
Pyridine Decreases~ -9.93Moderate (40-60 µL/min/mg)N-oxidation, Ring Hydroxylation
Pyrimidine Strongly Decreases~ -10.50Low (<15 µL/min/mg)Aldehyde Oxidase (AO)
Fluoropyridine Increases~ -10.20Low (<20 µL/min/mg)Defluorination (rare)

(Note: Clearance values are representative baselines derived from comparative scaffold-hopping studies[1],[3].)

Protocol 1: Self-Validating In Vitro Microsomal Stability Assay (HLM)

To empirically validate the metabolic advantages of a scaffold hop, we utilize a Human Liver Microsome (HLM) assay. This protocol is designed as a self-validating system, utilizing an internal standard and precise enzymatic quenching to ensure data integrity.

  • Preparation: Dilute the test compounds (e.g., pyridine vs. pyrimidine analogs) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Pre-incubation: Equilibrate the mixture at 37 °C for 5 minutes.

  • Initiation (Causality Check): Add NADPH to a final concentration of 1 mM. Why? NADPH is the essential electron donor required to trigger the CYP450 catalytic cycle; without it, oxidative metabolism cannot occur.

  • Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why? The cold organic solvent instantly denatures the microsomal proteins, halting metabolism at exact time points and precipitating the protein matrix for clean analysis.

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. The ratio of the analyte to the internal standard validates the extraction efficiency, allowing for the accurate calculation of half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Synthetic Tractability: Cross-Coupling Reactivity of Pyridine Intermediates

The utility of a pyridine scaffold is dictated by its synthetic tractability. Halopyridines are ubiquitous electrophiles in Suzuki-Miyaura cross-coupling reactions. However, the basic nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. To circumvent this, specific catalytic systems and biphasic solvent conditions must be employed[4].

Table 2: Suzuki-Miyaura Cross-Coupling Performance of Pyridine Intermediates
ElectrophileCoupling PartnerCatalyst SystemYieldKey Synthetic Advantage
2-Bromo-5-methylpyridine 4-Chlorophenylboronic acidPd(PPh3)4 / K2CO3~85%Robust C(sp2) coupling utilizing biphasic conditions[4].
4-Bromopyridine Arylboronic acidPd(OAc)2 / 4-Pyridyldiphenylphosphine~90%Specialized ligand prevents catalyst poisoning by basic nitrogen[5].
2-Bromo-6-(bromomethyl)pyridine Arylboronic acidPd(PPh3)4 / K3PO4~78%Chemoselective coupling at C(sp2)-Br over the reactive C(sp3)-Br[6].
Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methylpyridine

This procedure details the formation of a carbon-carbon bond using a 2-halopyridine, optimized to prevent protodeboronation and catalyst poisoning[4].

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%). Why? Pd(PPh₃)₄ is a robust zero-valent palladium source that readily undergoes oxidative addition into the C(sp²)-Br bond.

  • Solvent Introduction (Causality Check): Introduce a degassed 4:1:1 mixture of toluene, ethanol, and deionized water. Why? The biphasic system dissolves both the organic substrates and the inorganic base. The base is essential to convert the boronic acid into a nucleophilic boronate complex, which is required for the transmetalation step to the Pd(II) intermediate. Degassing prevents the oxidative homocoupling of the boronic acid.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to protect the air-sensitive Pd(0) catalyst.

  • Reaction & Monitoring: Heat the mixture to reflux (90-100 °C) with vigorous stirring for 4-12 hours. Self-Validation: Monitor the consumption of the halopyridine via TLC (20% EtOAc in Hexanes) to confirm reaction completion.

  • Workup: Cool to room temperature, partition between EtOAc and water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and purify via flash column chromatography.

Strategic Workflow for Scaffold Hopping

The decision to transition from a phenyl ring to a pyridine, and subsequently to a pyrimidine or fluoropyridine, follows a logical, data-driven workflow based on in vitro clearance data.

ScaffoldHopping Start Hit Identification (Phenyl Scaffold) MetabLiab Identify Metabolic Liability (High CYP450 Clearance) Start->MetabLiab Hop1 Scaffold Hop: Phenyl-to-Pyridyl (Introduce H-Bond Acceptor) MetabLiab->Hop1 Eval1 In Vitro ADME Profiling (HLM / MLM Assays) Hop1->Eval1 Decision Clearance Acceptable? Eval1->Decision Lead Lead Optimization (Proceed to In Vivo) Decision->Lead Yes Hop2 Further Modification: Pyrimidine or Fluoropyridine Decision->Hop2 No Hop2->Eval1 Iterate

Workflow for mitigating metabolic liabilities using pyridine and pyrimidine scaffold hopping.

Conclusion

The integration of pyridine-based intermediates is a highly effective strategy for optimizing the pharmacological profile of drug candidates. By understanding the mechanistic causality behind the phenyl-to-pyridyl switch—specifically its impact on HOMO energy and CYP450 susceptibility—researchers can rationally design molecules with superior metabolic stability. When coupled with robust, self-validating synthetic protocols like the Suzuki-Miyaura reaction, these scaffolds provide a reliable pathway from hit identification to lead optimization.

References

  • [2] Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock. 2

  • [1] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (NIH) / PMC. 1

  • [4] Application Note: A Detailed Experimental Protocol for the Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Cross-Coupling. BenchChem. 4

  • [6] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem. 6

  • [5] Application Notes and Protocols: 4-Pyridyldiphenylphosphine in the Synthesis of Pharmaceutical Intermediates. BenchChem. 5

  • [3] Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. 3

Sources

Elemental analysis standards for 2-Chloro-6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards & Validation Guide: 2-Chloro-6-(chloromethyl)nicotinonitrile

Executive Summary & Strategic Context

2-Chloro-6-(chloromethyl)nicotinonitrile (


, MW: 187.03  g/mol ) is a highly functionalized pyridine intermediate, critical in the synthesis of next-generation kinase inhibitors and agrochemicals. Its dual-halogenated motif—containing both a stable aryl chloride (C2 position) and a reactive alkyl chloride (C6-chloromethyl)—presents unique challenges for elemental validation.

This guide establishes the "Gold Standard" for characterizing this compound. Unlike simple organic molecules, the high halogen content (~38% Cl) and the refractory nature of the pyridine ring require specific deviations from standard combustion protocols to prevent incomplete oxidation and halogen carryover.

Key Technical Directive:

  • Primary Standard: Theoretical Elemental Composition (Calculated).

  • Acceptance Criteria:

    
     absolute deviation (Journal Standard).
    
  • Critical Interference: Halogen saturation of reduction tubes and hydrolysis of the chloromethyl group.

Theoretical Standards & Baseline Values

Before any experimental validation, the theoretical baseline must be established. For


 , the precise elemental composition is:
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 712.01184.07744.95% 44.55% – 45.35%
Hydrogen (H) 41.0084.0322.16% 1.76% – 2.56%
Nitrogen (N) 214.00728.01414.98% 14.58% – 15.38%
Chlorine (Cl) 235.4570.9037.91% 37.51% – 38.31%

Note: The high Chlorine content is the defining analytical feature. Standard CHN analyzers without specific halogen-trapping modifications will yield erroneous results (typically high C/N due to interference).

Comparative Methodologies: Performance & Selection

This section compares the three primary methodologies for validating the elemental composition of 2-Chloro-6-(chloromethyl)nicotinonitrile.

Method A: Dynamic Flash Combustion (The Gold Standard)
  • Principle: High-temperature combustion (

    
    ) in an oxygen-rich environment. Gases (
    
    
    
    ) are separated chromatographically.
  • Suitability: High . This is the required method for publication-quality purity data.

  • Modifications for this Compound:

    • Silver Wool/Tungstate Packing: Essential in the reduction reactor to trap the 38% Chlorine load. Without this,

      
       gas interferes with the Thermal Conductivity Detector (TCD), often masking as Nitrogen or broadening the Carbon peak.
      
    • Oxygen Boost: Pyridine rings are refractory (hard to burn). A 2-second oxygen injection delay or "boost" is recommended to ensure complete ring opening.

Method B: High-Resolution Mass Spectrometry (HRMS) (The Proxy)
  • Principle: Measures exact mass (

    
    ) and isotopic distribution.
    
  • Suitability: Medium . Excellent for identification but does not quantify bulk purity (solvents/inorganic salts are invisible).

  • Use Case: Use when sample quantity is

    
     or if the compound is unstable.
    
  • Data Point: The presence of two Chlorine atoms will create a distinct isotope pattern (

    
    , 
    
    
    
    ,
    
    
    ) with relative intensities of approx. 9:6:1 .
Method C: Potentiometric Titration (The Cross-Check)
  • Principle: Schöniger Oxygen Flask combustion followed by titration with

    
    .
    
  • Suitability: Specific for Cl .

  • Use Case: Use to resolve ambiguities if Combustion Analysis shows correct C/H/N but the mass balance is off. This distinguishes between the labile alkyl chloride and the stable aryl chloride if differential hydrolysis methods are used.

Experimental Protocol: Optimized Combustion Workflow

Objective: Achieve


 deviation for 

.

Reagents & Standards:

  • Calibration Standard: o-Chlorobenzoic Acid (C: 53.70%, H: 3.22%, Cl: 22.64%). Why? It matches the matrix (aromatic ring + halogen) better than simple Acetanilide.

  • Capsule: Tin (Sn) capsule (exothermic oxidation aids combustion).

Step-by-Step Protocol:

  • Sample Prep (Critical):

    • Dry the sample in a vacuum desiccator (

      
      ) for 4 hours. The chloromethyl group is hygroscopic and prone to hydrolysis (
      
      
      
      ), which would drastically lower %Cl and raise %O.
  • Weighing:

    • Weigh 1.5 – 2.0 mg (

      
       mg) into a Tin capsule.
      
    • Tip: Fold the capsule tightly to exclude atmospheric Nitrogen.

  • Instrument Setup (e.g., Elementar vario or PerkinElmer 2400):

    • Furnace Temp:

      
       (Combustion), 
      
      
      
      (Reduction).
    • Oxygen Dosing: Set to "High" or "Boost" mode (approx. 15-20 mL

      
      ).
      
    • Reduction Tube: Ensure Silver Tungstate on MgO is fresh.

      • Warning: With 38% Cl, the silver trap depletes 4x faster than normal. Replace after every 30-40 runs of this compound.

  • Analysis:

    • Run a "Blank" (empty tin capsule).

    • Run "Conditioning" (2-3 mg of standard) to prime the adsorption columns.

    • Run Calibration Standard (K-factor determination).

    • Run Sample in Triplicate.

Visualization: Validation Logic & Workflow

The following diagram illustrates the decision logic for validating the purity of 2-Chloro-6-(chloromethyl)nicotinonitrile, accounting for its specific stability risks.

ValidationWorkflow Start Start: Synthesized 2-Chloro-6-(chloromethyl)nicotinonitrile Dry Step 1: Vacuum Dry (4h) (Prevent Hydrolysis) Start->Dry Combustion Step 2: CHN Combustion Analysis (w/ Ag Trap for Cl) Dry->Combustion Check Check: Is Deviation ≤ 0.4%? Combustion->Check Pass PASS: Purity Validated (Publishable) Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowCl Low %Cl / High %O? (Hydrolysis to Alcohol) Fail->LowCl HighC High %C? (Solvent Entrapment) Fail->HighC Resynthesize Action: Re-chlorinate (SOCl2 Treatment) LowCl->Resynthesize Hydrolysis Detected Recrystallize Action: Recrystallize (Anhydrous Hexane/EtOAc) HighC->Recrystallize Solvent Detected Recrystallize->Combustion Resynthesize->Combustion

Figure 1: Decision logic for elemental validation, highlighting specific remediation paths for hydrolysis (Low Cl) vs. solvent contamination (High C).

Troubleshooting & Data Interpretation

ObservationLikely CauseCorrective Action
Low %Cl (< 37.5%) Hydrolysis. The

group has reacted with moisture to form

.
Dry sample under high vacuum. If persistent, treat with

to reconvert alcohol to chloride.
High %C (> 45.4%) Solvent Trap. Residual EtOAc or Toluene from synthesis.Dry at

under vacuum for 12h. Check

-NMR for solvent peaks.
Low %N (< 14.5%) Incomplete Combustion. Pyridine ring did not open fully;

not released.
Increase

dose time; add

(Vanadium Pentoxide) as a combustion aid in the capsule.
Drifting Baselines Halogen Saturation. The Ag trap is exhausted by the high Cl load.Replace the reduction tube packing immediately.

References

  • ACS Publications. (2022).[1] Author Guidelines for Elemental Analysis and Purity. American Chemical Society.[2][3] [Link]

  • Holler, F. J., Skoog, D. A., & Crouch, S. R. (2013). Principles of Instrumental Analysis. Cengage Learning. (Chapter on Combustion Analysis).
  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. [Link]

  • Flores, E. M. M., et al. (2020).[5] Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Benchmarking synthetic routes for 2-Chloro-6-(chloromethyl)nicotinonitrile production

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for 2-Chloro-6-(chloromethyl)nicotinonitrile Production

As the demand for highly functionalized pyridine building blocks accelerates in agrochemical and pharmaceutical pipelines, the efficient synthesis of 2-chloro-6-(chloromethyl)nicotinonitrile has become a critical focal point. The molecule presents a classic synthetic dilemma: functionalizing the C6-methyl group without triggering over-chlorination or degrading the electron-deficient pyridine core.

In this guide, we will critically evaluate three distinct synthetic pathways, dissecting the causality behind their kinetic behaviors, and establish a field-proven, self-validating continuous flow protocol that represents the modern standard for this transformation.

Mechanistic Pathways & Kinetic Causality

The pyridine ring of the standard starting material, 2-chloro-6-methylnicotinonitrile, is heavily deactivated by the C2-chloro and C3-cyano groups. This electron deficiency precludes classical electrophilic aromatic substitution (


), forcing chemists to exploit the benzylic-like C6-methyl group via radical or nucleophilic pathways.
Route A: Classical Batch Radical Chlorination

Historically, the benzylic chlorination of methylpyridines relies on N-Chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN or light) in a batch reactor[1]. While the resulting benzylic radical is resonance-stabilized, batch reactors suffer from inherent kinetic flaws. The first chlorination slightly activates the intermediate toward further hydrogen atom transfer (HAT). The continuous, uncontrolled presence of chlorine radicals inevitably leads to di- and tri-chlorinated byproducts. The lack of spatial and temporal control over the radical flux makes this route highly inefficient.

G SM 2-Chloro-6-methylnicotinonitrile (Starting Material) Radical Benzylic Radical Intermediate (Resonance Stabilized) SM->Radical NCS / hν (-H•) Mono 2-Chloro-6-(chloromethyl)nicotinonitrile (Target Product) Radical->Mono +Cl• DiTri Di/Tri-chlorinated Byproducts (Over-chlorination) Mono->DiTri Excess Cl• (Poor Residence Control)

Figure 1: Mechanistic pathway of radical chlorination highlighting the over-chlorination vulnerability.

Route B: Hydroxymethyl Chlorination (Alcohol Substitution)

To bypass radical over-chlorination entirely, an alternative is the nucleophilic substitution (


) of 2-chloro-6-(hydroxymethyl)nicotinonitrile using thionyl chloride (

). This route guarantees >99% mono-selectivity. However, the causality of its failure in scale-up lies in precursor availability: synthesizing the hydroxymethyl intermediate requires a tedious oxidation/reduction sequence from the methyl starting material, destroying its atom economy and commercial viability.
Route C: Continuous Flow Photochemical Chlorination (The Modern Standard)

The paradigm shift in benzylic chlorination is the adoption of continuous flow photochemistry[2]. By pumping the substrate and NCS through narrow perfluoroalkoxy (PFA) tubing under Blue LED irradiation, we overcome the Beer-Lambert law limitations that plague batch reactors[3]. The narrow internal diameter ensures 100% uniform photon flux, generating a consistent, predictable radical concentration. More importantly, precise control over the residence time (


) allows us to quench the reaction exactly after mono-chlorination occurs, effectively trapping the kinetic product before over-chlorination can proceed[4].

FlowReactor Syringe1 Pump A: Substrate in MeCN T_Mixer T-Mixer Syringe1->T_Mixer Syringe2 Pump B: NCS Solution Syringe2->T_Mixer PhotoReactor Photochemical Flow Reactor (Blue LED, PFA Tubing) T_Mixer->PhotoReactor Mixed Flow BPR Back Pressure Regulator (BPR) PhotoReactor->BPR Precise Residence Time Collection Collection Flask (Target Product) BPR->Collection

Figure 2: Continuous flow photochemical reactor setup for selective mono-chlorination.

Quantitative Data Presentation

The following table benchmarks the three synthetic routes based on empirical performance metrics. Flow photochemistry clearly dominates by synthesizing the selectivity of Route B with the precursor efficiency of Route A.

Performance MetricRoute A: Batch RadicalRoute B: Alcohol SubstitutionRoute C: Flow Photochemistry
Primary Mechanism Free Radical (

)
Nucleophilic (

)
Photo-Radical (

)
Isolated Yield 45 - 55%> 85% (from alcohol)82 - 88%
Mono-Selectivity Poor (< 60%)Excellent (> 99%)Excellent (> 95%)
Reaction Time 4 - 8 hours2 hours5 - 10 minutes (Residence)
Scalability Low (Thermal hazards)Moderate (Precursor cost)High (Numbering-up)
E-Factor High (> 50)Moderate (~ 25)Low (< 10)

Self-Validating Experimental Protocol: Flow Photochemical Chlorination

To ensure trustworthiness and reproducibility, the following protocol for Route C is designed as a self-validating system. It incorporates steady-state equilibration and inline monitoring to guarantee that the kinetic control is actively verified during the run[3].

Equipment Specifications:

  • Reactor: 10 mL internal volume PFA tubing (1.0 mm ID).

  • Light Source: 450 nm Blue LED array (100 W).

  • Pumps: Dual high-precision syringe or HPLC pumps.

Step-by-Step Methodology:

  • Reagent Preparation (Deoxygenation is Critical):

    • Solution A: Dissolve 2-chloro-6-methylnicotinonitrile (0.20 M) in anhydrous acetonitrile (MeCN).

    • Solution B: Dissolve N-Chlorosuccinimide (0.22 M, 1.1 equiv.) in anhydrous MeCN.

    • Causality: Both solutions must be sparged with inert

      
       or Argon for 15 minutes. Ambient oxygen is a potent triplet quencher and radical scavenger; failing to degas will result in unpredictable induction periods and depressed yields.
      
  • System Priming & Pressurization:

    • Flush the entire flow system with pure MeCN at 2.0 mL/min.

    • Engage the Back Pressure Regulator (BPR) set to 40 psi.

    • Causality: The BPR prevents localized solvent boiling or outgassing from trace

      
       generation, ensuring a stable, single-phase liquid flow required for uniform residence time distribution (RTD).
      
  • Steady-State Equilibration:

    • Set Pump A and Pump B to 0.5 mL/min each (Total flow = 1.0 mL/min).

    • This sets the residence time (

      
      ) in the 10 mL reactor to exactly 10 minutes.
      
    • Activate the LED array. Divert the output to a waste stream for exactly 20 minutes (2 reactor volumes).

    • Self-Validation: Do not collect product until 2 reactor volumes have passed. This ensures the system has reached thermal and kinetic steady-state.

  • Inline Monitoring & Collection:

    • Sample the output stream via inline UPLC.

    • Validation Check: The chromatogram should show <5% starting material and <2% di-chlorinated byproduct. If di-chlorination exceeds 2%, increase the total flow rate to reduce

      
      .
      
    • Once validated, divert the stream to the collection flask.

  • Quench and Isolation:

    • Collect the product stream into a stirred flask containing saturated aqueous

      
       to instantly quench any unreacted NCS or residual chlorine radicals.
      
    • Extract with ethyl acetate, wash with brine, dry over

      
      , and concentrate in vacuo to yield the highly pure 2-chloro-6-(chloromethyl)nicotinonitrile.
      

References

  • Sigma-Aldrich. "2-Chloro-6-methyl-3-pyridinecarbonitrile 98 28900-10-9".
  • Benchchem. "N-Chlorosuccinimide | High-Purity Reagent".
  • Chemical Reviews (ACS). "The Hitchhiker's Guide to Flow Chemistry".
  • MDPI. "Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight".
  • Chemical Reviews (ACS). "Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry".

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.